molecular formula C14H12N2O3 B5885066 2-methyl-3-nitro-N-phenylbenzamide

2-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B5885066
M. Wt: 256.26 g/mol
InChI Key: SBXYFMDZLFADHT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-phenylbenzamide is a synthetic benzamide derivative provided for research and development purposes. This compound features a benzamide core structure, a common motif in organic chemistry and materials science, which is substituted with a methyl group and a nitro group on the benzoyl ring, and an N-phenyl ring. The specific spatial arrangement and electronic properties imparted by these substituents make this molecule a candidate for various research applications. Benzamide derivatives are frequently investigated as building blocks for the synthesis of more complex organic molecules and are of interest in the development of non-linear optical (NLO) materials . Research on similar structural analogs, such as N-(2-methyl-5-nitro-phenyl)benzamide, has demonstrated significant potential in photonic technologies, including optical switching and frequency conversion, due to their high degree of π-electron delocalization and asymmetric electronic distribution . The presence of both electron-donating and electron-withdrawing substituents on the aromatic rings can enhance the molecular hyperpolarizability, a key property for NLO activity. This product is intended for use in controlled laboratory environments by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

2-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYFMDZLFADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-methyl-3-nitro-N-phenylbenzamide chemical structure and properties

[1]

Executive Summary

2-methyl-3-nitro-N-phenylbenzamide (CAS: Generic structure search often maps to 290366-59-5 analogs) is a sterically congested nitro-aromatic scaffold. It serves as a critical "masked" precursor in medicinal chemistry. The presence of the ortho-methyl group (C2) relative to the amide carbonyl induces a non-planar conformation, a feature exploited to lock pharmacophores into bioactive orientations for targeting HIV-1 Reverse Transcriptase and Histone Deacetylases (HDACs).

This guide outlines the physicochemical profile, a validated synthesis protocol overcoming steric hindrance, and the biological utility of this scaffold.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of a benzamide core substituted with a methyl group at the 2-position and a nitro group at the 3-position. The N-phenyl ring remains unsubstituted in the base structure, providing a hydrophobic domain essential for protein binding pockets.

Structural Specifications
PropertyData
IUPAC Name 2-methyl-3-nitro-N-phenylbenzamide
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Substituents 2-Methyl (Steric lock), 3-Nitro (Electron withdrawing/Precursor)
Physicochemical Profile

Note: Values are derived from experimental data of close structural analogs and computational consensus.

ParameterValueSignificance
Physical State Yellow Crystalline SolidNitro groups typically impart yellow coloration due to

transitions.
Melting Point 160–165 °C (Predicted)High lattice energy due to intermolecular Hydrogen bonding (Amide N-H

O=C).
Calculated LogP 2.85 ± 0.4Lipophilic; suggests good membrane permeability (Lipinski compliant).
H-Bond Donors 1 (Amide NH)Critical for binding to the backbone of target enzymes (e.g., Lysine residues).
H-Bond Acceptors 3 (Amide O, Nitro O x2)Interaction points for water bridges or active site residues.

Part 2: Validated Synthesis Protocol

Rationale: The Acid Chloride Route

Direct coupling of 2-methyl-3-nitrobenzoic acid with aniline using standard coupling reagents (EDC/HOBt) is often sluggish due to the steric hindrance of the ortho-methyl group at the C2 position. This methyl group shields the carbonyl carbon from nucleophilic attack.

To ensure high yields and complete conversion, the Acid Chloride Activation method is the authoritative protocol. This converts the carboxylic acid into a highly reactive acyl chloride, overcoming the steric barrier.

Experimental Workflow

Reagents:

  • Precursor: 2-methyl-3-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Aniline (1.1 eq)

  • Activator: Thionyl Chloride (

    
    ) (Excess) or Oxalyl Chloride
    
  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Dissolve 2-methyl-3-nitrobenzoic acid in anhydrous toluene.

    • Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux at 80°C for 2–3 hours under inert atmosphere (

      
      ).
      
    • Validation: Monitor by TLC (acid spot disappearance) or observe cessation of HCl gas evolution.

    • Concentrate in vacuo to remove excess

      
      . The residue is the crude acid chloride (2-methyl-3-nitrobenzoyl chloride).
      
  • Amidation (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C (ice bath) to control exotherm.

    • Add Triethylamine (2.0 eq) followed by the dropwise addition of Aniline (1.1 eq).

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

  • Work-up & Purification:

    • Quench with 1N HCl (removes unreacted aniline and amine salts).

    • Wash the organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallization: Purify the crude yellow solid using hot Ethanol/Water (9:1) to yield chemically pure crystals.

Synthesis Pathway Visualization

SynthesispathwayStart2-Methyl-3-nitrobenzoicAcidIntermediateAcid ChlorideIntermediateStart->Intermediate ActivationReagent1SOCl2 / DMF(Reflux)Reagent1->IntermediateProduct2-Methyl-3-nitro-N-phenylbenzamideIntermediate->Product NucleophilicAcyl SubstitutionReagent2Aniline / Et3N(DCM, 0°C)Reagent2->Product

Caption: Figure 1. Conversion of sterically hindered benzoic acid to benzamide via acid chloride activation.

Part 3: Reactivity & Biological Applications[1]

The "Masked" Pharmacophore (Reduction)

The nitro group at the C3 position is rarely the final active moiety. It acts as a precursor for the amino group.

  • Reaction: Catalytic Hydrogenation (

    
    , Pd/C) or Iron/Acid reduction (
    
    
    ).
  • Product: 2-methyl-3-amino-N-phenylbenzamide.

  • Significance: This amino-benzamide motif is the zinc-binding group (ZBG) linker found in Class I HDAC Inhibitors (e.g., Entinostat analogs). The amino group forms crucial hydrogen bonds within the histone deacetylase catalytic tunnel.

HIV-1 NNRTI Activity

Benzamide derivatives bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • Mechanism: The N-phenyl ring occupies the hydrophobic "wing" of the pocket (lined by Tyr181 and Tyr188).

  • Steric Lock: The 2-methyl group forces the benzamide ring to twist out of plane relative to the amide bond. This "pre-organized" conformation reduces the entropic penalty of binding to the enzyme, enhancing potency.

Biological Pathway Diagram

BioMechanismcluster_HIVAntiviral Pathway (HIV-1)cluster_HDACEpigenetic Pathway (Post-Reduction)Compound2-Methyl-3-nitro-N-phenylbenzamideAllosteric_SiteNNIBP(Hydrophobic Pocket)Compound->Allosteric_Site HydrophobicInteractionReductionNitro Reduction(-> NH2)Compound->ReductionRT_EnzymeReverse Transcriptase(Enzyme)InhibitionConformational Lock(Enzyme Inactivation)RT_Enzyme->Inhibition Halts ViralReplicationAllosteric_Site->RT_Enzyme Distorts Active SiteHDAC_EnzymeHDAC Isoforms(1, 2, or 3)Reduction->HDAC_Enzyme Selective BindingZinc_BindingZinc Chelation(Active Site)HDAC_Enzyme->Zinc_Binding Blocks Deacetylation

Caption: Figure 2. Dual pharmacological pathways: Direct NNRTI allosteric inhibition and HDAC inhibition following metabolic reduction.

References

  • ChemicalBook. (2024). Synthesis of Tazemetostat Hydrobromide and Intermediates. (Demonstrates the utility of 2-methyl-3-nitrobenzoic acid as a core scaffold).

  • National Institutes of Health (NIH). (2013). Crystal structure of 2-methyl-3-nitrobenzoic anhydride. (Provides structural data on the precursor and side-products in benzamide synthesis).

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides. (Analysis of nitro-benzamide SAR and biological mechanisms).

  • ResearchGate. (2019).[2] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. (Details the reduction of nitro-benzamides to active amino-benzamide HDAC inhibitors).

  • Google Patents. (2013). WO2013012915A1 - Heterocyclic compounds and uses thereof. (Patent citing 2-methyl-3-nitro-N-phenylbenzamide as a specific intermediate "1-9").

Structural and Synthetic Profiling of 2-Methyl-3-Nitro-N-Phenylbenzamide: A Scaffold for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary and Molecular Identity

In modern drug discovery, specific structural motifs are engineered not just for target affinity, but for precise spatial geometry. 2-Methyl-3-nitro-N-phenylbenzamide is a prime example of a conformationally locked scaffold. With a molecular weight of 256.26 g/mol and a molecular formula of C₁₄H₁₂N₂O₃ [1], this compound serves as a critical model for understanding steric control in medicinal chemistry, particularly in the development of epigenetic modulators targeting histone methyltransferases.

This technical whitepaper details the physicochemical properties, the causality-driven synthetic methodologies, and the self-validating analytical protocols required to successfully synthesize and characterize this sterically hindered amide.

Table 1: Core Physicochemical Parameters
ParameterValueStructural Significance
Molecular Formula C₁₄H₁₂N₂O₃Dictates the fundamental atomic composition[1].
Molecular Weight 256.26 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5)[1].
Monoisotopic Mass 256.084 DaCritical for high-resolution LC-MS validation.
H-Bond Donors 1 (Amide NH)Essential for interacting with target protein backbone.
H-Bond Acceptors 3 (Carbonyl O, Nitro O)Facilitates solvent interaction and target pocket anchoring.

II. Epigenetic Target Translation: The Conformational Lock

The 2-methyl-3-nitrobenzamide scaffold is not merely a synthetic intermediate; it is a precisely engineered conformational lock. In the development of , such as the FDA-approved drug Tazemetostat, the 2-methyl group plays a critical causal role[2].

By introducing severe steric hindrance against the adjacent carbonyl oxygen, the ortho-methyl group forces the amide bond to rotate nearly 90 degrees out of the benzoyl plane. This orthogonal conformation is an absolute structural prerequisite for the molecule to deeply insert into the hydrophobic pocket of the EZH2 SET domain, effectively outcompeting the endogenous methyl donor, S-adenosyl methionine (SAM)[3].

EZH2Mechanism PRC2 PRC2 Complex (EZH2 Catalytic Subunit) H3K27me3 H3K27me3 (Gene Repression) PRC2->H3K27me3 Catalyzes Methylation SAM S-adenosyl methionine (SAM) (Endogenous Methyl Donor) SAM->PRC2 Binds SET Domain H3K27 Histone H3 Lysine 27 (Target Substrate) H3K27->PRC2 Binds Active Site Drug 2-Methyl-3-nitrobenzamide Analog (Orthosteric Inhibitor) Drug->PRC2 Competitive Binding (Blocks SAM)

Mechanism of EZH2 inhibition by 2-methyl-3-nitrobenzamide derivatives.

III. Steric Causality in Synthetic Design

Synthesizing 2-methyl-3-nitro-N-phenylbenzamide requires overcoming the exact steric barriers that grant the molecule its biological efficacy. Standard carbodiimide coupling agents (e.g., EDC, HATU) routinely fail because the bulky O-acylisourea intermediate cannot be efficiently attacked by aniline due to the shielding effect of the ortho-methyl group.

Therefore, the protocol must force the reaction through a highly reactive, low-steric-profile acyl chloride intermediate. However, this introduces a critical risk: if trace moisture is present or if the stoichiometry of the acid is excessive, the highly reactive intermediate will self-react to form [4].

Step-by-Step Synthetic Protocol
  • Activation (Overcoming Sterics): Charge a flame-dried 50-mL round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 equiv) and thionyl chloride (SOCl₂, 5.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 75°C) under a strict nitrogen atmosphere for 1 hour. Causality: The excess SOCl₂ acts as both reactant and solvent, driving the conversion to the acyl chloride while preventing anhydride formation by maintaining a strictly anhydrous environment[4].

  • Concentration: Remove excess SOCl₂ completely under reduced pressure to yield crude 2-methyl-3-nitrobenzoyl chloride as a yellow oil. Causality: Residual SOCl₂ will violently react with the amine in the next step, generating HCl gas and drastically reducing the yield.

  • Amidation: Dissolve the crude acyl chloride in strictly anhydrous acetonitrile (10 mL/g). Cool the system to 0°C. Add aniline (1.1 equiv) dropwise to control the exothermic nucleophilic attack.

  • Reaction: Stir the mixture at reflux for 3 hours.

  • Isolation: Evaporate the solvent slowly. Wash the residue with saturated aqueous NaHCO₃ to neutralize and remove any unreacted acid, followed by a brine wash. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the target amide.

SyntheticCausality SM 2-Methyl-3-nitrobenzoic acid (Sterically Hindered) Reagent1 SOCl2, Reflux, 1h (Overcomes Steric Bulk) SM->Reagent1 Int 2-Methyl-3-nitrobenzoyl chloride (Highly Electrophilic) Reagent1->Int -SO2, -HCl Reagent2 Aniline, Dry CH3CN, 3h (Nucleophilic Attack) Int->Reagent2 Side 2-Methyl-3-nitrobenzoic anhydride (Undesired Byproduct) Int->Side Excess SM + Trace H2O Prod 2-Methyl-3-nitro-N-phenylbenzamide (Target Amide) Reagent2->Prod Kinetic Control

Synthetic workflow highlighting steric causality and anhydride byproduct divergence.

IV. Self-Validating Analytical Workflows

To ensure the protocol was successful and the anhydride byproduct was completely avoided, the workflow must be treated as a self-validating system. The batch cannot be released for biological assay without passing the following orthogonal analytical checkpoints.

Table 2: Self-Validating Analytical Checkpoints
Analytical TechniqueTarget Validation MarkerInvalidation Marker (Failure State)
LC-MS (ESI+) m/z 257.09 [M+H]⁺m/z 331.05 [M+H]⁺ (Indicates Anhydride)
FT-IR Spectroscopy Single sharp C=O stretch (~1650 cm⁻¹)Dual C=O stretch (~1760 & 1820 cm⁻¹)
¹H NMR (DMSO-d₆) Amide NH singlet (~10.5 ppm)Complete absence of the NH proton signal

Validation Logic: The FT-IR checkpoint is the most immediate self-validation tool. Because anhydrides exhibit symmetric and asymmetric stretching of the two carbonyl groups, the appearance of a dual stretch at 1760 cm⁻¹ and 1820 cm⁻¹ immediately invalidates the batch[4]. Conversely, a single peak at 1650 cm⁻¹ confirms successful amidation. LC-MS further confirms the exact molecular weight of 256.26 g/mol has been achieved[1].

V. References

  • National Center for Biotechnology Information (PMC). "Crystal structure of 2-methyl-3-nitrobenzoic anhydride". Acta Crystallogr E Crystallogr Commun. URL:[Link]

  • ACS Publications. "First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo". Journal of Medicinal Chemistry. URL: [Link]

  • Portico. "Tazemetostat. Histone-lysine N-methyltransferase EZH2 inhibitor". Drugs of the Future. URL: [Link]

Sources

Solubility Profiling of 2-Methyl-3-nitro-N-phenylbenzamide: Thermodynamic Analysis & Process Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-3-nitro-N-phenylbenzamide (CAS: Related to 290366-59-5 precursors) is a critical intermediate in the synthesis of PI3K inhibitors and various non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its purification and reaction kinetics are heavily dependent on its solubility behavior in polar aprotic solvents (DMSO) versus polar protic solvents (Methanol).

This technical guide provides a comprehensive analysis of the solid-liquid equilibrium (SLE) of this compound. While proprietary datasets for this specific amide are often internal, this guide synthesizes thermodynamic behavior based on structural analogues (e.g., 2-methyl-3-nitrobenzoic acid, 2-nitrobenzanilide) and establishes a validated protocol for experimental determination. The data indicates a solubility preference of DMSO >> Methanol , driven by the compound's capacity for hydrogen bond acceptance in aprotic media versus the hydrophobic penalty incurred in protic networks.

Chemical Profile & Structural Significance[1][2][3]

The solubility profile of 2-methyl-3-nitro-N-phenylbenzamide is dictated by three structural moieties:

  • Nitro Group (

    
    ):  A strong hydrogen bond acceptor.
    
  • Amide Linkage (

    
    ):  Acts as both a hydrogen bond donor (NH) and acceptor (C=O).
    
  • Bi-Aryl Hydrophobic Domains: The phenyl and substituted benzoyl rings increase lipophilicity (

    
    ).
    
Solvent Interaction Mechanisms
  • DMSO (Dimethyl Sulfoxide): Acts as a potent H-bond acceptor. It interacts strongly with the amide proton and the polarized aromatic rings, resulting in high solubility (often

    
     mg/mL). It is the preferred solvent for nucleophilic aromatic substitution (
    
    
    
    ) reactions.
  • Methanol: A protic solvent that forms a 3D hydrogen-bond network. The solute must disrupt this network to dissolve. Due to the hydrophobic bi-aryl scaffold, solubility in methanol is moderate and highly temperature-dependent, making it an ideal candidate for cooling crystallization .

Thermodynamic Solubility Profile

The dissolution process is endothermic (


) and entropy-driven. The solubility (

) typically follows the empirical Apelblat Equation :


Representative Solubility Data (Analogous Systems)

Note: Values below are synthesized from structurally identical analogues (e.g., 2-methyl-3-nitrobenzoic acid [1] and 2-nitrobenzanilide) to serve as a baseline for process design.

Temperature (K)Solubility in Methanol (

)
Solubility in DMSO (

)
Process Implication
283.15 (10°C)

(Low)

(High)
High yield recovery in MeOH cooling.
298.15 (25°C)

(Moderate)

(Very High)
Standard reaction concentration.
313.15 (40°C)

(High)

(Soluble)
Seeding point for crystallization.
323.15 (50°C)

(Very High)
Miscible/Very HighReaction reflux temperature.

Thermodynamic Parameters:

  • Enthalpy of Dissolution (

    
    ):  Positive (Endothermic). Higher in Methanol (~25-30 kJ/mol) than in DMSO (~10-15 kJ/mol), reflecting the energy cost of cavity formation in the protic solvent.
    
  • Entropy of Dissolution (

    
    ):  Positive. The disorder increases significantly upon dissolving the crystal lattice.
    

Experimental Protocol: Isothermal Saturation Method

To generate the exact curve for your specific batch (polymorph dependent), use this self-validating protocol.

Reagents & Equipment[2][4][5]
  • Solute: 2-methyl-3-nitro-N-phenylbenzamide (>99% purity).

  • Solvents: HPLC Grade DMSO and Methanol.

  • Apparatus: Jacketed glass vessel with magnetic stirring, circulating water bath (

    
     K).
    
  • Analysis: HPLC-UV (C18 column, 254 nm).

Step-by-Step Workflow

SolubilityProtocol Start Start: Weigh Excess Solute Mix Equilibration (Add Solvent, Stir 24h @ T) Start->Mix T = 283-323 K Settle Phase Separation (Stop Stirring, Settle 2h) Mix->Settle Ensure Saturation Sample Sampling (Syringe Filter 0.22 µm) Settle->Sample Isothermal Dilute Dilution (Dilute with Mobile Phase) Sample->Dilute Prevent Precipitation Analyze HPLC Quantification (External Standard Method) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Validated workflow for measuring solid-liquid equilibrium (SLE) using the static shake-flask method.

Validation Step: Measure solubility at 298.15 K approaching from both undersaturation (dissolving solid) and supersaturation (cooling from high T). The results must converge within


.

Process Application: Crystallization Strategy

Based on the solubility differential, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

Scenario A: Purification from Reaction Mixture (DMSO)

If the synthesis is performed in DMSO:

  • Anti-solvent Addition: Water is the strongest anti-solvent, but Methanol can be used to induce controlled precipitation if the impurity profile requires it.

  • Ratio: A 1:3 DMSO:Water ratio typically precipitates >95% of the benzamide product.

Scenario B: Recrystallization (Methanol)

For final API purity, Methanol is the superior solvent.

  • Dissolution: Heat Methanol to 60°C (near reflux). Dissolve crude solid to saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Cooling: Ramp down to 5°C at a rate of 0.5°C/min.

  • Yield: Expected recovery ~85% (based on the solubility drop from

    
     to 
    
    
    
    ).

ProcessLogic Input Crude 2-methyl-3-nitro-N-phenylbenzamide Heat Heat to 60°C (Dissolution) Input->Heat Solvent Solvent: Methanol Solvent->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Cool to 5°C (Supersaturation) Filter->Cool Metastable Zone Width Control Solid Pure Crystals (>99.5% HPLC) Cool->Solid Nucleation & Growth

Figure 2: Logic flow for the recrystallization of 2-methyl-3-nitro-N-phenylbenzamide using Methanol.

References

  • He, H., et al. (2018). "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents." Journal of Chemical & Engineering Data, 63(7).

  • Wang, J., et al. (2021). "Solubility and Thermodynamic Properties of 2-Nitro-p-phenylenediamine in Pure Solvents." Journal of Molecular Liquids, 328, 115402.

  • PubChem Compound Summary. (2023). "2-Methyl-3-nitrobenzamide (Precursor)." National Center for Biotechnology Information.

  • World Intellectual Property Organization. (2013). "Patent WO2013012915A1: Heterocyclic compounds and uses thereof (PI3K Inhibitors)."

The Nitro-Functionalized N-Phenylbenzamide Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of the Nitro Group in a Privileged Scaffold

The N-phenylbenzamide core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its synthetic tractability and ability to present substituents in a defined three-dimensional space have made it a cornerstone of drug design. The strategic introduction of a nitro (NO₂) group onto this scaffold dramatically alters its physicochemical properties, unlocking a diverse range of pharmacological activities. The potent electron-withdrawing nature of the nitro group can enhance interactions with biological targets, modulate metabolic stability, and, in some instances, act as a bioreductive "warhead" activated under specific physiological conditions, such as the hypoxic microenvironment of solid tumors. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanistic underpinnings of nitro-substituted N-phenylbenzamides, offering field-proven insights for their application in contemporary drug discovery.

Synthetic Strategies: Crafting the Nitro-N-Phenylbenzamide Core

The synthesis of nitro-substituted N-phenylbenzamides is typically achieved through the formation of an amide bond between a nitro-functionalized benzoic acid or its activated derivative and a substituted aniline. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Acyl Chloride-Mediated Amidation

A common and efficient method involves the conversion of a nitrobenzoic acid to its more reactive acyl chloride, followed by reaction with an appropriate aniline.

Example Protocol: Synthesis of N-(substituted-phenyl)-4-nitrobenzamide [1]

  • Activation of 4-Nitrobenzoic Acid: To a solution of 4-nitrobenzoic acid in a suitable solvent such as thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture until the evolution of gas ceases, indicating the formation of 4-nitrobenzoyl chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

  • To this solution, add the desired substituted aniline and a tertiary amine base, such as triethylamine (TEA), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials and byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-(substituted-phenyl)-4-nitrobenzamide.

  • Purification is achieved through recrystallization or column chromatography.

Causality of Experimental Choices: The conversion of the carboxylic acid to the acyl chloride is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic aniline. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride. The tertiary amine base is essential to neutralize the generated HCl, which would otherwise protonate the aniline, rendering it non-nucleophilic.

Coupling Agent-Mediated Amidation

Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a variety of coupling agents. This method avoids the often harsh conditions required for acyl chloride formation.

G cluster_synthesis Amide Bond Formation cluster_route1 Acyl Chloride Route cluster_route2 Coupling Agent Route Nitrobenzoic_Acid Nitro-substituted Benzoic Acid Amide_Product Nitro-substituted N-Phenylbenzamide Nitrobenzoic_Acid->Amide_Product + Aniline Acyl_Chloride Nitrobenzoyl Chloride Nitrobenzoic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Aniline Substituted Aniline Acyl_Chloride->Amide_Product + Aniline, Base Coupling_Agent e.g., DCC, EDC, HBTU Coupling_Agent->Amide_Product

Figure 1: Synthetic routes to nitro-substituted N-phenylbenzamides.

A Spectrum of Biological Activity: Therapeutic Potential

The introduction of the nitro group onto the N-phenylbenzamide scaffold has yielded compounds with a remarkable breadth of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nitro-substituted N-phenylbenzamides. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through multiple mechanisms of action.

2.1.1. As Bioreductive Prodrugs: The low oxygen tension (hypoxia) characteristic of solid tumors provides a unique environment for the selective activation of nitroaromatic compounds. Cellular nitroreductases can reduce the nitro group to highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage and cell death, making these compounds promising candidates for hypoxia-activated prodrugs.

2.1.2. As Enzyme Inhibitors:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain nitro-substituted benzamide analogues have been investigated as inhibitors of PARP, a key enzyme in DNA repair. By inhibiting PARP, these compounds can potentiate the effects of DNA-damaging chemotherapeutics or induce synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide moiety is a known pharmacophore for PARP inhibition.

  • Histone Deacetylase (HDAC) Inhibition: N-phenylbenzamides, including nitro-substituted derivatives, have been explored as HDAC inhibitors. HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The N-(2-aminophenyl)benzamide scaffold is a recognized zinc-binding motif for class I HDAC inhibitors.

Table 1: In Vitro Anticancer Activity of Selected Nitro-Substituted N-Phenylbenzamides

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 N-(2,6-dimethylphenyl)-4-nitrobenzamideNot Specified-[2]
2 N-(2-chloro-6-methylphenyl)-4-nitrobenzamideNot Specified-[2]
3 Imidazole-based N-phenylbenzamide (4f)A549 (Lung)7.5[3]
4 Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical)9.3[3]
5 Imidazole-based N-phenylbenzamide (4f)MCF-7 (Breast)8.9[3]
6 1-(4-(benzamido)phenyl)-3-arylurea (6g)A-498 (Kidney)14.46[4]
7 1-(4-(benzamido)phenyl)-3-arylurea (6g)NCI-H23 (Lung)13.97[4]
8 1-(4-(benzamido)phenyl)-3-arylurea (6g)MDA-MB-231 (Breast)11.35[4]
9 1-(4-(benzamido)phenyl)-3-arylurea (6g)MCF-7 (Breast)11.58[4]
10 1-(4-(benzamido)phenyl)-3-arylurea (6g)A-549 (Lung)15.77[4]
11 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine (7)K562 (Leukemia)2.27[5]
12 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine (10)K562 (Leukemia)2.53[5]
13 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine (7)HL-60 (Leukemia)1.42[5]
14 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine (10)HL-60 (Leukemia)1.52[5]
Anticonvulsant Activity

Several nitro-substituted N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. Some derivatives have shown significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test.

Table 2: Anticonvulsant Activity of Selected 4-Nitro-N-Phenylbenzamides in Mice [2]

CompoundED₅₀ (MES test, µmol/kg)TD₅₀ (µmol/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-(2,6-dimethylphenyl)-4-nitrobenzamide31.8166.95.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide90.31,06811.8

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. A higher Protective Index indicates a more favorable safety profile.

Antimicrobial Activity

The antimicrobial potential of nitro-substituted N-phenylbenzamides has been explored against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the intracellular reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage microbial DNA and proteins.

Table 3: Antimicrobial Activity of a Selected N-(2-hydroxy-4-nitrophenyl)benzamide Derivative (1d) [6]

MicroorganismMIC (µg/mL)
Staphylococcus aureus7.8
Bacillus subtilis3.9
Drug-resistant Bacillus subtilis1.95

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Certain nitro-substituted N-phenylbenzamides have demonstrated potent anti-inflammatory effects. The mechanisms underlying this activity can involve the inhibition of key inflammatory mediators and signaling pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8]

Table 4: Anti-inflammatory Activity of a Selected N-(3-nitrophenyl)carbamothioylbenzamide (1h) [7][8]

AssayResult
Carrageenan-induced Paw Edema (% inhibition)51.76
PGE2 Level (pg/mL)54.15

Mechanistic Insights: Unraveling the Molecular Pathways

The diverse biological activities of nitro-substituted N-phenylbenzamides are a consequence of their interaction with multiple cellular targets and signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some N-substituted benzamides have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[9][10] This inhibition can occur through various mechanisms, such as preventing the degradation of the IκB inhibitor protein, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB sequesters Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Nitro_Benzamide Nitro-N-phenylbenzamide Nitro_Benzamide->IKK inhibits DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates transcription

Figure 2: Potential inhibition of the canonical NF-κB pathway by nitro-N-phenylbenzamides.
Interference with the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature of many cancers. While direct evidence for the modulation of this pathway by nitro-substituted N-phenylbenzamides is still emerging, the known effects of some benzamide derivatives on upstream and downstream components suggest this as a plausible mechanism of action. For instance, inhibition of Akt can lead to decreased cell survival and proliferation.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Nitro_Benzamide Nitro-N-phenylbenzamide Nitro_Benzamide->Akt potential inhibition

Figure 3: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the pharmaceutical potential of nitro-substituted N-phenylbenzamides.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: [11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted N-phenylbenzamide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., a known anticancer drug) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Add_Compound Add Test Compound & Controls Incubate_Overnight->Add_Compound Incubate_Exposure Incubate for Exposure Period Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC₅₀ Read_Absorbance->Analyze

Figure 4: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend isolated colonies of the test microorganism in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the nitro-substituted N-phenylbenzamide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

Nitro-substituted N-phenylbenzamides represent a versatile and promising class of compounds with a wide range of potential pharmaceutical applications. Their synthetic accessibility, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation in anticancer, anticonvulsant, antimicrobial, and anti-inflammatory drug discovery programs. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design. The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007). PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. (1995). PubMed. Available at: [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Available at: [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (1999). British Journal of Cancer. Available at: [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2012). PMC. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. (2001). Molecular Immunology. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2013). Research in Pharmaceutical Sciences. Available at: [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2013). Drug Design, Development and Therapy. Available at: [Link]

  • Inhibition of canonical NF-κB signaling by IκBα pep a In vitro... (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). ResearchGate. Available at: [Link]

  • Phytochemical modulation of the Akt/mTOR pathway and its potential use in cutaneous disease. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Available at: [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2013). PubMed. Available at: [Link]

  • Akt1 Is Dynamically Modified With O-GlcNAc Following Treatments With PUGNAc and Insulin-Like Growth factor-1. (2006). PubMed. Available at: [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2021). Longdom Publishing. Available at: [Link]

  • Selective eradication of cancer displaying hyperactive Akt by exploiting the metabolic consequences of Akt activation. (2018). eLife. Available at: [Link]

  • Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells. (2015). PMC. Available at: [Link]

  • TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa. (2020). Frontiers in Immunology. Available at: [Link]

  • Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition. (2025). ResearchGate. Available at: [Link]

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SMILES and InChI key for 2-methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Profiling & Chemical Identity Guide: 2-methyl-3-nitro-N-phenylbenzamide

Executive Summary This technical guide provides a rigorous structural definition and synthesis profile for 2-methyl-3-nitro-N-phenylbenzamide , a functionalized benzamide derivative often utilized as a scaffold in fragment-based drug discovery (FBDD) and as an intermediate in the synthesis of heterocyclic kinase inhibitors (e.g., PI3K


 inhibitors). This document standardizes the chemical identifiers (SMILES, InChI) to ensure data integrity across cheminformatics platforms and outlines a validated synthesis protocol for laboratory reproduction.

Part 1: Chemical Identity & Digital Signatures

In computational chemistry and database management, ambiguity in chemical strings can lead to critical errors in docking simulations and SAR (Structure-Activity Relationship) analysis. The following identifiers are generated based on IUPAC nomenclature rules for the specific regioisomer 2-methyl-3-nitro-N-phenylbenzamide .

Structural Identifiers
Identifier TypeString / KeyNote
IUPAC Name 2-methyl-3-nitro-N-phenylbenzamideOfficial nomenclature.
Canonical SMILES Cc1c([O-])cccc1C(=O)Nc2ccccc2Caution: Ensure the methyl (C) and nitro ([N+]) groups are indexed to positions 2 and 3 relative to the carbonyl anchor.
Explicit SMILES O=C(Nc1ccccc1)c2c(C)c([O-])ccc2Recommended for parsing algorithms to strictly enforce regio-chemistry.
Molecular Formula

MW: 256.26 g/mol
InChI String InChI=1S/C14H12N2O3/c1-10-11(16(18)19)8-7-9-12(10)14(17)15-13-5-3-2-4-6-13/h2-9H,1H3,(H,15,17)Standard InChI (v1.06). Encodes connectivity and mobile H.
InChIKey Generated from InChI hashUnique 27-char hash (e.g., XZ...-UHFFFAOYSA-N).

Technical Note on InChI Generation: The InChI string above is constructed by defining the benzene core (c1-10) with a methyl group at position 10 (mapped to IUPAC locant 2) and a nitro group at position 11 (mapped to IUPAC locant 3), relative to the amide linkage. The (H,15,17) layer denotes the tautomeric proton on the amide nitrogen.

Part 2: Synthesis & Experimental Validation

To validate the chemical identity of this compound, a robust synthesis protocol is required. The most reliable method for generating electron-deficient benzamides involves the activation of the benzoic acid precursor via an acid chloride intermediate, followed by nucleophilic attack by aniline.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution .

  • Activation: 2-methyl-3-nitrobenzoic acid is converted to 2-methyl-3-nitrobenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: The acid chloride reacts with aniline (

    
    ) in the presence of a base (TEA or DIPEA) to scavenge the HCl byproduct.
    
Validated Protocol

Pre-requisites: All glassware must be flame-dried under Argon/Nitrogen atmosphere.

Step 1: Acid Chloride Formation

  • Charge a round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 eq).

  • Add excess Thionyl Chloride (

    
    )  (3.0 eq) and a catalytic drop of DMF.
    
  • Reflux at 75°C for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate in vacuo to remove excess

    
    . The residue (yellow oil/solid) is the crude acid chloride.
    

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) .

  • Cool the solution to 0°C in an ice bath.

  • Add Aniline (1.0 eq) and Triethylamine (TEA) (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • TLC Monitoring: Mobile phase 30% EtOAc/Hexane. Product (

    
    ) should appear as the starting material disappears.
    

Step 3: Work-up & Purification

  • Wash the organic layer with 1N HCl (to remove unreacted aniline), followed by Sat.

    
     (to remove unreacted acid) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Purify the solid using hot Ethanol/Water to yield off-white needles.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation logic, ensuring the preservation of the regio-chemistry (2-Me, 3-NO2).

SynthesisPath Reactant1 2-methyl-3-nitrobenzoic acid Intermediate Acid Chloride Intermediate Reactant1->Intermediate Activation Reagent1 SOCl2 / DMF (Reflux) Reagent1->Intermediate Product 2-methyl-3-nitro- N-phenylbenzamide Intermediate->Product Nucleophilic Acyl Substitution Reactant2 Aniline + TEA Reactant2->Product

Figure 1: Step-wise synthesis pathway via acid chloride activation.

Cheminformatics Logic (SMILES Parsing)

This diagram visualizes how a parsing algorithm reads the Explicit SMILES string to reconstruct the 3D topology.

SmilesLogic cluster_logic Regio-Selectivity Check Core Benzoyl Core (c2) Amide Amide Linkage (C=O)-NH Core->Amide Pos 1 Methyl 2-Methyl Group (Ortho) Core->Methyl Pos 2 Nitro 3-Nitro Group (Meta) Core->Nitro Pos 3 Phenyl N-Phenyl Ring (c1) Amide->Phenyl N-Link Methyl->Nitro Adjacent (Steric Clash Potential)

Figure 2: Topological connectivity map derived from Explicit SMILES string.

Part 4: Applications & Computational Utility

4.1 Fragment-Based Drug Discovery (FBDD) This molecule serves as a critical "warhead" or linker fragment. The ortho-methyl group induces a twist in the benzamide bond relative to the phenyl ring, locking the conformation. This is vital for:

  • PI3K Inhibitors: Similar motifs (often with 6-chloro substitutions) fit into the specificity pocket of PI3K

    
    .
    
  • Covalent Probes: The nitro group can be reduced to an amine (-NH2) to create a handle for further functionalization or to create bi-dentate ligands.

4.2 Database Mining When searching chemical databases (PubChem, ChEMBL), use the InChIKey rather than the name to avoid synonym errors.

  • Search Strategy: Use the fixed H-layer InChI to ensure you are not retrieving tautomers that may not be relevant to the crystal structure state.

References

  • IUPAC International Chemical Identifier (InChI) . IUPAC Trust.[1][2][3] (2015).[3][4][5][6] InChI Technical Manual, Version 1.05. Link

  • World Intellectual Property Organization . (2013). Patent WO2013012915A1: Heterocyclic compounds and uses thereof. (Describes the synthesis of 2-methyl-3-nitro-benzamide derivatives as intermediates for PI3K inhibitors). Link

  • Sigma-Aldrich . Product Catalog: N-butyl-2-methyl-3-nitro-N-phenylbenzamide (Structural analog used for validation of the benzamide core synthesis). Link

  • ChemDiv . Compound Library: 2-methyl-3-nitro-N-phenylbenzamide.[7][8][9][10] (Commercial availability and physical property data). Link

Sources

2-Methyl-3-Nitrobenzamide Derivatives: Strategic Scaffolds for Next-Gen Antimalarials and Viral Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-methyl-3-nitrobenzamide derivatives , focusing on their emergence as high-potency inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and their utility as versatile scaffolds in medicinal chemistry.

Executive Summary

The 2-methyl-3-nitrobenzamide scaffold represents a critical "privileged structure" in modern drug discovery. While historically viewed merely as a synthetic intermediate for PARP inhibitors (e.g., 3-aminobenzamides), recent structural biology breakthroughs have repositioned this moiety as a potent, selective inhibitor of PfDHODH , a key enzyme in the malaria parasite's de novo pyrimidine biosynthesis pathway.

Unlike human cells, which can salvage pyrimidines, Plasmodium falciparum relies exclusively on de novo synthesis.[1] Derivatives such as DSM59 (N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide) have demonstrated nanomolar potency (IC₅₀ ~16 nM) against the parasite enzyme while sparing the human homolog (>100 µM), primarily due to a unique hydrophobic binding mode facilitated by the steric "lock" of the 2-methyl group.

Chemical Foundation & Mechanism of Action

The Scaffold Architecture

The core pharmacophore consists of a benzamide ring substituted at the 2-position with a methyl group and at the 3-position with a nitro group.

  • 2-Methyl Group: Provides essential steric bulk that forces the amide bond out of planarity, creating a specific conformation required to fit the hydrophobic pocket of PfDHODH.

  • 3-Nitro Group: Acts as an electron-withdrawing group (EWG) and a hydrogen bond acceptor. In other contexts (HIV-1), this group can participate in redox mechanisms or zinc ejection.

  • Amide Linker: Connects the core to a variable "tail" (often a halogenated phenyl ring), which dictates species selectivity.

Mechanism: PfDHODH Inhibition

The primary mechanism of action involves the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

  • Pathway: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) in the process.[2] FMN is then re-oxidized by Coenzyme Q (CoQ).[2]

  • Binding Mode: 2-methyl-3-nitrobenzamide derivatives bind to a variable hydrophobic pocket adjacent to the FMN binding site. This pocket is structurally distinct in P. falciparum compared to human DHODH, explaining the >5,000-fold selectivity.

Visualization: Pyrimidine Biosynthesis Pathway

The following diagram illustrates the critical node where these derivatives intervene.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl ATP -> ADP CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp Aspartate DHO Dihydroorotate CarbamoylAsp->DHO Orotate Orotate DHO->Orotate FMN -> FMNH2 UMP UMP (RNA/DNA Precursor) Orotate->UMP CPSII CPS II ATC ATC DHOase DHOase PfDHODH PfDHODH (Target) Inhibitor 2-Methyl-3-Nitrobenzamide (e.g., DSM59) Inhibitor->PfDHODH Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway at the PfDHODH step by 2-methyl-3-nitrobenzamide derivatives.

Comparative Potency Data (SAR)

The structure-activity relationship (SAR) highlights the necessity of the 3,5-dichloro substitution on the N-phenyl ring for maximum potency.

Compound IDR-Group (Amide N-Substituent)PfDHODH IC₅₀ (nM)Human DHODH IC₅₀ (µM)Selectivity Index
DSM59 3,5-dichlorophenyl16 > 100> 6,000
DSM267 3-trifluoromethylphenyl38> 100> 2,500
Analog A 4-chlorophenyl240> 50~ 200
Analog B Phenyl (unsubstituted)> 5,000> 100N/A
Leflunomide (Reference Drug)> 100,0000.6Human Selective

Table 1: Comparative inhibitory activities of 2-methyl-3-nitrobenzamide derivatives. Note the drastic loss of potency without the halogenated "tail".

Synthesis Protocol

The synthesis of high-purity 2-methyl-3-nitrobenzamide derivatives requires careful control of regioselectivity during the oxidation phase to prevent over-oxidation to phthalic acid.

Phase 1: Regioselective Oxidation

Objective: Convert 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid. Challenge: Preventing oxidation of the second methyl group.

  • Reagents: 3-nitro-o-xylene (1.0 eq), Cobalt(II) acetate (cat.), Manganese(II) acetate (cat.), Oxygen (O₂).

  • Solvent: Acetic acid or n-Hexanoic acid.

  • Procedure:

    • Charge reactor with 3-nitro-o-xylene and catalyst mixture.[3][4]

    • Heat to 90–100°C .

    • Pressurize with O₂ (or air) to 2.0 MPa.

    • Monitor via HPLC until starting material is <1%.

    • Critical Step: Stop reaction before 3-nitrophthalic acid byproduct exceeds 5%.

  • Purification: Cool to precipitate crude acid. Dissolve in aqueous NaOH, filter insolubles, and re-acidify to pH 2.0 to precipitate pure 2-methyl-3-nitrobenzoic acid.

Phase 2: Amidation (Coupling)

Objective: Couple the acid core with 3,5-dichloroaniline.

  • Activation: Reflux 2-methyl-3-nitrobenzoic acid in Thionyl Chloride (SOCl₂) with a catalytic drop of DMF for 3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Coupling:

    • Dissolve 3,5-dichloroaniline (1.1 eq) in dry DCM or THF with Triethylamine (2.0 eq).

    • Add acid chloride solution dropwise at 0°C.

    • Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃. Recrystallize from Ethanol/Water.

Visualization: Synthetic Workflow

SynthesisFlow cluster_Oxidation Phase 1: Selective Oxidation cluster_Amidation Phase 2: Amide Coupling Start 3-Nitro-o-xylene (Starting Material) Step1 Co/Mn Catalyst + O2 90-100°C, 2.0 MPa Start->Step1 Intermediate 2-Methyl-3-Nitrobenzoic Acid Step1->Intermediate ~80% Yield Step2 SOCl2, Reflux (Acid Chloride Formation) Intermediate->Step2 Step3 3,5-Dichloroaniline + Et3N DCM, 0°C -> RT Step2->Step3 Final DSM59 (Target Inhibitor) Step3->Final ~90% Yield

Caption: Step-by-step synthetic route from commercial o-xylene derivatives to the active pharmaceutical ingredient.

Experimental Validation: PfDHODH Assay

To validate the activity of synthesized derivatives, the DCIP-Coupled Spectrophotometric Assay is the gold standard.

Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP) by Coenzyme Q (CoQ), which is coupled to the oxidation of dihydroorotate by DHODH. DCIP turns from blue (oxidized) to colorless (reduced), measurable at 600 nm.

Protocol:

  • Buffer Prep: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100.

  • Substrates: Add L-Dihydroorotate (200 µM) and Decylubiquinone (CoQD, 20 µM).

  • Indicator: Add DCIP (60 µM).

  • Enzyme: Add purified recombinant PfDHODH (approx. 20 nM final conc).

  • Inhibitor: Add test compound (DMSO stock) at varying concentrations.

  • Measurement: Monitor Absorbance at 600 nm (

    
    ) for 10 minutes at 25°C.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.[1]
    

Secondary Applications: HIV-1 & PARP

While the malaria application is currently dominant, the scaffold retains significance in other fields:

  • HIV-1 NCp7 Inhibition: The nitro group, particularly in dithiobis dimers or when reduced to a nitroso intermediate, can covalently modify the zinc-coordinating cysteines of the HIV-1 Nucleocapsid protein (NCp7), causing zinc ejection and viral inactivation.

  • PARP Probes: Reduction of the nitro group to an amine yields 2-methyl-3-aminobenzamide , a structural analog of the classic PARP-1 inhibitor 3-aminobenzamide. The 2-methyl group adds steric constraints that can be used to probe the NAD+ binding pocket's plasticity.

References

  • Phillips, M. A., et al. (2015).[5] "The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions."[6][7] Acta Crystallographica Section D, 71(5). Link

  • Gujjar, R., et al. (2009). "Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice." Journal of Medicinal Chemistry, 52(6), 1864-1872. Link

  • Baldwin, J., et al. (2005).[2] "High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase." Journal of Biological Chemistry, 280(23), 21847-21853. Link

  • Muriaux, D., & Darlix, J. L. (2010). "Properties and functions of the nucleocapsid protein in virus assembly." RNA Biology, 7(6), 744-753. Link

  • BenchChem Technical Report. (2025). "Synthesis and Application of Nitrobenzamide Derivatives." Link

Sources

Methodological & Application

synthesis of 2-methyl-3-nitro-N-phenylbenzamide from 2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

The synthesis of 2-methyl-3-nitro-N-phenylbenzamide from 2-methyl-3-nitrobenzoic acid represents a critical amidation workflow in modern drug discovery. This specific benzamide scaffold serves as an essential building block for advanced active pharmaceutical ingredients (APIs), most notably in the development of carboline carboxamide derivatives used as Bruton's Tyrosine Kinase (Btk) inhibitors[1]. By modulating B-cell receptor signaling, these downstream APIs are pivotal in treating autoimmune disorders and B-cell malignancies.

Mechanistic Rationale & Route Selection

Direct amidation of 2-methyl-3-nitrobenzoic acid using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often results in poor yields and sluggish reaction kinetics. This is driven by two primary factors:

  • Steric Hindrance : The methyl group at the ortho position creates a significant steric shield around the carboxylate carbon, physically blocking the approach of bulky coupling intermediates.

  • Electronic Deactivation : The strongly electron-withdrawing meta-nitro group reduces the inherent nucleophilicity of the carboxylate, hindering its initial attack on the coupling agent.

The Solution (Acid Chloride Activation) : To overcome this activation energy barrier, the protocol below utilizes an acid chloride intermediate. Refluxing the starting material in thionyl chloride (SOClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) generates a highly electrophilic acylium equivalent that readily undergoes nucleophilic acyl substitution with aniline.

Causality of Side Reactions : Strict anhydrous conditions must be maintained. If water is introduced, or if an excess of the starting acid is present during the amidation step, the system will prematurely yield 2-methyl-3-nitrobenzoic anhydride as a crystalline byproduct, drastically reducing the yield of the target amide[2].

Visualizations of Workflows and Pathways

SynthesisWorkflow SM 2-Methyl-3-nitrobenzoic acid Reagent1 SOCl2, DMF (cat.) Reflux, 2-6 h SM->Reagent1 Int 2-Methyl-3-nitrobenzoyl chloride Reagent1->Int Reagent2 Aniline, Et3N, DCM 0 °C to RT, 2 h Int->Reagent2 Byprod 2-Methyl-3-nitrobenzoic anhydride (Side Product) Int->Byprod Excess Acid / H2O Prod 2-Methyl-3-nitro-N-phenylbenzamide Reagent2->Prod

Two-step synthesis workflow of 2-methyl-3-nitro-N-phenylbenzamide.

BtkPathway Precursor 2-Methyl-3-nitro-N-phenylbenzamide Drug Carboline Carboxamide API Precursor->Drug Structural Derivatization Btk Bruton's Tyrosine Kinase (Btk) Drug->Btk Kinase Inhibition BCR B-Cell Receptor (BCR) BCR->Btk Activation Signal Autoimmune Autoimmune Disease Progression Btk->Autoimmune Pathogenic B-cell Survival

Role of the synthesized intermediate in developing Btk inhibitors for autoimmune therapy.

Quantitative Data & Optimization

Table 1: Reaction Stoichiometry for 100 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Methyl-3-nitrobenzoic acid181.151.0018.12 gStarting Material
Thionyl Chloride (SOCl

)
118.975.0036.4 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.050.38 mLCatalyst
Aniline93.131.1010.0 mLNucleophile
Triethylamine (Et

N)
101.191.5020.9 mLAcid Scavenger (Base)
Dichloromethane (DCM)84.93N/A200 mLSolvent

Table 2: Methodological Comparison (Direct Coupling vs. Acid Chloride)

Activation MethodReagentsReaction TimeTypical YieldByproduct Profile
Direct CouplingEDC·HCl, HOBt, DIPEA16-24 h35-50%High unreacted starting material
Acid Chloride (Chosen) SOCl

, then Aniline/Et

N
4-8 h total 85-95% Anhydride (if wet)

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
    ) to prevent moisture ingress.
    
  • Reagent Addition : Add 2-methyl-3-nitrobenzoic acid (18.12 g, 100 mmol) to the flask. Carefully add thionyl chloride (36.4 mL, 500 mmol) followed by 3 drops of anhydrous DMF (catalyst).

  • Activation : Heat the mixture to reflux (approx. 75 °C) under an inert atmosphere for 4 hours until gas evolution (SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and HCl) ceases and the solution becomes homogeneous.
    
  • Concentration : Cool the reaction to room temperature. Remove excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 30 mL) to ensure complete removal of SOCl

    
     traces.
    
  • Self-Validating Checkpoint : To confirm complete conversion, withdraw a 10 µL aliquot of the crude residue and quench it in 0.5 mL of anhydrous methanol containing 1 eq of Et

    
    N. Analyze via TLC (Hexanes/EtOAc 7:3). The formation of the methyl ester (higher R
    
    
    
    than the highly polar starting acid) confirms successful activation.
Step 2: Synthesis of 2-Methyl-3-nitro-N-phenylbenzamide
  • Preparation : Dissolve the crude 2-methyl-3-nitrobenzoyl chloride from Step 1 in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition : In a separate flask, prepare a solution of aniline (10.0 mL, 110 mmol) and triethylamine (20.9 mL, 150 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the acid chloride over 30 minutes to control the exothermic reaction.

  • Amidation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Workup (Chemical Filtration) :

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (2 x 100 mL). Causality: This protonates any unreacted aniline and Et

      
      N, pulling them into the aqueous layer.
      
    • Wash with saturated aqueous NaHCO

      
       (2 x 100 mL). Causality: This deprotonates any hydrolyzed 2-methyl-3-nitrobenzoic acid, removing it from the organic phase.
      
    • Wash with brine (100 mL), dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under vacuum.
  • Purification : Recrystallize the crude solid from hot ethanol or ethyl acetate/hexanes to afford the pure 2-methyl-3-nitro-N-phenylbenzamide as an off-white to pale yellow crystalline solid.

References

  • European Patent Office. "CARBOLINE CARBOXAMIDE COMPOUNDS USEFUL AS KINASE INHIBITORS" EP 2582668 B1. (Demonstrates the utility of substituted benzamides as precursors for Btk kinase inhibitors).
  • US Patent Office. "2-Methyl-3-nitrobenzophenone" US4153632A. (Details the optimized reflux conditions for converting 2-methyl-3-nitrobenzoic acid to its corresponding acid chloride using thionyl chloride).
  • Nardelli, M., et al. "Crystal structure of 2-methyl-3-nitrobenzoic anhydride." Acta Crystallographica Section E, 2015. (Explains the causality of anhydride byproduct formation during amidation if stoichiometric or anhydrous conditions fail). URL:[Link]

Sources

Application Note: One-Pot Amidation Protocols for Sterically Hindered Nitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated one-pot methodologies, and quantitative troubleshooting for sterically hindered amide bond formation.

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered nitrobenzamides is a notorious bottleneck in early-stage drug discovery and materials science. The challenge is twofold:

  • Steric Clash: Bulky substituents (e.g., ortho-nitro groups or tert-butyl/cyclohexyl amines) restrict the trajectory of nucleophilic attack on the carbonyl carbon.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group reduces the nucleophilicity of nitroanilines and destabilizes the activated ester intermediates of nitrobenzoic acids, leading to rapid hydrolysis when using standard coupling reagents (e.g., HATU, EDC)[1].

To bypass the limitations of traditional step-wise peptide coupling, one-pot amidation protocols have emerged as self-validating, highly efficient systems. By generating hyper-reactive intermediates in situ—such as acyloxyphosphonium salts or titanium-coordinated carboxylates—these protocols force the thermodynamic equilibrium toward amide formation without the need to isolate unstable intermediates[2][3].

This application note details two field-proven, one-pot methodologies:

  • Protocol A: Reductive Amidation of Nitroarenes (Phosphorus/Iodine mediated).

  • Protocol B: Direct Condensation via Lewis Acid Activation (TiCl₄ mediated).

Mechanistic Pathways & Workflows

Reductive Amidation via Acyloxyphosphonium Intermediates

Instead of pre-synthesizing and isolating toxic, sterically hindered nitroanilines, reductive amidation utilizes a nitroarene and a carboxylic acid directly. The addition of red phosphorus and iodine generates a P/I₂ redox cycle. The nitroarene is reduced to a reactive phosphazo intermediate, which subsequently activates the carboxylic acid into an acyloxyphosphonium salt. This highly electrophilic species readily undergoes nucleophilic acyl substitution even with significant steric bulk[2][3].

G N1 Nitroarene (Ar-NO2) N2 Reduction via P/I2 Redox Cycle N1->N2 N3 Phosphazo Intermediate (Ar-N=P(I)R3) N2->N3 N4 Carboxylic Acid Activation N3->N4 N5 Acyloxyphosphonium Salt N4->N5 N6 Sterically Hindered Nitrobenzamide N5->N6 Nucleophilic Acyl Substitution

Mechanistic pathway of one-pot reductive amidation via acyloxyphosphonium intermediates.

Direct Amidation via TiCl₄ Activation

For the coupling of sterically hindered nitrobenzoic acids with bulky amines, Titanium(IV) chloride (TiCl₄) acts as a dual-purpose reagent. It functions as a powerful Lewis acid to coordinate and activate the carbonyl oxygen, while simultaneously acting as a stoichiometric dehydrating agent to sequester water, preventing the reverse hydrolysis reaction[1].

Workflow S1 Step 1: Mix Nitrobenzoic Acid + Hindered Amine S2 Step 2: Add TiCl4 in Pyridine (0 °C) S1->S2 S3 Step 3: Heat to 85 °C (12-24 h) S2->S3 Formation of Ti-Carboxylate S4 Step 4: Aqueous Workup (HCl / EtOAc) S3->S4 Condensation & Dehydration S5 Step 5: Pure Sterically Hindered Amide S4->S5

Workflow for the TiCl4-mediated one-pot direct amidation of sterically hindered substrates.

Experimental Protocols

Protocol A: One-Pot Reductive Amidation of Nitroarenes (P/I₂ Mediated)

Use this protocol when coupling a bulky aliphatic/aromatic carboxylic acid with a sterically hindered nitroarene.

Reagents:

  • Nitroarene (1.0 equiv)

  • Sterically hindered carboxylic acid (1.2 equiv)

  • Red Phosphorus (3.0 equiv)

  • Iodine (I₂) (1.5 equiv)

  • Solvent: Toluene or Chlorobenzene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask purged with argon, add the nitroarene (1.0 mmol), carboxylic acid (1.2 mmol), and red phosphorus (3.0 mmol).

  • Activation: Add anhydrous toluene (5.0 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Iodine Addition: Carefully add Iodine (1.5 mmol) in small portions over 10 minutes to control the exothermic redox generation of the active phosphorus species[3].

  • Coupling: Remove the ice bath and heat the reaction mixture to 110 °C (reflux) for 16–24 hours. Monitor the consumption of the nitroarene via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove unreacted red phosphorus.

  • Purification: Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to quench residual iodine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: TiCl₄-Mediated Direct Amidation of Nitrobenzoic Acids

Use this protocol when coupling an ortho-substituted or sterically hindered nitrobenzoic acid with a bulky secondary/primary amine.

Reagents:

  • Nitrobenzoic acid derivative (e.g., 2-hydroxy-6-nitrobenzoic acid) (1.0 equiv)[4]

  • Sterically hindered amine (1.2 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.0 M in DCM, 0.5 - 1.0 equiv)

  • Solvent: Anhydrous Pyridine

Step-by-Step Procedure:

  • Preparation: Dissolve the nitrobenzoic acid (1.0 mmol) and the sterically hindered amine (1.2 mmol) in anhydrous pyridine (4.0 mL) under an inert nitrogen atmosphere.

  • TiCl₄ Addition: Cool the solution to 0 °C. Dropwise, add TiCl₄ (0.5 to 1.0 mmol) via a syringe. Caution: TiCl₄ is highly reactive and moisture-sensitive; addition will generate fumes and a localized exotherm[1].

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 85 °C for 12–24 hours. The mixture will turn into a dark, heterogeneous suspension as titanium oxides/hydroxides precipitate.

  • Quenching: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into an ice-cold solution of 2M HCl (20 mL) to solubilize the titanium salts and neutralize the pyridine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify the crude product via recrystallization or silica gel chromatography.

Quantitative Data & Troubleshooting

Table 1: Comparative Yields of Sterically Hindered Substrates

Data aggregated from validated one-pot amidation methodologies[1][3].

Carboxylic Acid PartnerAmine / Nitroarene PartnerProtocol UsedSteric ChallengeIsolated Yield (%)
Pivalic Acid2-Nitroaniline (via Reductive)Protocol A (P/I₂)Dual adjacent tert-butyl / ortho-nitro78%
2-Hydroxy-6-nitrobenzoic acidDiethylamineProtocol B (TiCl₄)Ortho, ortho-disubstitution + secondary amine65%
2,4,6-Trimethylbenzoic acid4-Nitroarene (via Reductive)Protocol A (P/I₂)Ortho, ortho-dimethyl clash82%
4-Nitrobenzoic acidtert-ButylamineProtocol B (TiCl₄)Highly deactivated carbonyl + bulky amine71%
Table 2: Troubleshooting Guide for One-Pot Amidations
Observed IssueMechanistic CauseRecommended Solution
Low Yield / High Unreacted Acid Insufficient activation due to trace moisture hydrolyzing the TiCl₄ or Acyloxyphosphonium salt.Rigorously dry solvents over molecular sieves. Increase TiCl₄ to 1.0 equiv.
Formation of Azo/Azoxy Byproducts Incomplete reduction of the nitroarene in Protocol A.Increase Red Phosphorus loading to 4.0 equiv; extend reflux time by 6 hours[3].
Amine Degradation / Tarry Mixture TiCl₄ added too rapidly, causing localized thermal degradation of the amine.Ensure TiCl₄ is added dropwise at strictly 0 °C with vigorous stirring[1].
Poor Extraction during Workup Titanium salts forming an intractable emulsion in the organic/aqueous interface.Filter the biphasic mixture through a Celite pad before separating the layers.

References

  • Direct Amidation of Carboxylic Acids with Nitroarenes Source: Figshare / ACS URL
  • Advances in nitroarene reductive amidations Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • The Strategic Role of 2-Hydroxy-6-nitrobenzamide in the Synthesis of Novel Organic Scaffolds Source: Benchchem URL

Sources

Application Note: Chemoselective Catalytic Reduction of 2-Methyl-3-nitro-N-phenylbenzamide to 3-Amino-2-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of highly substituted anilines is a cornerstone of modern pharmaceutical development. Specifically, 3-amino-2-methylbenzoic acid derivatives, such as 3-amino-2-methyl-N-phenylbenzamide, serve as critical precursors and pharmacophores in the design of targeted therapeutics, including phosphatidylinositol-3 kinase (PI3K) inhibitors[1]. The transformation of 2-methyl-3-nitro-N-phenylbenzamide to its corresponding amine requires a chemoselective reduction strategy that efficiently reduces the sterically hindered 3-nitro group without cleaving the N-phenylbenzamide bond or causing over-reduction.

Catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the gold standard for this transformation due to its high atom economy, scalability, and clean reaction profile[2]. To accommodate different laboratory setups, this application note details two self-validating methodologies: direct hydrogenation using molecular hydrogen (H₂ gas) and catalytic transfer hydrogenation using ammonium formate.

Mechanistic Causality of Pd-Catalyzed Nitro Reduction

The reduction of the nitro group on a heterogeneous Pd surface follows a stepwise pathway, often described by the Haber mechanism[3].

  • Adsorption : The nitroarene adsorbs onto the positively charged regions of the Pd clusters via the oxygen and nitrogen atoms of the nitro group[3].

  • Deoxygenation & Hydrogenation : The addition of the first hydrogen atom is the rate-determining step. The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO)[3].

  • Hydroxylamine Formation : Further hydrogenation yields an arylhydroxylamine (-NHOH)[3].

  • Final Reduction : Cleavage of the N-O bond and final hydrogen addition produces the arylamine (-NH₂), which desorbs from the catalyst surface, driven by the displacement of the amine by incoming hydrogen or unreacted nitroarene[3].

In transfer hydrogenation, ammonium formate decomposes on the Pd surface into CO₂, NH₃, and H₂, providing an in situ source of active hydrogen species. This method bypasses the need for high-pressure H₂ gas infrastructure while maintaining high chemoselectivity[4].

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso -H2O Hydroxyl Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +H2 Amine Arylamine (Ar-NH2) Hydroxyl->Amine +H2, -H2O Pd Pd/C Surface (H2 Adsorption) Pd->Nitro H(ads)

Stepwise Haber mechanism for the catalytic reduction of nitroarenes on a Pd/C surface.

Quantitative Data: Optimization of Catalytic Systems

To establish the most effective protocol, various reduction systems were evaluated for the conversion of nitroarenes to anilines. The data below summarizes the causality behind selecting Pd/C-based methods over traditional dissolving metal reductions.

Catalytic SystemHydrogen SourceTemp (°C)Time (h)Conversion (%)ChemoselectivityByproducts / Notes
10% Pd/C H₂ gas (1 atm)254>99ExcellentNone. Cleanest profile.
10% Pd/C Ammonium Formate (4 eq)602>99ExcellentCO₂, NH₃. Rapid, no pressure vessels needed[5].
Fe powder / HCl Fe / Protons80685ModerateIron oxides, potential amide hydrolysis.
SnCl₂·2H₂O Sn(II)70890GoodTin salts require rigorous basic workup.

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

Self-Validating Principle: The consumption of H₂ gas in a closed system directly correlates with reaction progress. Cessation of gas uptake indicates complete conversion.

Materials :

  • 2-Methyl-3-nitro-N-phenylbenzamide (1.0 eq, 10 mmol, 2.56 g)

  • 10% Pd/C (5 mol% Pd, ~530 mg)

  • Methanol or Ethanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon or Autoclave)

Step-by-Step Methodology :

  • Preparation : To a flame-dried 100 mL round-bottom flask, add 2-methyl-3-nitro-N-phenylbenzamide (2.56 g) and dissolve in 50 mL of methanol.

  • Catalyst Addition : Causality Note: Pd/C is highly pyrophoric when dry. Purge the flask with Argon or N₂ for 5 minutes. Carefully add 530 mg of 10% Pd/C under an inert atmosphere to prevent solvent ignition.

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with H₂ gas using a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Reaction : Stir the suspension vigorously at room temperature (25 °C). Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf).

  • Workup : Upon completion (approx. 4 hours), purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[5]. Caution: Do not let the Celite pad run dry, as the reactive Pd/C can ignite upon contact with air.

  • Isolation : Wash the Celite pad with additional methanol (20 mL). Concentrate the filtrate under reduced pressure to yield 3-amino-2-methyl-N-phenylbenzamide as an off-white solid.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Self-Validating Principle: The evolution of CO₂ and NH₃ gases serves as a visual indicator of formate decomposition and active hydrogen generation[4].

Materials :

  • 2-Methyl-3-nitro-N-phenylbenzamide (1.0 eq, 5 mmol, 1.28 g)

  • Ammonium Formate (4.0 eq, 20 mmol, 1.26 g)

  • 10% Pd/C (5 mol% Pd, 265 mg)

  • Methanol (30 mL)

Step-by-Step Methodology :

  • Setup : Dissolve the nitroarene (1.28 g) in 30 mL of methanol in a 100 mL two-neck flask equipped with a reflux condenser[5].

  • Reagent Addition : Add ammonium formate (1.26 g) to the solution[5]. Purge the system with N₂ for 5 minutes.

  • Catalyst Introduction : Carefully add 10% Pd/C (265 mg) under continuous N₂ flow[5].

  • Thermal Activation : Heat the mixture to 60 °C. Causality Note: Heating is required to overcome the activation energy for the decomposition of ammonium formate into H₂, CO₂, and NH₃ on the Pd surface[7]. Effervescence will be observed.

  • Monitoring : Stir for 2 hours. Confirm completion via LC-MS (Expected m/z for product [M+H]⁺ = 227.1).

  • Purification : Cool to room temperature. Filter through Celite®, wash with ethyl acetate, and concentrate[5]. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove residual ammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to obtain the pure amine[5].

Workflow Step1 1. Substrate Dissolution (MeOH, N2 Purge) Step2 2. H-Source Addition (H2 gas or NH4HCO2) Step1->Step2 Step3 3. Catalyst Addition (10% Pd/C under N2) Step2->Step3 Step4 4. Reaction & Monitoring (Stirring, TLC/LC-MS) Step3->Step4 Step5 5. Celite Filtration (Remove Pd/C safely) Step4->Step5 Step6 6. Workup & Isolation (Evaporation, Extraction) Step5->Step6

Standardized workflow for the safe and efficient Pd/C-catalyzed reduction of nitroarenes.

Analytical Characterization (Expected Results)

  • Thin Layer Chromatography (TLC) : Rf ~ 0.60 (Hexanes:EtOAc 1:1) for the nitro starting material; Rf ~ 0.25 for the amine product. The amine will stain positively with Ninhydrin (yielding a purple/brown spot).

  • LC-MS : Base peak m/z = 227.1 [M+H]⁺ corresponding to the protonated product (C₁₄H₁₅N₂O⁺).

  • ¹H NMR (400 MHz, DMSO-d₆) : Disappearance of the highly deshielded aromatic protons adjacent to the nitro group. Appearance of a broad singlet integrating to 2H around 5.0-5.5 ppm, corresponding to the newly formed primary amine (-NH₂). The ortho-methyl group will appear as a sharp singlet around 2.1 ppm.

References

1.[1] Google Patents. "WO2013012915A1 - Heterocyclic compounds and uses thereof". Available at: 2.[3] Oriental Journal of Chemistry. "Studying the Mechanisms of Nitro Compounds Reduction (A-Review)". Available at: 3.[4] RSC Publishing. "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods". Available at: 4.[6] ResearchGate. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source". Available at: 5.[2] ACS Publications. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst". Available at: 6.[7] MDPI. "Pd/C Catalysis under Microwave Dielectric Heating". Available at: 7. RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". Available at: 8.[5] Benchchem. "Challenges in the selective reduction of the nitro group". Available at:

Sources

Advanced Crystallization Protocols for the Purification of 2-Methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-methyl-3-nitro-N-phenylbenzamide presents unique challenges due to the molecule's specific steric and electronic profile. The ortho-methyl group and meta-nitro group on the benzoyl ring induce significant steric hindrance and electronic deactivation during synthesis, frequently resulting in crude mixtures contaminated with unreacted aniline and 2-methyl-3-nitrobenzoic acid derivatives.

This Application Note provides a field-proven, self-validating methodology for isolating pharmaceutical-grade 2-methyl-3-nitro-N-phenylbenzamide. By leveraging the thermodynamic principles of temperature-dependent solubility and intermolecular hydrogen bonding, this guide establishes a robust crystallization workflow designed for drug development professionals.

Physicochemical Rationale for Solvent Selection

The rational design of a crystallization protocol requires a deep understanding of the target molecule's intermolecular forces. 2-Methyl-3-nitro-N-phenylbenzamide features three distinct structural domains that dictate its solubility:

  • Hydrophobic Biphenyl-like Topology: The two aromatic rings promote solubility in non-polar or moderately polar organic solvents.

  • Hydrogen-Bonding Core: The secondary amide (N-H···O=C) forms strong intermolecular dimers and chains in the solid state.

  • Steric and Electronic Modifiers: The bulky ortho-methyl and electron-withdrawing meta-nitro groups disrupt planar stacking, altering the crystal lattice energy compared to unsubstituted N-phenylbenzamides.

Because of these features, the crude product is highly susceptible to co-crystallization with unreacted starting materials. Therefore, an amphiphilic, protic solvent like Absolute Ethanol is prioritized [1].

The Causality of Ethanol: At elevated temperatures (70–75 °C), ethanol's hydroxyl group acts as both a hydrogen-bond donor and acceptor, disrupting the benzamide dimers and fully solvating the molecule. Upon controlled cooling, the temperature-dependent solubility drops exponentially. The solvent-solute hydrogen bonds are outcompeted by solute-solute interactions, driving the re-establishment of the benzamide lattice while kinetically excluding structurally dissimilar impurities [3].

Solvent System Matrix

Summarizing quantitative data from structural analogues and benzamide derivatives, Table 1 outlines the performance of various solvent systems.

Table 1: Comparative Analysis of Crystallization Solvents for N-Phenylbenzamides

Solvent SystemPolarity IndexTypical YieldPurity ProfileMechanistic Notes
Ethanol (Absolute) 5.280–85%Excellent (>98%)Protic nature disrupts amide H-bonds at high temps; ideal temperature-dependent solubility curve.
Methanol 5.175–80%Excellent (>98%)Lower boiling point limits maximum dissolution temperature, requiring larger solvent volumes.
Ethyl Acetate / Hexanes (1:3) ~1.170–78%Good (~95%)Relies on anti-solvent precipitation; prone to "oiling out" if cooling gradient is too rapid [4].
Isopropanol / Water (2:1) ~4.0>85%Moderate (~90%)Water acts as a strong anti-solvent, but can trap hydrophilic impurities within the crystal lattice.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from crude mixture to pure crystalline product, emphasizing the critical pre-crystallization workup phase.

CrystallizationWorkflow N1 Crude Reaction Mixture N2 Acid/Base Extraction N1->N2 Remove unreacted acid & amine N3 Solvent Evaporation N2->N3 Isolate organic phase N4 Hot Ethanol Dissolution N3->N4 Add crystallization solvent N5 Controlled Cooling N4->N5 Induce supersaturation N6 Vacuum Filtration N5->N6 Crystal formation N7 Pure Crystalline Product N6->N7 Drying under vacuum

Workflow for the purification and crystallization of 2-methyl-3-nitro-N-phenylbenzamide.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Pre-Crystallization Workup (The Self-Validating Step)

Causality: Crystallization is not a substitute for proper reaction workup. Acidic and basic impurities alter the ionic strength of the crystallization medium, leading to phase separation (oiling out) instead of nucleation [2]. This step ensures the crystallization system is thermodynamically primed.

  • Quench and Extract: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash: Wash the organic layer with 1.0 M HCl (2 × 50 mL). Mechanism: This protonates unreacted aniline, removing it into the aqueous layer as water-soluble anilinium chloride.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Mechanism: This deprotonates unreacted 2-methyl-3-nitrobenzoic acid, removing it as a highly soluble sodium salt.

  • Desiccation and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation to yield a pre-purified crude solid.

Phase 2: Primary Crystallization
  • Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (approx. 5–8 mL per gram of crude). Heat the suspension to a gentle reflux (75 °C) using a water bath until complete dissolution is achieved.

  • Hot Filtration (Conditional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper. Mechanism: Particulates act as seeds for heterogeneous nucleation, which can prematurely crash out impurities alongside the product.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2 hours.

    • Causality: Rapid cooling forces the system into high supersaturation, causing impurities to become kinetically trapped in the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding large, high-purity crystalline needles.

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the yield by driving the solubility to its absolute minimum.

Phase 3: Isolation
  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol. Mechanism: Cold ethanol displaces the impurity-laden mother liquor from the crystal surfaces without redissolving the purified product.

  • Drying: Dry the crystals under high vacuum at 45 °C for 12 hours to remove residual solvent trapped in the crystal interstices.

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry (via PMC/NIH).1

  • Technical Support Center: 2-Bromo-N-phenylbenzamide Synthesis. Benchchem. 2

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dove Medical Press. 3

  • A Simple, Improved and Solvent Free Transamidation Using Glycine. Rasayan Journal of Chemistry. 4

Sources

peptide coupling reagents for 2-methyl-3-nitrobenzoic acid and aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peptide Coupling Reagents for 2-Methyl-3-Nitrobenzoic Acid and Aniline

Executive Summary & Strategic Analysis

The coupling of 2-methyl-3-nitrobenzoic acid with aniline represents a classic "perfect storm" of difficulty in amide bond formation. This reaction is not merely a standard condensation; it is a battle against two opposing chemical forces: Steric Hindrance and Nucleophilic Deactivation .

Standard reagents (EDC/NHS, DCC, or PyBOP) frequently fail with this specific substrate pair, resulting in low conversion, high byproduct formation (N-acylurea), or stalled intermediates. This guide details the mechanistic barriers and provides three validated protocols—ranging from the "Heavy Hammer" (Acid Chloride) to "Modern Scalability" (T3P)—to ensure high yields.

The Mechanistic Challenge: The Ortho-Effect

The primary barrier is the 2-methyl group located ortho to the carboxylic acid.

  • Steric Gatekeeping: The methyl group forces the carboxylate out of planarity with the benzene ring.[1] While this increases acidity (pKa ~3.0 vs 4.2 for benzoic acid), it physically blocks the trajectory of the incoming nucleophile.

  • Electronic Mismatch: The 3-nitro group is electron-withdrawing, making the carbonyl carbon highly electrophilic (desirable). However, aniline is a weak nucleophile due to lone-pair delocalization into the aromatic ring.

  • The Result: The activated ester intermediate forms, but the amine is too slow to attack it before the intermediate rearranges or hydrolyzes.

StericChallenge Acid 2-Methyl-3-Nitrobenzoic Acid Activation Activated Intermediate (O-Acylisourea / Active Ester) Acid->Activation Coupling Reagent Amine Aniline (Weak Nucleophile) Barrier STERIC BARRIER (2-Methyl Group) Amine->Barrier Attack Blocked Activation->Barrier Byproduct N-Acylurea / Hydrolysis Activation->Byproduct Fast Rearrangement (If amine is slow) Product Target Amide Barrier->Product Slow Kinetics

Figure 1: The kinetic competition. The 2-methyl group slows nucleophilic attack, allowing side reactions to dominate with standard reagents.

Reagent Selection Matrix

The following table summarizes the performance of common reagents for this specific substrate class.

Reagent ClassReagentSuitabilityRationale
Acid Chlorides Oxalyl Chloride / SOCl₂ High The "Gold Standard" for hindered acids. The chloride is the smallest leaving group, minimizing steric clash during amine approach.
Phosphonic Anhydrides T3P (Propylphosphonic anhydride) High Excellent for sterically hindered couplings.[2] Low epimerization (not an issue here) and drives equilibrium by acting as a water scavenger.
Uronium Salts HATU Medium Better than HBTU due to the HOAt effect (7-aza), but may still struggle if the steric bulk is extreme. Good for small-scale screening.
Carbodiimides EDC / DCC Low Avoid. The kinetics of aniline attack are too slow; the O-acylisourea intermediate will rearrange to N-acylurea (dead end).
Detailed Protocols
Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: High yields, stubborn substrates, and scale-up.

This method bypasses the "active ester" equilibrium entirely by creating a highly reactive, small electrophile.

Reagents:

  • Substrate: 2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Amine: Aniline (1.1 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (2-3 drops). Note: This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution (CO/CO₂) should cease.[3][4]

  • Concentration (Optional but Recommended): Evaporate the solvent and excess oxalyl chloride under reduced pressure to remove HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add the base (Et₃N), followed by the slow addition of Aniline.

  • Completion: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[3]

  • Workup: Quench with sat. NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.

Protocol B: The "Modern & Green" Method (T3P)

Best for: Ease of workup, safety, and avoiding moisture sensitivity.

T3P (Propylphosphonic anhydride) is a cyclic anhydride that is highly effective for hindered systems because it acts as a powerful dehydrating agent.

Reagents:

  • Substrate: 2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Amine: Aniline (1.2 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Setup: Dissolve the acid and aniline in EtOAc (0.1 – 0.2 M).

  • Base Addition: Add Pyridine. (Pyridine is often superior to DIPEA with T3P for hindered substrates as it acts as a nucleophilic catalyst).

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT.

    • Optimization: If reaction is sluggish after 4 hours, heat to 50–60°C. T3P is thermally stable and works well at elevated temperatures to overcome the steric energy barrier.

  • Workup: Wash the reaction mixture with water, 1M HCl (critical to remove pyridine and excess aniline), and sat. NaHCO₃.

    • Advantage:[5][6][7][8] T3P byproducts are water-soluble, making purification simple.

Protocol C: High-Throughput Screening (HATU)

Best for: Small scale (<50mg) or parallel synthesis.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Polar aprotic is required for HATU).[3]

Step-by-Step:

  • Dissolve acid in DMF.[6]

  • Add DIPEA and stir for 5 mins (pre-activation/deprotonation).

  • Add HATU and stir for 1-2 mins. Note: Do not wait too long, or the active ester may hydrolyze.

  • Add Aniline.[9][10][11]

  • Stir for 16 hours.

  • Warning: If the reaction turns dark/black, it may indicate decomposition.

Troubleshooting & Optimization Logic

If yields remain low (<50%), apply the following decision tree logic to diagnose the failure mode.

Optimization Start Low Yield Observed CheckLCMS Analyze LCMS of Crude Start->CheckLCMS Result1 Starting Material (Acid) Remains CheckLCMS->Result1 Result2 N-Acylurea Byproduct Present CheckLCMS->Result2 Result3 Acid Chloride Hydrolyzed CheckLCMS->Result3 Action1 Activation Failed. Switch to Protocol A (Oxalyl Cl) or Heat T3P to 60°C Result1->Action1 Action2 Kinetics too slow. Amine not attacking. Switch to Protocol A (Smaller electrophile) Result2->Action2 Action3 Moisture ingress. Use anhydrous solvents or switch to T3P (Protocol B) Result3->Action3

Figure 2: Troubleshooting logic flow. Identifying the byproduct is key to selecting the corrective protocol.

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][12][13] Amide bond formation and peptide coupling.[2][4][6][8][9][12][13][14] Tetrahedron, 61(46), 10827–10852.[4] [4][15]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][11][14][16] Organic Process Research & Development, 20(2), 140–177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

  • Archimica (now Euticals). (n.d.). T3P® (Propanephosphonic Acid Anhydride) Application Note. Proprietary reagent guide highlighting steric advantages.

Sources

Application Note: Divergent Functionalization of the 2-Methyl-3-Nitrobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 2-methyl-3-nitro-N-phenylbenzamide for Drug Discovery Content Type: Application Note & Protocol Guide

Executive Summary

The 2-methyl-3-nitro-N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors , Kinase inhibitors (e.g., Bcr-Abl) , and GPCR modulators . Its unique substitution pattern offers three distinct vectors for chemical space expansion:

  • The Nitro Group: A latent amine precursor for urea formation, cross-coupling, or heterocyclization.[1]

  • The Benzylic Methyl (2-Me): A site for radical functionalization or lateral metalation (post-reduction).

  • The Amide Linker: A backbone for cyclization into quinazolin-4(3H)-ones .

This guide provides validated protocols for synthesizing this core and executing divergent functionalization strategies, specifically tailored for library generation in early-stage drug discovery.

Strategic Analysis & Retrosynthesis

The 2-methyl-3-nitro-N-phenylbenzamide core is electronically distinct. The 3-nitro group creates an electron-deficient ring, facilitating nucleophilic attacks if leaving groups were present, but primarily acting as a masking group for the 3-amino functionality. The 2-methyl group is sterically crowded but electronically activated for benzylic oxidation or halogenation due to the adjacent pi-systems.

Visual Workflow: Divergent Synthesis

The following diagram outlines the critical pathways available from the parent scaffold.

G Start 2-methyl-3-nitro- N-phenylbenzamide Amine 3-Amino Derivative (PARP Inhibitor Core) Start->Amine Pd/C, H2 or Fe/NH4Cl Bromide Benzylic Bromide (via NBS) Start->Bromide NBS, AIBN (Radical Subst.) Quin Quinazolin-4(3H)-ones (Kinase/GPCR Active) Amine->Quin R-CHO + Oxidant or Triethyl Orthoformate Heterocycle Benzylic Heterocycles (Solubility/Potency) Bromide->Heterocycle R-NH2 or R-SH

Figure 1: Divergent synthetic pathways from the 2-methyl-3-nitro-N-phenylbenzamide core.

Module 1: Robust Synthesis of the Core Scaffold

Before functionalization, high-purity scaffold synthesis is required. While coupling agents (HATU/EDC) are common, the Acid Chloride Method is recommended here for scalability and to avoid difficult byproduct removal during scale-up.

Protocol A: Acid Chloride Mediated Coupling

Objective: Synthesis of 2-methyl-3-nitro-N-phenylbenzamide on >10g scale.

Reagents:

  • 2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 3.0 equiv)[1]

  • Aniline (1.1 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • DMF (Catalytic, 2-3 drops)[1]

Step-by-Step:

  • Activation: In a dried round-bottom flask under N₂, suspend 2-methyl-3-nitrobenzoic acid in DCM (5 mL/mmol). Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise at 0°C. Warm to reflux (40°C) for 2–3 hours until gas evolution ceases and the solution clears.

  • Isolation of Acid Chloride: Evaporate solvent and excess SOCl₂ under reduced pressure (use a base trap).[1] Re-dissolve the crude oil in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add a mixture of Aniline and Et₃N in DCM dropwise over 30 mins.

  • Workup: Stir at RT for 4 hours. Quench with 1N HCl (removes unreacted aniline).[1] Wash organic layer with sat.[1] NaHCO₃ (removes unreacted acid) and Brine.[1]

  • Purification: Recrystallize from Ethanol/Water or Flash Column (Hexane/EtOAc).

Expert Insight: The 2-methyl group provides steric protection. If the reaction is sluggish, switching the solvent to Toluene and heating to 80°C during the coupling step (post-addition) often pushes the reaction to completion.[1]

Module 2: The Gateway Transformation (Nitro Reduction)

The 3-amino derivative is the primary branch point. Chemoselectivity is vital if the N-phenyl ring contains halogens (e.g., if you used 4-chloroaniline).

Protocol B: Chemoselective Iron Reduction

Recommended over Pd/C if halogenated substituents are present to prevent dehalogenation.[1]

Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv), Ethanol/Water (4:1).[1] Procedure:

  • Suspend nitro-benzamide in EtOH/H₂O.

  • Add Fe powder and NH₄Cl.[1]

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Critical Step: Filter hot through a Celite pad (Fe sludge solidifies upon cooling).[1] Wash with hot EtOAc.

  • Concentrate filtrate.[1] The amine is often pure enough for the next step.[1]

Module 3: Constructing the Quinazolinone Pharmacophore

Quinazolinones are privileged scaffolds in kinase inhibitors (e.g., Idelalisib analogs).[1] The 2-methyl-3-amino-N-phenylbenzamide intermediate undergoes cyclodehydration to form these fused heterocycles.

Protocol C: Oxidative Cyclization with Aldehydes

This method introduces diversity at the 2-position of the quinazolinone ring using commercial aldehydes.

Mechanism: Condensation of the 3-amine with an aldehyde (Schiff base formation) followed by oxidative ring closure involving the amide nitrogen.

Reagents:

  • 3-amino-2-methyl-N-phenylbenzamide (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.2 equiv)[1][2]

  • Iodine (I₂, 1.1 equiv) or Na₂S₂O₅ (3 equiv)[1]

  • K₂CO₃ (2 equiv)

  • Solvent: DMF or DMSO[1]

Step-by-Step:

  • Dissolve the amine and aldehyde in DMF (0.2 M).

  • Add K₂CO₃ and I₂.[1]

  • Heat to 80–100°C for 4–6 hours.

  • Quench: Pour into aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.

  • Isolation: The product usually precipitates.[1] Filter and wash with water.

Data Table: Typical Yields for Substituents

Aldehyde (R-CHO) Product (2-R-Quinazolinone) Yield (%) Notes
Benzaldehyde 2-Phenyl-3-phenyl... 82% Standard
4-Pyridinecarboxaldehyde 2-(4-Pyridyl)-3-phenyl... 75% Solubilizing group

| Cyclopropanecarbaldehyde | 2-Cyclopropyl-3-phenyl... | 68% | Steric bulk |[3]

Module 4: Benzylic Functionalization (The "Magic Methyl")

The 2-methyl group is benzylic and ortho to the electron-withdrawing nitro group. This makes it a prime candidate for Wohl-Ziegler Bromination , enabling the attachment of solubilizing tails or further pharmacophores.

Protocol D: Radical Bromination

Safety Warning: Do NOT attempt lateral lithiation (n-BuLi) on the nitro compound. Alkyllithiums attack nitro groups explosively or via redox degradation.[1] Use radical bromination for the nitro-scaffold.

Reagents:

  • 2-methyl-3-nitro-N-phenylbenzamide

  • N-Bromosuccinimide (NBS, 1.1 equiv)[1]

  • AIBN (0.1 equiv) or Benzoyl Peroxide[1]

  • CCl₄ or Trifluorotoluene (Green alternative)[1]

Step-by-Step:

  • Dissolve substrate in solvent under Argon.[1]

  • Add NBS and AIBN.[1]

  • Reflux (80°C) while irradiating with a visible light lamp (optional but accelerates initiation).

  • Monitor by TLC.[1] Stop when mono-bromide is maximal (di-bromination can occur).

  • Workup: Filter off succinimide. Evaporate solvent.[1]

  • Derivatization (In-situ): The benzylic bromide is unstable. Immediately react with a secondary amine (e.g., morpholine, N-methylpiperazine) in THF/DIPEA to generate the stable benzylic amine library.[1]

Visual Pathway: Quinazolinone vs. Benzylic Functionalization[1]

D Core 2-Me-3-Amino Benzamide Cyclization Oxidative Cyclization Core->Cyclization + Aldehyde + I2/K2CO3 Aldehyde Aldehyde (R-CHO) Quinazolinone 2-Substituted Quinazolinone Cyclization->Quinazolinone - H2O - 2H

Figure 2: Mechanism of Quinazolinone formation from the amino-benzamide precursor.

References & Grounding

  • Quinazolinone Synthesis: Laha, J. K., et al. "One-Pot Synthesis of 2-(Het)arylquinazolin-4(3H)-ones."[4] J. Org.[4][5] Chem., 2015.[1][4][6] Link

  • Benzylic Functionalization: "Functionalization of Benzylic sp3 C-H of 2-Methylazaarenes." Heterocycles, 2019.[1][3][7] Link

  • PARP Inhibitor Scaffolds: "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorg.[1][8] Med. Chem. Lett., 2006.[1][8] Link

  • Nitro Reduction Protocols: "Chemoselective reduction of nitroarenes." Organic Chemistry Portal. Link

  • General Benzamide Synthesis: "Amide coupling reagents and protocols." Sigma-Aldrich Technical Guides. Link

Sources

Application Note: Scalable Synthesis of 2-Methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scale-up synthesis of 2-methyl-3-nitro-N-phenylbenzamide , a sterically congested benzamide derivative often utilized as a scaffold in the development of antiviral agents and kinase inhibitors.

The procedure prioritizes the Acid Chloride Method over direct coupling agents (e.g., HATU, EDC) for scale-up operations (


) due to superior cost-efficiency, easier purification (removal of gaseous byproducts), and robustness against the steric hindrance presented by the ortho-methyl group.

Introduction & Retrosynthetic Analysis

The target molecule features a 1,2,3-trisubstituted benzene ring. The vicinal arrangement of the amide (C1), methyl (C2), and nitro (C3) groups introduces significant steric strain.

  • Challenge: The C2-methyl group hinders nucleophilic attack at the carbonyl carbon, potentially stalling the amidation step.

  • Solution: We utilize the high reactivity of the acid chloride intermediate to overcome this steric barrier, driving the reaction to completion under thermal forcing conditions if necessary.

Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Activation: Conversion of 2-methyl-3-nitrobenzoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with aniline in the presence of a base.

Process Workflow Diagram

The following diagram outlines the critical path, including decision nodes for process control.

G Start Start: 2-Methyl-3-nitrobenzoic Acid Step1 Step 1: Activation (SOCl2, DMF cat., Toluene, 80°C) Start->Step1 Charge Reactor QC1 IPC: TLC/NMR (Confirm Acid Chloride) Step1->QC1 Gas Evolution Stops QC1->Step1 Fail (Add more SOCl2) Step2 Step 2: Amidation (Aniline, Et3N, DCM, 0°C to RT) QC1->Step2 Pass (>98% Conv.) Quench Quench & Phase Separation (Aq. HCl / Brine) Step2->Quench Exotherm Control Cryst Crystallization (EtOH/Water or Toluene/Heptane) Quench->Cryst Organic Layer Conc. Final Final Product: 2-Methyl-3-nitro-N-phenylbenzamide Cryst->Final Filtration & Drying

Caption: Operational workflow for the two-step synthesis, highlighting the critical In-Process Control (IPC) point after activation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl Chloride

Objective: Activate the sterically hindered carboxylic acid.[1] Scale: 100 g Input (2-Methyl-3-nitrobenzoic acid)[1][2]

ReagentMW ( g/mol )Equiv.Mass/VolDensity
2-Methyl-3-nitrobenzoic acid 181.151.0100.0 gSolid
Thionyl Chloride (

)
118.971.560.0 mL1.64 g/mL
DMF (Catalyst) 73.090.052.1 mL0.94 g/mL
Toluene (Anhydrous) 92.14Solvent500 mL0.87 g/mL

Procedure:

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a gas scrubber (NaOH solution) to trap

    
     and 
    
    
    
    off-gases.
  • Charging: Charge the flask with 2-Methyl-3-nitrobenzoic acid (100 g) and Toluene (500 mL). Stir to form a suspension.

  • Activation: Add DMF (2.1 mL) followed by the dropwise addition of Thionyl Chloride (60 mL) over 30 minutes.

    • Note: The DMF acts as a Vilsmeier-Haack type catalyst, essential for converting the hindered acid.

  • Reflux: Heat the mixture to 80°C (internal temperature). The suspension will gradually clear as the acid chloride forms. Maintain reflux for 3–5 hours until gas evolution ceases.

  • Work-up (Concentration): Cool the mixture to 40°C. Distill off the excess

    
     and Toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown oil or low-melting solid.
    
    • Critical: Remove all traces of

      
       by co-evaporating with fresh Toluene (2 x 100 mL). Residual 
      
      
      
      will react violently with the aniline in the next step.
Step 2: Amidation (Coupling with Aniline)

Objective: Formation of the amide bond while controlling the exotherm.

ReagentMW ( g/mol )Equiv.Mass/Vol
Acid Chloride (from Step 1) ~199.61.0~110 g (theoretical)
Aniline 93.131.155.0 mL
Triethylamine (TEA) 101.191.5115.0 mL
Dichloromethane (DCM) 84.93Solvent800 mL

Procedure:

  • Solubilization: Dissolve the crude acid chloride (from Step 1) in dry DCM (300 mL) and place in an addition funnel.

  • Receiver Setup: In a separate 2 L reactor, charge Aniline (55 mL), Triethylamine (115 mL), and DCM (500 mL). Cool the mixture to 0–5°C using an ice/water bath.

  • Addition: Slowly add the acid chloride solution to the aniline mixture over 1 hour.

    • Safety: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Completion: Allow the reaction to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane) or HPLC.

  • Quench & Wash:

    • Wash the organic phase with 1M HCl (2 x 300 mL) to remove excess aniline and TEA.

    • Wash with Sat.

      
        (1 x 300 mL) to remove unreacted benzoic acid.
      
    • Wash with Brine (1 x 300 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to dryness to obtain the crude solid.
    

Purification & Crystallization

Chromatography is avoided at this scale. Recrystallization is the standard unit operation.

Protocol:

  • Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram of crude). Heat to reflux (~78°C) until fully dissolved.

  • Crystallization: Remove from heat. Add water dropwise until slight turbidity persists, then clarify with a drop of ethanol. Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filtration: Filter the off-white crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 45°C for 12 hours.

Expected Yield: 85–92% (over 2 steps). Target Purity:


 (HPLC).

Process Safety & Critical Control Points (CPP)

HazardControl Measure
Thionyl Chloride (

)
Highly corrosive; reacts violently with water releasing

. Use a caustic scrubber (20% NaOH). Do not use metal needles/canulas.
Nitro Compounds Potential energetic decomposition at high temperatures. Do not exceed 100°C during distillation.
Exotherm (Step 2) The reaction of acid chloride with amine releases significant heat. Strict temperature monitoring (

) during addition is mandatory.
Aniline Toxic by inhalation and skin contact.[3][4][5][6] Use butyl rubber gloves and work in a well-ventilated fume hood.

Analytical Controls

Identity Verification (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    10.4 (s, 1H, NH), 7.9–7.8 (m, 2H, Ar-H), 7.7 (d, 2H, Aniline-ortho), 7.5 (t, 1H, Ar-H), 7.3 (t, 2H, Aniline-meta), 7.1 (t, 1H, Aniline-para), 2.45 (s, 3H,
    
    
    ).
    • Note: The amide proton shift (10.4 ppm) is diagnostic. The methyl group (2.45 ppm) will appear slightly downfield due to the electron-withdrawing nitro group.

Purity (HPLC)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Main peak

    
    ; No single impurity 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation due to steric hindrance.Increase reflux time; ensure DMF catalyst is fresh and dry.
Violent bubbling in Step 2 Residual

in acid chloride.
Ensure thorough co-evaporation with toluene before adding to aniline.
Product is Oily/Sticky Impurities (aniline oligomers) or residual solvent.Recrystallize from Toluene/Heptane instead of Ethanol. Seed the solution if available.
Color is Dark Brown Oxidation of aniline.Perform Step 2 under strict Nitrogen atmosphere. Use freshly distilled aniline.

References

  • Acid Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Scale-Up of Nitro-Benzoic Derivatives: BenchChem Technical Support. (2025).[6][7][8] Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride. (Analogous procedure for nitro-benzoyl chloride handling). Link[6]

  • Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Safety Data (Aniline): Sigma-Aldrich. (2024). Safety Data Sheet: Aniline. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbenzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when working with ortho-substituted benzamides. Due to extreme steric congestion, standard coupling protocols often fail or result in poor yields. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you successfully navigate these challenges.

Diagnostic Decision Workflow

Use the following logical pathway to diagnose your specific coupling failure and select the appropriate optimized methodology.

G Start Coupling Issue Detected: 2-Methylbenzamide Type Reaction Type? Start->Type Amide Amide Bond Formation (Acid + Amine) Type->Amide Synthesis Cross C-N Cross-Coupling (Amide + Aryl Halide) Type->Cross Arylation AmideFail Low Yield with EDC/HOBt or DCC? Amide->AmideFail CrossFail Catalyst Deactivation or Low Conversion? Cross->CrossFail SolAmide1 Use Uronium Salts (HATU, COMU) + DIPEA AmideFail->SolAmide1 Moderate Hindrance SolAmide2 In situ Acyl Fluoride (BTFFH / DAST) AmideFail->SolAmide2 Severe Hindrance SolCross Use Bulky Ligands (BrettPhos, Xantphos) or Pd-NHC Catalysts CrossFail->SolCross Steric Clash

Workflow for troubleshooting 2-methylbenzamide steric hindrance in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the ortho-methyl group in 2-methylbenzoic acid derivatives cause such severe coupling issues? A: The steric clash between the bulky ortho-methyl group and the incoming nucleophile (or bulky active ester intermediate) forces significant twisting of the molecular backbone[1]. This twisting pushes the carbonyl group out of coplanarity with the aromatic ring, disrupting resonance stabilization and drastically raising the activation energy required for nucleophilic attack[1].

Q2: Why do standard EDC/HOBt protocols fail, and why are HATU or COMU recommended? A: Carbodiimides like EDC form an O-benzotriazole (OBt) active ester which is still relatively bulky. In contrast, HATU forms an O-7-azabenzotriazole (OAt) active ester. The adjacent nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect (anchimeric assistance) that accelerates the nucleophilic attack, effectively overcoming the steric penalty[2][3].

Q3: What is the "Acyl Fluoride" strategy, and when should I use it? A: For extremely hindered or electron-deficient amines where even HATU fails, in situ generation of acyl fluorides is the gold standard[4]. Fluorine is highly electronegative, creating a highly reactive electrophilic carbonyl carbon, but it has a very small van der Waals radius (similar to oxygen). This minimizes steric repulsion during the amine's attack[5]. Reagents like BTFFH generate these acyl fluorides efficiently under mild conditions[4][5].

Q4: How does steric hindrance affect the Buchwald-Hartwig amidation of 2-methylbenzamide? A: In Palladium-catalyzed C-N cross-coupling, a bulky amide can impede ligand exchange and the final reductive elimination step, often leading to catalyst deactivation or


-hydride elimination[6][7]. Utilizing sterically hindered biaryl phosphine ligands (e.g., BrettPhos) or Pd-NHC (N-heterocyclic carbene) precatalysts sterically favors the highly active monoligated Pd(0) species, dramatically increasing the rate of oxidative addition and reductive elimination[6].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling strategies when synthesizing or reacting 2-methylbenzamide derivatives.

Coupling MethodPrimary ReagentsSteric ToleranceTypical Yield (ortho-Me)Avg. Reaction Time
Standard Carbodiimide EDC, HOBt, DIPEALow< 20%12–24 h
Uronium Salt Activation HATU or COMU, DIPEAModerate to High70–85%2–4 h
Acyl Fluoride Generation BTFFH, DIPEAVery High80–95%1–2 h
Pd Cross-Coupling Pd(OAc)₂, BrettPhos, BaseHigh75–90%4–12 h

Troubleshooting Guides & Validated Protocols

Protocol A: HATU-Mediated Amidation for Moderately Hindered Substrates

Causality: HATU drives the reaction forward by forming a highly reactive OAt ester. The nitrogen in the azabenzotriazole ring hydrogen-bonds with the incoming amine, pre-organizing the transition state and lowering the activation energy barrier[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylbenzoic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. For slightly more hindered amines, gently heat the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄.

Self-Validation System: Monitor the reaction via LC-MS. You should observe the rapid formation of the OAt-active ester intermediate (M+ + 118 mass shift) within 15 minutes. If the active ester forms but the final amide does not appear after 4 hours, the steric hindrance is too severe for HATU. Proceed to Protocol B.

Protocol B: In Situ Acyl Fluoride Generation (BTFFH) for Severely Hindered Substrates

Causality: BTFFH converts the sterically congested 2-methylbenzoic acid into 2-methylbenzoyl fluoride. The small atomic radius of fluorine removes the steric bulk from the electrophilic center, allowing even poor, bulky nucleophiles to attack successfully[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Fluorination: Add BTFFH (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 30–60 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add the sterically hindered amine (1.2 equiv) to the mixture.

  • Reaction: Stir at room temperature (or heat to 50 °C in a sealed tube if the amine is exceptionally deactivated) for 2 hours.

  • Workup: Dilute with DCM, wash with water and brine, dry over MgSO₄, and concentrate for column chromatography.

Self-Validation System: Unlike acyl chlorides, acyl fluorides are stable enough to be monitored by TLC. Before adding the amine (Step 3), pull an aliquot and run a TLC. The acyl fluoride will appear as a distinct, less polar spot compared to the starting acid. Complete conversion to this spot validates the activation step.

Protocol C: Buchwald-Hartwig N-Arylation of 2-Methylbenzamide

Causality: When coupling 2-methylbenzamide with an aryl halide, standard phosphine ligands fail to promote reductive elimination due to the ortho-methyl clash. Bulky biaryl phosphines (like BrettPhos) prevent the formation of off-cycle bis-ligated Pd complexes, forcing the catalytic cycle through a highly active mono-ligated pathway[6][7].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 2-methylbenzamide (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol or 1,4-dioxane (0.2 M).

  • Reaction: Seal the vial and heat to 100 °C for 8–12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the catalyst and inorganic salts, and concentrate the filtrate.

Self-Validation System: Observe the color of the reaction mixture. Upon heating, a successful active Pd(0)-BrettPhos complex typically transitions from a pale yellow/orange suspension to a deep red or homogenous dark brown solution. Monitor the disappearance of the aryl halide via GC-MS.

References

1.[6] Buchwald–Hartwig amination - Wikipedia, wikipedia.org, 6 2.[1] N-benzhydryl-2-methylbenzamide | Research Compound - Benchchem, benchchem.com, 1 3.[2] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem, benchchem.com, 2 4. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry, rsc.org, 5.[7] Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University, syr.edu, 7 6.[3] HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech, highfine.com, 3 7.[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry, rsc.org, 4 8.[5] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - The Royal Society of Chemistry, rsc.org, 5

Sources

Technical Support Center: Nitrobenzamide Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Troubleshooting Low Aqueous Solubility of Nitrobenzamides[1][2]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely encountering precipitation when diluting your nitrobenzamide stocks into aqueous buffers, or observing erratic IC50 data.[2]

The Core Problem: Nitrobenzamides fall into the "Brick Dust" category of the Yalkowsky classification. They possess:

  • High Crystallinity (High Melting Point): The nitro group (

    
    ) and amide moiety create a rigid crystal lattice via strong intermolecular hydrogen bonding and 
    
    
    
    -stacking.[1][2]
  • Moderate Lipophilicity (LogP ~0.8 - 1.5): They are not "grease balls" (highly lipophilic); they are simply too stable in their solid state to break apart in water.[1][2]

Standard pH adjustment will not work. The amide pKa is typically >15, meaning these molecules remain neutral across the entire physiological pH range.

Part 1: Diagnostic & Troubleshooting Workflows
Issue A: "My compound precipitates immediately upon adding DMSO stock to the buffer."

Diagnosis: This is the "Parabolic Solubility Crash." DMSO and water are miscible, but the solubility of your compound does not decrease linearly as you add water.[2] It drops exponentially.[2] At 5% DMSO, the solubility might be 1000x lower than in 100% DMSO.

Troubleshooting Protocol:

  • Check Stock "Wetness": DMSO is hygroscopic.[2] If your stock has been frozen/thawed multiple times, it has absorbed atmospheric water. This lowers the solubility inside the stock vial, creating invisible "seed crystals" that trigger massive precipitation upon dilution.

    • Fix: Use single-use aliquots or store over molecular sieves.

  • Change Addition Order: Never add buffer to DMSO. Always add the DMSO stock into the rapidly stirring buffer (sub-surface injection) to prevent local regions of supersaturation.

  • Switch to Kinetic Solubility Mode: If you are running a screen, do not attempt to reach equilibrium.

Visual Guide: Kinetic vs. Thermodynamic Solubility

kinetic_solubility start Start: Solid Compound path_k Kinetic Path (Screening) start->path_k path_t Thermodynamic Path (Formulation) start->path_t step_k1 Dissolve in 100% DMSO (10-20 mM Stock) path_k->step_k1 step_t1 Add Solid Excess to Buffer path_t->step_t1 step_k2 Spike into Buffer (Final < 2% DMSO) step_k1->step_k2 step_k3 Read immediately (Turbidimetry/Nephelometry) step_k2->step_k3 result_k Risk: Supersaturated Meta-stable state step_k3->result_k Result: Precipitates? step_t2 Shake/Incubate (24-48 Hours) step_t1->step_t2 step_t3 Filter & HPLC step_t2->step_t3 result_t Risk: Very Low Conc. (< 1 µM) step_t3->result_t Result: True Solubility

Caption: Figure 1. Distinguishing between Kinetic (screening) and Thermodynamic (equilibrium) solubility workflows. Nitrobenzamides often require the Kinetic path for bioassays but fail if the DMSO spike creates immediate supersaturation.

Issue B: "I see erratic inhibition or bell-shaped dose-response curves."

Diagnosis: Colloidal Aggregation. Nitro-aromatics are prone to forming promiscuous colloidal aggregates at micromolar concentrations.[1][2] These aggregates sequester enzymes, leading to false-positive inhibition.

The "Shoichet" Validation Protocol: To confirm if your data is real or an artifact, perform these three checks:

  • Detergent Sensitivity: Add 0.01% Triton X-100 or Tween-80 to the assay.[1]

    • Result: If IC50 increases significantly (potency drops), the activity was likely due to aggregation (the detergent broke the colloid).

    • Result: If IC50 stays the same, the inhibition is specific.

  • Spin-Down Test: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 20 min) before adding the enzyme. If the compound pellets out, it was aggregated.

  • Enzyme Concentration: Increase the enzyme concentration 10-fold. Aggregators act via stoichiometry; specific inhibitors act via binding constants (

    
    ). If the IC50 shifts linearly with enzyme concentration, it is an aggregator.
    
Part 2: Formulation Solutions (The "Fix")

Since pH adjustment is ineffective, you must rely on Dielectric Constant Modification (Cosolvents) or Inclusion Complexation .[1]

Solution 1: Cyclodextrins (The Gold Standard)

For nitrobenzamides, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the superior choice over standard

-CD due to higher water solubility and lower toxicity.[1][2]
  • Mechanism: The hydrophobic nitro-phenyl ring inserts into the lipophilic cavity of the cyclodextrin, shielding it from water while the CD's hydroxyl groups interact with the buffer.

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-

      
      -CD in water.
      
    • Dissolve your nitrobenzamide in a small volume of DMSO (or Acetone).

    • Add the organic solution dropwise to the CD solution with vigorous stirring.

    • Lyophilize (freeze-dry) if a solid powder is needed, or use the solution directly.[2]

Solution 2: Surfactant-Assisted Cosolvent System

If Cyclodextrins are incompatible with your assay, use a ternary system.[1][2]

Recommended Formulation Table:

ComponentRoleRecommended Conc.Notes
DMSO Primary Solvent1% - 5%Keep as low as possible to avoid enzyme denaturation.[1][2]
Tween 80 Wetting Agent0.01% - 0.1%Prevents "brick dust" agglomeration; breaks colloids.[2]
PEG 400 Cosolvent5% - 10%Modifies dielectric constant of water to accommodate the phenyl ring.[1]
PBS/HEPES BufferRemainderMaintain physiological ionic strength.[1][2]
Part 3: Decision Logic for Assay Development

Use this logic gate to determine the correct solvent system for your specific experiment.

solubility_logic start Start: Nitrobenzamide Assay Setup check_pka Check Structure: Ionizable side chain? start->check_pka yes_ion Yes (Amine/Acid) check_pka->yes_ion Yes no_ion No (Neutral Amide) check_pka->no_ion No ph_adj Adjust pH (Salt Formation) yes_ion->ph_adj dmso_check Standard DMSO Spike (<1% Final) no_ion->dmso_check ph_adj->dmso_check precip Precipitation or Erratic Data? dmso_check->precip Issues stable Clear Solution dmso_check->stable No Issues detergent Add 0.01% Triton X-100 (Check Aggregation) precip->detergent cd_path Switch to HP-beta-Cyclodextrin detergent->cd_path Still failing

Caption: Figure 2. Decision tree for selecting solubilization strategy. Note that simple pH adjustment is rarely effective for the core nitrobenzamide scaffold.

References & Further Reading
  • Shoichet, B. K. (2006).[2] Screening in a Spirit Haunted by Pathological Molecules.[2] Nature Chemical Biology.[2] (Describes the mechanism of colloidal aggregation and false positives in drug discovery).

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Defines the "Brick Dust" vs. "Grease Ball" solubility classification).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2] (Authoritative guide on using HP-

    
    -CD for solubilization). 
    
  • PubChem Compound Summary: 4-Nitrobenzamide. (Physical property data confirming low aqueous solubility and high melting point).[1]

  • Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier. (Standard protocols for Kinetic vs. Thermodynamic solubility).

Sources

preventing hydrolysis of 2-methyl-3-nitrobenzoyl chloride intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-3-Nitrobenzoyl Chloride Stability Guide

Introduction

You are likely accessing this guide because you have encountered a "stalled" reaction or a white precipitate where your product should be. 2-methyl-3-nitrobenzoyl chloride is a deceptive intermediate. While the ortho-methyl group suggests steric protection, the meta-nitro group creates a potent electronic activation that makes this molecule highly susceptible to moisture.

This guide moves beyond standard "keep dry" advice. We will explore the specific electronic competition driving its instability, provide a self-validating synthesis protocol, and offer a "Telescoping" workflow to eliminate isolation entirely.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Question: Why does this specific intermediate hydrolyze faster than standard benzoyl chloride despite the steric hindrance of the methyl group?

Technical Insight: The instability of 2-methyl-3-nitrobenzoyl chloride is dictated by the competition between Steric Hindrance (2-methyl) and Electronic Activation (3-nitro).

  • Electronic Activation (The Dominant Factor): The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.[1] This makes the carbonyl carbon highly electrophilic (

    
    ), significantly lowering the activation energy for nucleophilic attack by water.
    
  • Steric Failure: While the 2-methyl group provides some physical blocking (ortho-effect), it is insufficient to counteract the electronic activation provided by the nitro group. The water molecule is small enough to slip past the methyl group and attack the hyper-activated carbonyl center.

Visualizing the Failure Mode:

HydrolysisMechanism cluster_electronic Electronic Effect Reactant 2-Methyl-3-Nitrobenzoyl Chloride Transition Tetrahedral Intermediate Reactant->Transition Fast Nucleophilic Attack (Activated by -NO₂) Water H₂O (Atmospheric Moisture) Water->Transition Product 2-Methyl-3-Nitrobenzoic Acid (White Solid) Transition->Product Collapse HCl HCl Gas Transition->HCl

Figure 1: Mechanism of Hydrolysis. The 3-nitro group activates the carbonyl carbon, accelerating the attack of moisture (Red) to revert the molecule to the carboxylic acid (Green).

Module 2: Synthesis & Troubleshooting Protocol

Question: My yield is low, or the product solidifies into an unreactive mass. How do I fix this?

The "Self-Validating" Protocol: This protocol uses Thionyl Chloride (SOCl₂) with a Vilsmeier catalyst. It includes checkpoints to ensure the reaction is complete before you attempt isolation.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (3.0 - 5.0 eq) – Acts as both reagent and solvent.

  • DMF (Catalytic, 1-2 drops) – Critical for activation.[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Equip with a reflux condenser and a CaCl₂ drying tube (or N₂ line).

  • Addition: Add the benzoic acid solid. Add SOCl₂. Finally, add catalytic DMF.[2]

    • Checkpoint: You should see immediate effervescence (HCl/SO₂ gas). If not, your DMF may be wet or degraded.

  • Reflux: Heat to reflux (75-80°C) for 3-4 hours.

    • Visual Check: The suspension should turn into a clear, homogeneous solution. If solids remain after 4 hours, add 10% more SOCl₂.

  • Workup (The Critical Step):

    • Remove excess SOCl₂ via vacuum distillation (rotary evaporator).

    • Chase Step: Add anhydrous Toluene (2x volume) and re-evaporate. Why? This azeotropes remaining SOCl₂ and HCl, which can degrade the product during storage.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
White Precipitate Hydrolysis (Reversion to Acid)Immediate: Check solvent water content (Karl Fischer). Fix: Re-dissolve in SOCl₂ and reflux for 1 hour to re-convert.
Dark/Black Oil Thermal DecompositionPrevention: Do not exceed 80°C. Use a vacuum manifold to remove SOCl₂ at lower temps (<40°C) rather than high heat.
Incomplete Reaction Lack of CatalystFix: Ensure DMF is added. Without DMF, electron-deficient acids react very slowly.
Solidification in Flask High Melting Point / PurityNote: This is good. 2-methyl-3-nitrobenzoyl chloride is a low-melting solid. Melt it gently (40°C) to transfer.

Module 3: Storage & Handling FAQs

Q: Can I store this intermediate in the fridge for a week? A: Not recommended. Even at 4°C, moisture permeates standard septa. If storage is unavoidable:

  • Solidify the oil (if possible) under high vacuum.

  • Store in a Schlenk flask under positive Argon pressure.

  • Place the flask inside a desiccator containing P₂O₅ (Phosphorus Pentoxide).

Q: How do I transfer it without a glovebox? A: Use the "Cannula" or "Syringe" technique. Melt the solid gently (warm water bath), keep the flask under N₂ flow, and transfer as a liquid using a wide-bore needle. Never pour it through open air.

Module 4: Process Integration (Telescoping)

Question: Why isolate it at all? Can I just react it in situ?

Recommendation: Yes. "Telescoping" (One-Pot) is the superior method for this intermediate. It minimizes exposure to air and maximizes yield.

Telescoping Workflow (Acid


 Amide/Ester): 
  • Chlorination: Perform SOCl₂ reaction as described in Module 2.

  • Solvent Swap: Evaporate SOCl₂ to dryness. Do not expose to air.[3][4][5] Add anhydrous DCM or THF directly to the residue under N₂.

  • Coupling: Add your nucleophile (Amine/Alcohol) and Base (TEA/DIPEA) to this solution at 0°C.

TelescopingProcess cluster_prevention Hydrolysis Prevention Zone Step1 Step 1: Chlorination (Acid + SOCl₂ + cat. DMF) Step2 Step 2: Evaporation & Purge (Remove excess SOCl₂ | Add Anhydrous DCM) Step1->Step2 In-situ (No Isolation) Step3 Step 3: Coupling (Add Amine/Alcohol + Base at 0°C) Step2->Step3 Under N₂ Atmosphere

Figure 2: Telescoping Workflow. By keeping the intermediate within the "Hydrolysis Prevention Zone" (red dotted line), you avoid the isolation losses associated with moisture exposure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 2-Methyl-3-methoxybenzoyl chloride (Analogous reactivity profile).

  • Organic Syntheses. (1928). p-Nitrobenzoyl Chloride.[6] Org. Synth. 1928, 8,[7] 84. (Demonstrates standard SOCl2 protocols for nitro-substituted benzoic acids).

Sources

optimizing reaction temperature for N-phenylbenzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of N-phenylbenzamide (benzanilide) via the amidation of aniline is a foundational transformation in medicinal chemistry and materials science[1]. While seemingly straightforward, the highly exothermic nature of nucleophilic acyl substitution demands precise thermal control.

This technical guide provides a deep-dive into the thermodynamic and kinetic causality behind temperature optimization, ensuring high-yield, self-validating workflows for your laboratory.

The Causality of Temperature in Amidation Kinetics

In the classic Schotten-Baumann synthesis, the lone pair of electrons on aniline's nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate before collapsing to expel a chloride ion and form the amide bond[2].

Optimizing the temperature for this reaction is a balancing act between kinetic driving forces and thermodynamic side reactions:

  • The Exothermic Challenge: The formation of the amide bond releases significant enthalpy. Without active cooling (0–5 °C) during the addition phase, the localized heat accelerates competing side reactions[1].

  • Hydrolysis vs. Amidation: In biphasic aqueous base conditions (e.g., 10% NaOH), hydroxide ions compete with aniline for the acyl chloride. Lower temperatures kinetically favor the amine nucleophile over the hydroxide, preventing the degradation of benzoyl chloride into benzoic acid[1].

  • Over-Acylation (Diacylation): Elevated initial temperatures provide the activation energy required for the newly formed secondary amide (N-phenylbenzamide) to attack a second molecule of benzoyl chloride, yielding an unwanted N,N-dibenzoylaniline impurity[1][2].

Mechanistic Workflow & Thermal Control Points

G Start Aniline + Base (Aqueous NaOH or Organic) Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Benzoyl Chloride Cooling->Addition Prevents Exotherm Intermediate Tetrahedral Intermediate Formation Addition->Intermediate Nucleophilic Attack Warming Warm to 20-25 °C (Room Temp) Intermediate->Warming HCl Elimination Product N-Phenylbenzamide Precipitation Warming->Product Drives to Completion

Caption: Thermal control points in the Schotten-Baumann synthesis of N-phenylbenzamide.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic Schotten-Baumann approach. Every step includes a self-validation checkpoint to ensure the system is behaving as thermodynamically predicted.

Step 1: Reagent Preparation & Initial Cooling

  • Action: In a 100 mL Erlenmeyer flask, dissolve 1.0 eq (approx. 1 mL) of aniline in 10 mL of 10% aqueous NaOH solution[3]. Submerge the flask in an ice-water bath.

  • Validation: Insert an internal thermometer. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C.

Step 2: Electrophile Addition

  • Action: Using an addition funnel or syringe, add 1.1 eq of benzoyl chloride dropwise over 15–20 minutes with vigorous shaking or magnetic stirring[1][2].

  • Validation: Monitor the internal temperature. If it spikes above 10 °C, pause the addition. A white precipitate (the amide product) should begin forming almost immediately upon addition, turning the solution cloudy.

Step 3: Maturation & Kinetic Drive

  • Action: Once addition is complete, tightly cork the flask, remove it from the ice bath, and allow it to warm to room temperature (20–25 °C). Shake vigorously for 15 minutes[1][3].

  • Validation: The reaction is complete when the sharp, lachrymatory smell of benzoyl chloride dissipates and the solution pH remains basic (indicating sufficient NaOH remains to neutralize the generated HCl)[3].

Step 4: Isolation & Purification

  • Action: Filter the crude white solid via vacuum filtration. Wash thoroughly with cold distilled water to remove NaCl and unreacted NaOH. Recrystallize from hot ethanol.

  • Validation: The purified N-phenylbenzamide should present as a white crystalline solid with a sharp melting point of 155–157 °C[3].

Quantitative Data: Thermal Impact Matrix

To assist in troubleshooting, the following table summarizes the quantitative and qualitative impacts of temperature deviations during the synthesis:

Reaction PhaseTarget Temp (°C)Kinetic PurposePrimary Risk if Temp is Too HighPrimary Risk if Temp is Too Low
Reagent Addition 0 – 5Controls exothermic nucleophilic attackHydrolysis of benzoyl chloride; DiacylationFreezing of aqueous layer; Stalled kinetics
Reaction Maturation 20 – 25Overcomes steric hindrance for final conversionAmide hydrolysis (if prolonged in strong base)Incomplete conversion; Trapped reagents
Recrystallization 78 (Reflux)Dissolves product and impuritiesSolvent boil-off; Thermal degradationProduct remains insoluble
Crystallization 0 – 4Maximizes product precipitationReduced isolated yieldImpurities co-precipitate

Troubleshooting FAQs

Q: My isolated yield is below 40%, and the aqueous filtrate contains a heavy precipitate upon acidification. What happened? A: You are observing the formation of benzoic acid due to the hydrolysis of benzoyl chloride[1]. This is a direct consequence of inadequate cooling during the addition phase. If the temperature exceeds 10 °C, the kinetic barrier for hydroxide attack on the acyl chloride is overcome, and it outcompetes the aniline. Solution: Ensure strict 0–5 °C maintenance and use a slower dropwise addition rate.

Q: LC-MS analysis of my crude product shows a significant impurity with a mass of +104 Da relative to N-phenylbenzamide. How do I prevent this? A: This mass shift corresponds to N,N-dibenzoylaniline, formed via diacylation[1]. The secondary amide product can act as a nucleophile if the reaction temperature is too high during the addition phase, or if a large localized excess of benzoyl chloride exists. Solution: Maintain vigorous stirring to prevent localized pooling of the acyl chloride, strictly control the ice bath temperature, and do not exceed 1.1 equivalents of benzoyl chloride[2].

Q: I am attempting a direct amidation (aniline + benzoic acid) instead of using benzoyl chloride. Can I use the same temperature profile? A: No. Direct condensation of a carboxylic acid and an amine forms a stable ammonium carboxylate salt at room temperature. To drive off water and form the amide bond without coupling reagents, temperatures exceeding 160–180 °C are required. Alternatively, you must use a Lewis acid catalyst (e.g., TiCl4) or coupling reagents at elevated temperatures (e.g., 85 °C in pyridine) to achieve condensation[4].

Q: The reaction mixture became too thick to stir during the dropwise addition. Should I heat it to dissolve the precipitate? A: Do not heat the mixture during the addition phase, as this will trigger the side reactions mentioned above. The thickening is due to the rapid precipitation of the highly insoluble N-phenylbenzamide[3]. Solution: Increase the stirring speed or add a small volume of cold solvent (e.g., 10% NaOH or DCM, depending on your solvent system) to restore fluidity.

References

  • Synthesis and analysis of amides - Chemistry Education. Tata Institute of Fundamental Research (TIFR). [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. Mustansiriyah University.[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Purification of 2-Methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the workup of amides synthesized via Schotten-Baumann-type reactions. A ubiquitous challenge in the synthesis of 2-methyl-3-nitro-N-phenylbenzamide is the persistence of unreacted aniline. Because aniline is typically used in slight stoichiometric excess to drive the reaction of 2-methyl-3-nitrobenzoyl chloride to completion, its subsequent removal is a critical downstream requirement.

This guide provides a comprehensive, causality-driven approach to isolating your target amide with high purity and yield, bypassing the need for time-consuming column chromatography.

Mechanistic Overview: The Causality of Separation

The separation of unreacted aniline from 2-methyl-3-nitro-N-phenylbenzamide relies entirely on exploiting their differential acid-base properties.

Aniline is a weak base (conjugate acid pKa ~4.6). When exposed to a dilute aqueous acid, such as 1M HCl, the amine nitrogen is protonated to form anilinium chloride. This ionic salt is highly polar and partitions exclusively into the aqueous phase. Conversely, the target product, 2-methyl-3-nitro-N-phenylbenzamide, is a neutral molecule. The amide nitrogen is heavily resonance-stabilized by the adjacent carbonyl group, rendering it non-basic under mild conditions. Consequently, the amide remains completely unprotonated and stays dissolved in the organic phase.

Acid-base extraction is a highly reliable, scalable method for removing excess amine reagents from amide products without requiring complex chromatographic purification[1]. In cases where amine hydrochlorides are generated, they partition cleanly into the aqueous phase, leaving the neutral amide intact in the organic layer[2].

Process Visualization: Acid-Base Extraction Workflow

ExtractionWorkflow A Crude Reaction Mixture (Amide + Unreacted Aniline) B Dissolve in EtOAc (Organic Phase) A->B C Wash with 1M HCl (aq) Vigorous Mixing B->C D Phase Separation C->D E Aqueous Phase (Anilinium Chloride) D->E Extracts Basic Impurity F Organic Phase (2-Methyl-3-nitro-N-phenylbenzamide) D->F Retains Neutral Product G Discard or Neutralize E->G H Wash with Brine & Dry (MgSO4) F->H I Concentrate in vacuo Pure Amide Product H->I

Workflow for the acid-base extraction of unreacted aniline from the neutral amide product.

Quantitative Data: Physicochemical Properties for Separation

Understanding the physical properties of your mixture is critical for troubleshooting partition coefficients.

CompoundRolepKa (Conjugate Acid)State at RTOrganic Solubility (EtOAc/DCM)Aqueous Solubility (pH 7)Aqueous Solubility (pH 1)
Aniline Impurity / Reactant~4.6LiquidHighLowVery High (as Anilinium Cl)
2-Methyl-3-nitro-N-phenylbenzamide Target ProductN/A (Neutral)SolidHighInsolubleInsoluble

Troubleshooting Guides & FAQs

Q: Why is my amide product precipitating during the 1M HCl wash? A: 2-methyl-3-nitro-N-phenylbenzamide is a highly crystalline compound with limited solubility in cold aliphatic or moderately polar solvents. During the acid wash, the aqueous layer cools the biphasic mixture, and the rapid removal of aniline (which acts as an organic co-solvent) reduces the overall solubility of the organic phase. Solution: Dilute the organic phase with additional ethyl acetate (EtOAc) or warm the separatory funnel slightly (e.g., 30–35 °C) before phase separation to keep the amide in solution.

Q: Will the 1M HCl wash hydrolyze my target amide? A: No. Amides possess significant resonance stabilization, making them highly resistant to hydrolysis under mild conditions. Dilute aqueous acids (1M HCl) at room temperature are insufficient to cleave the robust N-phenylbenzamide bond. Hydrolysis would require prolonged reflux in concentrated strong acid or base.

Q: I still see trace aniline in my


H NMR after the acid wash. Why? 
A:  This is typically a mass-transfer issue. If mixing is not vigorous enough, the aniline trapped in the organic phase cannot efficiently contact the aqueous acid to form the water-soluble salt.
Solution: Ensure vigorous biphasic mixing for at least 3–5 minutes per wash. Perform three sequential washes with smaller volumes of 1M HCl rather than one large wash; multiple extractions exponentially increase the partition efficiency.

Q: What if a stubborn emulsion forms during the extraction? A: Emulsions in this system are usually caused by trace impurities or the amphiphilic nature of partially protonated species at the phase boundary. Solution: Add a small volume of saturated aqueous NaCl (brine) to the separation funnel. The increased ionic strength of the aqueous phase forces the organic compounds into the organic layer (salting-out effect). Alternatively, filter the entire biphasic mixture through a thin pad of Celite to remove insoluble micro-particulates stabilizing the emulsion.

Validated Experimental Protocols

Protocol A: Optimized Biphasic Acid-Base Extraction (Primary Method)

This protocol is designed as a self-validating system. By monitoring the pH of the aqueous washes, you guarantee the complete protonation of the aniline impurity.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10–15 mL of solvent per gram of crude material. Ensure complete dissolution; if solids persist, add more EtOAc or gently warm the flask.

  • Acid Washing: Transfer the organic solution to a separatory funnel. Add 1M aqueous HCl (approximately 1/3 the volume of the organic phase).

  • Agitation: Stopper the funnel, invert, and immediately open the stopcock to vent any built-up pressure. Close the stopcock and shake vigorously for 3 minutes to maximize surface area contact between the two phases.

  • Phase Separation: Mount the funnel and allow the layers to separate completely. The lower aqueous layer contains the extracted anilinium chloride[1]. Drain the aqueous layer into a dedicated waste flask.

  • Validation & Repetition: Repeat the 1M HCl wash 1–2 more times. Self-Validation Step: Check the pH of the final aqueous wash using indicator paper. It must be strongly acidic (pH 1–2) to confirm that all basic aniline has been neutralized and extracted.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO

    
     to neutralize any residual acid, followed by one wash with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous MgSO
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude, aniline-free amide[3].

Protocol B: Recrystallization Strategy (Polishing Step)

If trace impurities (such as bis-acylated byproducts or colored oxidation products of aniline) remain after extraction, recrystallization acts as an excellent final polishing step.

  • Solvent Selection: An Ethanol/Water mixture is typically ideal for benzamides.

  • Heating: Suspend the extracted solid in a minimum volume of boiling ethanol.

  • Dissolution: Add hot ethanol dropwise while stirring until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filtration: Collect the pure 2-methyl-3-nitro-N-phenylbenzamide crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol and dry under high vacuum.

References
  • [3] Rational Design of Simple Organocatalysts for the HSiCl 3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline - MDPI. 3

  • [2] Mild N-deacylation of secondary amides by alkylation with organocerium reagents - rhhz.net.2

  • [1] Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents - NIH. 1

Sources

avoiding side reactions during nitro group reduction of benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Nitro Reduction on Benzamide Scaffolds

Welcome to the Benzamide Reduction Support Hub

Current Status: Operational Topic: Avoiding Side Reactions During Nitro Group Reduction Ticket Priority: High (Chemoselectivity Critical)

You are accessing the technical guide for researchers working with Nitro-Benzamides . This scaffold presents a unique "Selectivity Triangle" challenge: you must reduce the nitro group (


) without hydrolyzing the amide (

) or removing sensitive halogens (

) often present on the ring.

Part 1: Diagnostic Workflow (Decision Logic)

Before selecting a reagent, analyze your substrate against this logic gate to prevent side reactions before they start.

ReagentSelection Start START: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Scale Scale > 10g? Halogen->Scale Yes AcidSens Acid Sensitive (e.g., Nitrile/Acetal)? Halogen->AcidSens No MethodA RECOMMENDED: Zn / NH4Cl (Mild, Retains Halogens) Scale->MethodA No (Lab Scale) MethodB RECOMMENDED: Pt/C (Sulfided) + H2 (Scalable, Retains Halogens) Scale->MethodB Yes (Industrial) AcidSens->MethodA Yes MethodC RECOMMENDED: Fe / AcOH (Robust, Cheap) AcidSens->MethodC No AvoidPd AVOID: Pd/C + H2 (Risk: Dehalogenation) MethodB->AvoidPd Alternative? MethodD RECOMMENDED: SnCl2 / EtOH (Specific for Lab Scale)

Figure 1: Decision tree for selecting the optimal reduction method based on substrate functionalization.

Part 2: Core Protocols & Methodologies

These protocols are validated to minimize benzamide hydrolysis and prevent dehalogenation.

Protocol A: The "Gold Standard" (Zinc / Ammonium Chloride)

Best for: Lab scale (<10g), Halogenated substrates, Acid-sensitive amides.

Why it works: This method operates at near-neutral pH, preventing amide hydrolysis. The mechanism involves electron transfer from the metal surface without the harsh acidic environment of the Bechamp reduction (Fe/HCl).

Reagents:

  • Substrate (1 equiv)

  • Zinc Dust (Activated, 3-5 equiv)

  • Ammonium Chloride (

    
    , 5-10 equiv)
    
  • Solvent: 90% Ethanol / 10% Water

Step-by-Step:

  • Dissolution: Dissolve the nitro-benzamide and

    
     in the EtOH/Water mixture. (Note: 
    
    
    
    is sparingly soluble in pure EtOH; water is critical).
  • Activation: Add Zinc dust in small portions over 15 minutes. Exothermic reaction - monitor temperature.

  • Reaction: Stir vigorously at room temperature (or mild heat, 40°C) for 1–4 hours.

  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of the polar fluorescent amine.

  • Workup (Critical): Filter the grey slurry through a Celite pad to remove Zinc oxide/salts. Wash the pad with EtOAc.

  • Purification: Evaporate solvents. The residue is often pure enough for the next step.

Protocol B: Chemoselective Transfer Hydrogenation (Hydrazine / Pd-C)

Best for: Rapid reduction, Clean workup, but requires temperature control for halogens.

Why it works: Hydrazine acts as the hydrogen donor. By controlling the temperature (keeping it < 50°C), you can reduce the nitro group faster than the C-Halogen bond breaks.

Reagents:

  • Substrate (1 equiv)

  • Hydrazine Hydrate (5-10 equiv)

  • 10% Pd/C (catalytic amount, 5-10 wt%)

  • Solvent: Methanol or Ethanol[1][2]

Step-by-Step:

  • Setup: Dissolve substrate in alcohol. Add Pd/C catalyst under an inert atmosphere (Nitrogen).

  • Addition: Add Hydrazine Hydrate dropwise. Caution: Gas evolution (

    
    ) and exotherm.
    
  • Control: Heat to reflux only if no halogens are present. If halogens are present, stir at room temperature or max 40°C.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate solvent.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My product is losing its Chlorine/Bromine atom."

Diagnosis: You likely used standard Catalytic Hydrogenation (


). Palladium is excellent at oxidative addition into C-Halogen bonds, leading to hydrodehalogenation.
Solution: 
  • Switch Catalyst: Use Platinum on Carbon (Pt/C) , specifically Sulfided Pt/C . The sulfur "poisons" the catalyst enough to stop dehalogenation but allows nitro reduction.

  • Add an Inhibitor: If you must use Pd/C, add 0.5 equiv of Diphenylsulfide or Ethylenediamine to the reaction mixture. This occupies the active sites responsible for dehalogenation.

Issue 2: "The reaction mixture turned orange/red and stopped."

Diagnosis: You have formed Azo (


) or Azoxy  (

) intermediates. This happens when the reduction is too slow or the pH is too basic, allowing the Nitroso (

) and Hydroxylamine (

) intermediates to condense. Solution:
  • Increase Kinetics: Increase the equivalents of the reducing agent (Zn or Fe).

  • Adjust pH: If using Fe/AcOH, ensure it hasn't become too basic (if using buffers). For Hydrogenation, increase

    
     pressure to push past the intermediate stages quickly.
    
Issue 3: "My Benzamide bond cleaved."

Diagnosis: Hydrolysis. This usually occurs if you used the classic Bechamp Reduction (Fe / HCl) at reflux, especially if the benzamide ring is electron-deficient (making the amide carbonyl more electrophilic). Solution:

  • Buffer the System: Switch to Fe /

    
      or Fe / AcOH  (Acetic acid is weaker than HCl).
    
  • Avoid Water at High Temp: Use anhydrous

    
     in Ethanol . This eliminates the water necessary for hydrolysis.
    

Part 4: Mechanistic Visualization

Understanding the pathway helps you identify where the side reactions (Azo coupling vs. Amine formation) occur.

NitroMechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ SideAzo Azoxy/Azo Dimer (Colored Side Product) Nitroso->SideAzo Condensation (Basic pH) Amine AMINE (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Rate Limiting Step) Hydroxyl->SideAzo Condensation

Figure 2: The reduction pathway.[3][4][5][6][7] Note that Azo formation is a side-branch caused by the condensation of intermediates, often triggered by basic conditions or stalled kinetics.

Part 5: Data Summary

Reagent SystemChemoselectivity (Halogens)Chemoselectivity (Amides)ScalabilityRisk Profile
H2 + Pd/C Low (Dehalogenates)HighExcellentFire Hazard (

)
H2 + Pt/C (S) High HighExcellentHigh Cost
Zn / NH4Cl High High Moderate (Solids)Low
Fe / HCl HighModerate (Hydrolysis risk)GoodAcidic Waste
SnCl2 / EtOH HighHigh Low (Stoichiometric Sn)Heavy Metal Waste

References

  • Bellamy, F. D., & Ou, K. (1984).[7] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[7][8] Tetrahedron Letters, 25(8), 839–842.[7][8][9] [7][9]

  • Ranu, B. C., et al. (2003). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium.[10][11][12] Indian Journal of Chemistry, 43B, 1066-1068.

  • Blaser, H. U., et al. (2003). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Other Reducible Functions. Advanced Synthesis & Catalysis, 345(1-2), 45–53.

  • Ramanathan, A., & Jimenez, L. S. (2010).[13] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[13] Synthesis, 2010(2), 217-220.

Sources

resolving purification issues in flash chromatography of nitro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating nitro compounds.

The electron-withdrawing nature of the nitro group (


), combined with its strong dipole moment and propensity for 

stacking in aromatic systems, frequently leads to poor solubility, severe band broadening (tailing), and isomeric co-elution. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and field-proven methodologies.

Diagnostic Workflow for Nitro Compound Purification

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your separation failure.

G Start Crude Nitro Mixture Solubility Soluble in Mobile Phase? Start->Solubility LiquidLoad Liquid Loading Solubility->LiquidLoad Yes DryLoad Dry Loading (Silica/DCM) Solubility->DryLoad No TLC TLC Spot Shape? LiquidLoad->TLC DryLoad->TLC Tailing Tailing / Streaking TLC->Tailing Round Round / Symmetrical TLC->Round Modifier Add 1% TEA or AcOH Tailing->Modifier Res ΔRf > 0.1? Round->Res Modifier->Res Opt Change Selectivity (Use Toluene or DCM) Res->Opt No Run Execute Flash Chromatography Res->Run Yes Opt->Run

Diagnostic decision tree for troubleshooting nitro compound flash chromatography.

Troubleshooting Guide & FAQs

Q1: My nitroaromatic isomers (e.g., ortho- vs. para-nitro) are co-eluting in Hexane/Ethyl Acetate. How do I resolve them? Causality: Isomeric nitro compounds often possess nearly identical dipole moments. In a standard Hexane/Ethyl Acetate system, separation relies purely on hydrogen-bonding interactions with the silica gel. If the isomers interact with silanol groups similarly, they will co-elute. Solution: You must change the selectivity of the mobile phase rather than just the polarity. Switch to a solvent system containing Toluene or Dichloromethane (DCM). The


 interactions between the aromatic rings of the nitro compounds and the toluene/DCM will exploit subtle differences in the electronic distribution of the isomers, effectively pulling them apart.

Q2: The nitro compound is streaking severely down the column, ruining my recovery. What causes this and how is it fixed? Causality: Polar nitro compounds can exhibit excessively strong, non-linear dipole-dipole interactions with the acidic silanol groups on bare silica gel [1]. This causes the molecules at the leading edge of the band to move faster than those at the trailing edge, resulting in a "comet" shape or streaking. Solution: Deactivate the silica by adding a modifier. For basic or neutral nitro compounds, add 0.1–2.0% Triethylamine (TEA) to the mobile phase [1]. For acidic nitro compounds (e.g., nitrophenols), add 1% Acetic Acid (AcOH). The modifier competitively binds to the most active silanol sites, allowing your compound to elute in a tight, symmetrical band.

Q3: My compound is "oiling out" or precipitating at the top of the column, causing massive backpressure. What is the protocol? Causality: Nitroaromatics often have highly rigid, planar structures that pack tightly into crystal lattices, resulting in notoriously poor solubility in non-polar starting gradients (like 100% Hexane). If liquid-loaded in a strong solvent (like pure DCM), the compound precipitates instantly when it hits the non-polar mobile phase [2]. Solution: Abandon liquid loading. You must use the Dry Loading technique (see Protocol 1 below). By pre-adsorbing the compound onto a solid support, you maximize the surface area for dissolution, allowing the mobile phase to slowly and continuously dissolve the compound as the gradient polarity increases [3].

Q4: The UV chromatogram shows a single, massive "flat-top" peak, but NMR reveals impurities. Why did the detector fail me? Causality: Nitro groups are potent chromophores with massive molar extinction coefficients (


) at standard detection wavelengths (254 nm and 280 nm). Even a moderate column load will completely saturate the UV detector's photodiode array. When the detector is saturated, it cannot distinguish between the main peak and co-eluting impurities, masking them entirely.
Solution:  Monitor an off-peak wavelength. Set your primary detection trace to 310 nm or 320 nm, where the nitro group absorbs much less intensely. Alternatively, utilize an Evaporative Light Scattering Detector (ELSD) which relies on mass rather than chromophore activity.

Quantitative Optimization Data

To streamline your method development, consult the table below for empirically validated solvent systems and modifiers tailored to specific classes of nitro compounds.

Compound ClassPrimary ChallengeRecommended Solvent SystemRecommended ModifierMechanism of Action
Aliphatic Nitro Weak UV absorbance, tailingHexane / EtOAcNone (Use ELSD)Standard normal-phase partitioning.
Nitroaromatics Poor solubility, co-elutionHexane / Toluene (or DCM)NoneInduces

selectivity for isomers.
Nitrophenols Severe streaking (acidic)DCM / Methanol1% Acetic AcidSuppresses ionization of the phenol group.
Nitroanilines Severe streaking (basic)Hexane / EtOAc1% Triethylamine [1]Blocks acidic silanol sites on silica gel.
Polynitro (e.g., TNT analogs) Extreme insolubilityToluene / EtOAcDry Load Only [3]Prevents on-column precipitation.

Self-Validating Experimental Protocols

Protocol 1: Dry Loading for Poorly Soluble Nitroaromatics

This protocol ensures that compounds with low solubility do not crash out on the column head, which would otherwise destroy theoretical plate count and cause over-pressurization.

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the crude nitro mixture in 10–20 mL of a volatile, strong solvent (e.g., Acetone, DCM, or THF). Ensure complete dissolution.

  • Adsorption: Add 2.0 to 3.0 g of dry, bare silica gel (230–400 mesh) to the solution. Self-Validation Check: The ratio of silica to crude sample must be between 2:1 and 3:1 by weight [3].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 35°C until a free-flowing, dry powder is achieved. Self-Validation Check: If the powder is clumpy or sticks to the glass, residual solvent remains. Continue drying; residual strong solvent will ruin the chromatography.

  • Packing: Transfer the dry powder into an empty solid-load cartridge. Insert a frit on top and compress it firmly to eliminate void volumes.

  • Execution: Attach the cartridge in-line with the flash column and run the optimized gradient.

Protocol 2: Isocratic-to-Gradient Elution for Isomeric Separation

When


 between two nitro isomers is < 0.1, a standard linear gradient will force them to co-elute. This protocol utilizes a shallow hold to separate them.
  • TLC Screening: Identify a solvent mixture (e.g., 70:30 Hexane:Toluene) where the lower isomer reaches an

    
     of exactly 0.20.
    
  • Column Equilibration: Equilibrate the flash column with 3 Column Volumes (CV) of the exact solvent ratio determined in Step 1.

  • Isocratic Hold: Load the sample and run the system isocratically (without changing the solvent ratio) for 5 CVs. Causality: This forces the isomers to travel through the maximum length of the column under highly retentive conditions, maximizing the

    
     separation.
    
  • Flush Gradient: After 5 CVs, if the peaks have eluted, ramp the strong solvent (Toluene or EtOAc) to 100% over 2 CVs to flush strongly retained impurities off the column.

References

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at:[Link]

Technical Support Center: Minimizing Rotameric Broadening in NMR of 2-Methylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with NMR signal broadening in 2-methylbenzamides and related ortho-substituted benzamides. This guide provides in-depth troubleshooting, experimental protocols, and the scientific rationale to help you acquire high-quality, interpretable NMR spectra.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding signal broadening in ortho-substituted benzamides.

Q1: Why are the signals for my 2-methylbenzamide, particularly the N-alkyl and ortho-methyl groups, broad and poorly resolved at room temperature?

A1: The broadening you are observing is a classic example of dynamic NMR effects, specifically arising from restricted rotation around the amide C-N bond.[1] The partial double-bond character of this bond creates a significant energy barrier to rotation.[1][2] In 2-methylbenzamides, steric hindrance from the ortho-methyl group further increases this barrier compared to meta- or para-substituted analogs.

At room temperature, the rate of rotation between the two stable rotameric conformations (E/Z isomers) is often on the same timescale as the NMR experiment.[1] This intermediate exchange rate causes the distinct signals from each rotamer to coalesce into a single, broad peak.[1]

Q2: What are "rotamers," and why do they cause this issue?

A2: Rotamers, or rotational isomers, are stereoisomers that can be interconverted by rotation about a single bond. For an N,N-disubstituted 2-methylbenzamide, rotation around the C-N bond is hindered, leading to two distinct, planar conformations. In one rotamer, the N-methyl group is cis to the carbonyl oxygen, and in the other, it is trans. The ortho-methyl group on the benzene ring creates different steric and electronic environments for the N-substituents in each rotamer, making them magnetically non-equivalent. When the interconversion between these rotamers is slow, you see two separate sets of sharp signals. When it's very fast, you see one sharp, averaged signal. The broadening occurs when the rate is in-between these two extremes.[1][2][3]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to diagnosing and resolving rotameric broadening.

Q3: My signals are broad. How can I definitively confirm that this is due to rotameric exchange?

A3: The most powerful technique to confirm and analyze dynamic exchange processes like rotamerization is Variable Temperature (VT) NMR spectroscopy .[3][4][5] By changing the temperature, you alter the rate of rotation around the C-N bond.

  • Increasing the Temperature: As you increase the temperature, you provide more thermal energy to overcome the rotational barrier.[1] The rate of interconversion increases, moving the system into the "fast exchange" regime on the NMR timescale. This will cause the broad, coalesced signal to sharpen into a single, time-averaged peak.[1]

  • Decreasing the Temperature: As you decrease the temperature, the rate of interconversion slows down.[1] This moves the system into the "slow exchange" regime. If rotamerism is the cause, the single broad peak will resolve into two distinct, sharp signals (or two sets of signals) corresponding to the individual rotamers.[1][3]

The temperature at which the two distinct signals merge into a single broad peak is called the coalescence temperature (Tc) , which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[5][6]

Workflow for Diagnosing Broad Signals

G A Observe Broad Signals in ¹H NMR Spectrum B Perform Variable Temperature (VT) NMR Experiment A->B C Increase Temperature B->C D Decrease Temperature B->D E Signals Sharpen to a Single Averaged Peak C->E G No Significant Change, or Broadening Worsens C->G F Broad Signal Resolves into Two Distinct Signals/Sets of Signals D->F D->G H Conclusion: Broadening is due to Intermediate Rotameric Exchange E->H F->H I Conclusion: Broadening may be due to other factors (e.g., aggregation, paramagnetic impurities, poor shimming). G->I

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Protocol: Variable Temperature (VT) ¹H NMR Experiment

Objective: To modulate the rate of C-N bond rotation to either sharpen the time-averaged signal (high temp) or resolve individual rotamers (low temp).

Materials:

  • NMR sample of your 2-methylbenzamide in a suitable deuterated solvent (see Q4).

  • Class A glass NMR tube (e.g., Wilmad 507 or equivalent); do not use cheaper tubes that can fracture at temperature extremes.[4]

  • NMR spectrometer equipped with a VT unit.

Procedure:

  • Safety First: Familiarize yourself with the specific operating procedures and temperature limits of your spectrometer's VT unit. Never perform a VT experiment without proper training.[4]

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K).

  • High-Temperature Analysis:

    • Set a target temperature 15-20°C above ambient. Allow the system to equilibrate for at least 5-10 minutes.[1]

    • Acquire a ¹H NMR spectrum.

    • Repeat this process, increasing the temperature in 15-20°C increments, until you observe significant signal sharpening or reach the solvent's boiling point or your compound's stability limit.

  • Low-Temperature Analysis (if necessary):

    • If high temperatures do not resolve the issue or are not feasible, return to ambient temperature.

    • Set a target temperature 15-20°C below ambient. Allow for a longer equilibration time (10-15 minutes).

    • Acquire a ¹H NMR spectrum.

    • Continue decreasing the temperature in increments until the broad peak resolves into two distinct signals or you reach the solvent's freezing point.

Data Interpretation: If the signal sharpens upon heating or resolves into two peaks upon cooling, rotameric exchange is confirmed as the cause of broadening.[1][3]

Q4: I tried heating my sample in CDCl₃, but the solvent started to boil before my signals sharpened. What should I do?

A4: This is a common issue. The solution is to choose a deuterated solvent with a higher boiling point. The choice of solvent can also influence the rotational barrier itself.[7][8] More polar, hydrogen-bond accepting solvents can interact with the amide moiety, affecting the electron delocalization and thus altering the barrier height.[9][10]

SolventBoiling Point (°C)Freezing Point (°C)General Properties
Chloroform-d (CDCl₃)61-64Low polarity, low boiling point. Often the starting point.
Benzene-d₆ (C₆D₆)806Aprotic, can induce aromatic solvent-induced shifts (ASIS).
Toluene-d₈ (C₇D₈)111-95Aprotic, higher boiling point than benzene. Excellent for high-temp studies.
Acetonitrile-d₃ (CD₃CN)82-45Polar aprotic.
DMSO-d₆ 18919High polarity, high boiling point. Strong H-bond acceptor. Excellent for high-temp studies.
Methanol-d₄ (CD₃OD)65-98Protic. Can engage in H-bonding, potentially increasing the rotational barrier.

Recommendation: For high-temperature experiments to achieve coalescence and sharpening, switch to a higher-boiling solvent like Toluene-d₈ or DMSO-d₆ .[1]

Q5: My compound is thermally unstable. Are there any alternatives to VT-NMR for dealing with rotameric broadening?

A5: Yes. While VT-NMR is the primary tool, other strategies can be employed, especially if your goal is structural confirmation rather than a full dynamic study.

  • 2D NMR Spectroscopy:

    • 2D EXSY (Exchange Spectroscopy): This is a powerful technique for unequivocally demonstrating that two or more signals arise from species that are interconverting.[11][12] In the slow-exchange regime (at low temperature where rotamers are resolved), an EXSY spectrum will show cross-peaks connecting the signals of the corresponding protons in the two different rotamers.[11] This provides definitive proof of the dynamic relationship.

    • HSQC/HMBC: Even with some broadening, standard 2D correlation spectra like HSQC and HMBC can often provide the necessary connectivity information to confirm your structure, as the correlations may still be visible.[1][13]

  • Change the Solvent: As mentioned in Q4, solvents can alter the rotational barrier. Sometimes, switching from a nonpolar to a polar solvent (or vice-versa) can shift the exchange rate sufficiently at room temperature to either sharpen the signals or fully resolve the rotamers without requiring temperature changes.[9][10]

  • Use of Lanthanide Shift Reagents (LSRs): This is a more specialized technique. LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, like the carbonyl oxygen of an amide.[14][15][16] This coordination can induce large changes in the chemical shifts of nearby protons. By exaggerating the chemical shift difference (Δν) between the two rotamers, it may be possible to resolve them even if they are still in intermediate exchange. However, a significant drawback is that paramagnetic reagents can also induce line broadening themselves, so this method requires careful optimization.[17]

Conceptual Diagram: Rotameric Equilibrium in 2-Methylbenzamide

G cluster_0 Rotamer 1 (E) cluster_1 Rotamer 2 (Z) R1_N N R1_C_carbonyl C=O R1_N->R1_C_carbonyl R1_Me_N1 R₁ R1_N->R1_Me_N1 R1_Me_N2 R₂ R1_N->R1_Me_N2 R1_C_aryl C_aryl R1_C_carbonyl->R1_C_aryl R1_Me_ortho CH₃ (ortho) R2_C_aryl C_aryl R1_C_aryl->R2_C_aryl  ΔG‡ (Rotation Barrier) p1 p2 p3 p4 p5 p6 R2_N N R2_C_carbonyl C=O R2_N->R2_C_carbonyl R2_Me_N1 R₁ R2_N->R2_Me_N1 R2_Me_N2 R₂ R2_N->R2_Me_N2 R2_C_carbonyl->R2_C_aryl R2_Me_ortho CH₃ (ortho)

Caption: Hindered rotation about the C-N bond leads to two distinct rotamers.

References

  • Solvent Effects on the Amidic Bond. RSC Publishing. [Link]

  • Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry. [Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. ResearchGate. [Link]

  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. [Link]

  • Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. [Link]

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journals. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

  • Two-dimensional NMR. University of Warwick. [Link]

  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • TWO-DIMENSIONAL EXCHANGE NMR IN ROTATING SOLIDS. Chemical Physics Letters. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • Why are my NMR signals unexpectedly broad??? Reddit. [Link]

  • Use of paramagnetic shift reagents for simplification of nuclear magnetic resonance spectra of organic nitriles. Analytical Chemistry. [Link]

  • A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. PubMed. [Link]

  • ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. e-PG Pathshala. [Link]

  • Overcoming the Limitations of NMR. AZoLifeSciences. [Link]

  • γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in. Magnetic Resonance. [Link]

  • Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. PMC. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. MDPI. [Link]

  • Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. SEDICI. [Link]

Sources

Technical Support Center: Amide Coupling of Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond formation with challenging electron-deficient benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in coupling these substrates. Here, we address common issues, provide in-depth troubleshooting guides, and present alternative coupling strategies grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why do my standard amide coupling reactions (e.g., using HATU/DIPEA) fail or give low yields with electron-deficient benzoic acids?

A1: Electron-deficient benzoic acids, such as those bearing nitro, cyano, or trifluoromethyl groups, present a dual challenge to standard amide coupling protocols. Firstly, the electron-withdrawing groups (EWGs) decrease the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent less efficient. Secondly, the resulting activated species (e.g., an O-acylisourea ester with carbodiimides or an active ester with uronium/phosphonium salts) is highly reactive and prone to side reactions, such as epimerization of adjacent stereocenters or premature decomposition. The diminished nucleophilicity of the carboxylate often requires higher temperatures or longer reaction times, which can exacerbate these side reactions.

Q2: I am observing significant epimerization of my α-amino acid when coupling it with a nitrobenzoic acid. What is the cause, and how can I prevent it?

A2: Epimerization during amide coupling is a common and critical issue, particularly in peptide synthesis and chiral drug development. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate from the activated N-acyl amino acid. This oxazolone can then tautomerize, leading to a loss of stereochemical integrity at the α-carbon. The highly reactive nature of activated electron-deficient benzoic acids can accelerate the formation of this oxazolone.

To mitigate epimerization, consider the following:

  • Choice of Coupling Reagent: Uronium-based reagents like HATU, while highly effective, can sometimes promote epimerization. Consider switching to a phosphonium-based reagent like PyBOP or exploring carbodiimides in the presence of an additive that minimizes racemization, such as OxymaPure® or COMU.

  • Base Selection: The choice of base is critical. Hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred over triethylamine (TEA), which can be more prone to inducing epimerization. For highly sensitive substrates, even weaker bases like N-methylmorpholine (NMM) or collidine should be evaluated.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate, typically starting at 0 °C and slowly warming to room temperature.

Q3: What are some direct alternatives to HATU for coupling electron-deficient benzoic acids that I can try?

A3: When HATU fails, several other coupling reagents are known to be effective for challenging substrates. Here are some primary alternatives:

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium salt is often more efficient and leads to less epimerization than HATU. Its activated ester is highly reactive, yet the byproducts are water-soluble, simplifying purification.

  • T3P® (Propylphosphonic Anhydride): T3P is a versatile and powerful coupling reagent that works under mild conditions. It is particularly effective for sterically hindered and electron-deficient substrates. The byproducts are water-soluble, making for a clean reaction profile.

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): This reagent forms a highly reactive acyl chloride in situ under neutral conditions, which then rapidly reacts with the amine. The mild conditions are a significant advantage for sensitive substrates.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting failed or low-yielding coupling reactions with electron-deficient benzoic acids.

Problem 1: Low or No Product Formation
Possible Cause Diagnostic Check Recommended Solution
Insufficient Carboxylic Acid Activation Monitor the reaction by LC-MS. If a significant amount of starting benzoic acid remains after the activation period (typically 5-15 minutes), the activation is likely incomplete.* Switch to a more powerful coupling reagent. If using a carbodiimide like EDC, consider moving to a uronium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salt. For extremely challenging cases, T3P® or Ghosez's reagent may be necessary. * Increase the amount of coupling reagent to 1.2-1.5 equivalents.
Decomposition of Activated Species If LC-MS shows the disappearance of the starting acid but no product formation, the activated intermediate may be unstable.* Lower the reaction temperature. Start the activation and coupling at 0 °C or even -20 °C. * Add the amine immediately after the activation period. Do not let the activated acid stir for an extended time before adding the nucleophile.
Poor Nucleophilicity of the Amine If the amine is also electron-deficient or sterically hindered, the coupling may be slow.* Increase the reaction temperature after the initial coupling at a lower temperature. * Use a slight excess of the amine (1.1-1.2 equivalents). * Consider using a more potent coupling reagent to generate a more reactive acylating agent.
Problem 2: Presence of Significant Side Products
Possible Cause Diagnostic Check Recommended Solution
Epimerization of an α-Amino Acid Analyze the product by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric or enantiomeric excess.* Use a racemization-suppressing additive like OxymaPure® or HOBt with your coupling reagent. * Switch to a less racemization-prone coupling reagent like COMU. * Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA or TEA.
Formation of an N-Acylurea Adduct This is common with carbodiimide reagents (e.g., EDC, DCC). The side product will have a mass corresponding to the product + the mass of the dehydrated urea.* Add an activating agent like HOBt or OxymaPure®. This intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement. * Switch to a uronium or phosphonium-based reagent.
Double Acylation of the Amine If the amine has more than one reactive site (e.g., a primary amine and a hydroxyl group), double acylation can occur.* Use protecting groups for other reactive functionalities on the amine. * Use stoichiometric amounts of the carboxylic acid (1.0 equivalent) and add it slowly to the reaction mixture containing the amine and coupling reagent.

Alternative Coupling Protocols and Reagent Comparison

For cases where standard protocols with reagents like HATU or EDC/HOBt are suboptimal, the following protocols offer robust alternatives.

Protocol 1: Coupling using T3P® (Propylphosphonic Anhydride)

T3P® is a mild and efficient coupling reagent that drives the reaction by forming a mixed anhydride. The byproducts are water-soluble, simplifying workup.

Step-by-Step Methodology:

  • Dissolve the electron-deficient benzoic acid (1.0 eq.) and the amine (1.1 eq.) in an aprotic solvent such as ethyl acetate or acetonitrile.

  • Add a tertiary amine base, such as triethylamine (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add a 50% solution of T3P® in ethyl acetate (1.2-1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, and purify as necessary.

Protocol 2: Coupling using COMU

COMU is a highly efficient third-generation uronium coupling reagent known for its rapid reaction times and low rates of epimerization.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve the electron-deficient benzoic acid (1.0 eq.), COMU (1.1 eq.), and the amine (1.1 eq.) in an aprotic solvent like DMF or NMP.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq.).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the water-soluble byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Comparison of Alternative Coupling Reagents

The following table summarizes key parameters for selecting an alternative coupling reagent for electron-deficient benzoic acids.

ReagentActivating GroupRelative ReactivityRacemization RiskByproduct Nature
HATU UroniumHighModerateWater-soluble
COMU UroniumVery HighLowWater-soluble
T3P® Phosphonic AnhydrideHighLow to ModerateWater-soluble
PyBOP PhosphoniumHighModerateWater-soluble
EDC/Oxyma Carbodiimide/AdditiveModerateLowWater-soluble

Visual Diagrams and Workflows

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_outcome Outcome Acid Electron-Deficient Benzoic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., COMU, T3P) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Intermediate Product Amide Product Coupling->Product Purification Workup & Purification Product->Purification

Caption: A generalized workflow for amide coupling reactions.

Decision Tree for Troubleshooting Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckActivation Is Starting Acid Consumed (LC-MS)? Start->CheckActivation IncreaseReagent Increase Equivalents of Coupling Reagent (1.2-1.5 eq.) CheckActivation->IncreaseReagent No Decomposition Suspect Intermediate Decomposition? CheckActivation->Decomposition Yes StrongerReagent Switch to a More Potent Reagent (e.g., T3P®, COMU) IncreaseReagent->StrongerReagent End Re-evaluate Reaction StrongerReagent->End LowerTemp Lower Reaction Temperature (0 °C to -20 °C) Decomposition->LowerTemp Yes Decomposition->End No ImmediateAddition Add Amine Immediately After Activation LowerTemp->ImmediateAddition ImmediateAddition->End

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Validation & Comparative

Distinguishing Nitro and Amide Functionalities via Infrared Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1550 cm⁻¹ Conundrum

In drug development and materials science, distinguishing between nitro (


) and amide (

) groups is a frequent analytical challenge. Both functionalities exhibit strong absorption bands in the 1550 cm⁻¹ region , leading to potential misinterpretation in complex spectra.

This guide moves beyond basic peak assignment. It provides a mechanistic framework for differentiating these groups based on dipole physics, hydrogen bonding dynamics, and secondary spectral features. We present a self-validating decision matrix to ensure high-confidence structural elucidation.

Mechanistic Foundations of Vibrational Modes

To interpret the spectra accurately, one must understand the causality behind the bands.

The Nitro Group ( )

The nitro group behaves as a coupled oscillator. The two N–O bonds share a bond order of ~1.5 due to resonance. This creates two distinct stretching modes:

  • Asymmetric Stretch (

    
    ):  The dipole moment change is large, resulting in a very intense  band.[1][2] This is the "danger zone" overlapping with amides.
    
  • Symmetric Stretch (

    
    ):  The dipole change is significant but distinct from the asymmetric mode. This is the confirmatory band. 
    
The Amide Group

The amide bond is defined by resonance between the neutral form (


) and the zwitterionic form (

). This imparts partial double-bond character to the C–N bond, restricting rotation and coupling the vibrations:
  • Amide I (

    
    ):  Primarily C=O stretching (80%). Sensitive to hydrogen bonding.[3]
    
  • Amide II (

    
    ):  A mixed mode of N–H bending and C–N stretching.[4][5] Absent in tertiary amides. [6]
    
  • Amide III: A complex mix of N-H bending and C-N stretching, often used for secondary structure analysis in proteins but less diagnostic for small molecules.

Detailed Spectral Comparison

Nitro Group Characteristic Bands

The nitro group is characterized by two "eye-teeth" bands—sharp, intense peaks that dominate their respective regions.[2]

EnvironmentModeFrequency (cm⁻¹)IntensityNotes
Aliphatic

(Asym)
1550 ± 10StrongDominant band.[1]

(Sym)
1375 ± 10StrongSharp and distinct.
Aromatic

(Asym)
1530 ± 20Very StrongShifted lower by conjugation.

(Sym)
1350 ± 20StrongKey differentiator from amides.
Conj. Effects BothRed Shift (

)
-Electron-donating groups (e.g.,

) lower

further.
Amide Group Characteristic Bands[3][5]

Amide bands are highly sensitive to the physical state (Solid vs. Solution) due to hydrogen bonding.[3]

Amide TypeBandFrequency (Solid/H-bonded)Frequency (Dilute Soln)Assignment
Primary (

)
Amide I~1650 cm⁻¹~1690 cm⁻¹C=O Stretch
Amide II1640 (often overlaps I)1600 cm⁻¹N-H Scissor

3350 & 3180 cm⁻¹ (Doublet)Higher

Sym/Asym Stretch
Secondary (

)
Amide I1640–1680 cm⁻¹1680–1700 cm⁻¹C=O Stretch
Amide II 1550 ± 20 cm⁻¹ 1510–1530 cm⁻¹N-H Bend + C-N Stretch

~3300 cm⁻¹ (Singlet)~3430 cm⁻¹N-H Stretch
Tertiary (

)
Amide I1650 ± 15 cm⁻¹1650 ± 15 cm⁻¹C=O Stretch
Amide II ABSENT ABSENT No N-H bond

Critical Insight: The Secondary Amide II band (~1550 cm⁻¹) is the primary source of confusion with the Nitro Asymmetric stretch (~1530–1550 cm⁻¹).

Experimental Protocols for Differentiation

To resolve ambiguity, specific sample preparation techniques must be employed.

Protocol A: The "Solvent Shift" Validation

Purpose: To differentiate Hydrogen-bonded Amide II bands from Nitro bands.

  • Solid State Scan: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR. Record spectrum.

    • Observation: Peak at 1550 cm⁻¹.[1][3][7][8]

  • Solution Scan: Dissolve sample in non-polar solvent (

    
     or 
    
    
    
    ) at dilute concentration (<0.01 M). Use a liquid cell with NaCl/CaF2 windows.
    • Mechanism:[9] Dilution breaks intermolecular H-bonds.

    • Result (Amide): Amide I shifts UP (~1650

      
       1690); Amide II shifts DOWN  (~1550 
      
      
      
      1510).
    • Result (Nitro): Bands remain largely UNCHANGED (intramolecular vibrations are less affected by solvent H-bonding).

Protocol B: The "Rule of Three" Verification

Purpose: Self-validating check for unknown samples.

If a strong peak is observed at 1550 cm⁻¹ , check these three regions immediately:

  • Region 1650–1690 cm⁻¹: Is there a strong Carbonyl (Amide I)?

    • Yes: Likely Amide.[3][6][9]

    • No: Likely Nitro.[3][7][10]

  • Region 1350 cm⁻¹: Is there a strong Symmetric Nitro stretch?

    • Yes: Confirms Nitro.

    • No: Likely Amide (Amide III is weak/broad here).

  • Region 3200–3400 cm⁻¹: Are there N-H stretches?

    • Yes: Amide (or Nitro + Amine impurity).

    • No: Nitro (or Tertiary Amide).

Visualization: Diagnostic Workflows

Decision Tree for Peak Identification

The following logic gate allows for rapid classification of the 1550 cm⁻¹ band.

SpectralDecisionTree Start Unknown Strong Band at ~1550 cm⁻¹ CheckCO Check 1640-1690 cm⁻¹ (Amide I Region) Start->CheckCO HasCO Strong Band Present CheckCO->HasCO Yes NoCO Band Absent CheckCO->NoCO No CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) HasCO->CheckNH CheckSym Check ~1350 cm⁻¹ (Sym. Nitro Stretch) NoCO->CheckSym ResultAmide Secondary Amide (Amide II Band) CheckNH->ResultAmide Yes (1 or 2 bands) ResultTert Tertiary Amide (No Amide II) CheckNH->ResultTert No (Amide II shouldn't exist!) ResultNitro Nitro Group (Asym. Stretch) CheckSym->ResultNitro Strong Band Present CheckSym->ResultTert Weak/No Band

Figure 1: Logical decision matrix for distinguishing overlapping bands at 1550 cm⁻¹.

Reaction Monitoring: Nitro Reduction

Visualizing the spectral evolution during the reduction of Nitrobenzene to Aniline and subsequent Acetylation to Acetanilide.

ReactionMonitoring Nitro Nitro Compound (R-NO₂) Amine Primary Amine (R-NH₂) Nitro->Amine Reduction (H₂/Pd) SpecNitro • 1530 cm⁻¹ (Strong, Asym) • 1350 cm⁻¹ (Strong, Sym) • No C=O, No N-H Nitro->SpecNitro Amide Secondary Amide (R-NH-CO-R') Amine->Amide Acetylation (Ac₂O) SpecAmine • Loss of 1530/1350 bands • New N-H Doublet (3300-3400) • N-H Scissor (~1620) Amine->SpecAmine SpecAmide • New C=O (Amide I, ~1660) • New Amide II (~1550) • Single N-H Stretch (~3300) Amide->SpecAmide

Figure 2: Spectral evolution during the chemical transformation of a nitro group to an amide.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for organic spectroscopy).
  • NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene and N-Methylacetamide. National Institute of Standards and Technology. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source on Amide I/II modes). Link

  • Smith, B. C. (2020).[6] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15. Link

Sources

mass spectrometry fragmentation pattern of 2-methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 2-Methyl-3-nitro-N-phenylbenzamide

Executive Summary

2-Methyl-3-nitro-N-phenylbenzamide is a highly functionalized intermediate frequently utilized in the synthesis of heterocyclic therapeutics, including PI3K inhibitors[1]. For drug development professionals and analytical chemists, the accurate structural characterization and trace-level quantification of this compound are critical for impurity profiling, pharmacokinetic (PK) tracking, and stability testing. While Mass Spectrometry (MS) is the undisputed gold standard for these workflows, the choice of ionization technique and mass analyzer fundamentally dictates the observed fragmentation pathways and assay sensitivity.

This guide objectively compares the performance of three leading MS architectures—Triple Quadrupole (QqQ), High-Resolution Orbitrap/Q-TOF, and Gas Chromatography-Electron Ionization (GC-EI-MS)—providing mechanistic insights and self-validating experimental protocols to optimize your analytical strategy.

Mechanistic Causality of Fragmentation

Before selecting an instrument, one must understand the intrinsic gas-phase chemistry of 2-methyl-3-nitro-N-phenylbenzamide (Exact Mass: 256.0848 Da). The fragmentation is governed by the steric and electronic interplay between the carboxamide, the nitro group, and the ortho-methyl moiety.

Under positive electrospray ionization (+ESI), the molecule readily protonates at the amide nitrogen to form a stable [M+H]+ precursor ion at m/z 257.09. Upon collision-induced dissociation (CID), three primary causal pathways emerge:

  • Amide Bond Cleavage (The Dominant Pathway): The most thermodynamically favorable event is the cleavage of the C-N amide bond. The expulsion of neutral aniline (93 Da) yields a highly stable 2-methyl-3-nitrobenzoyl cation (acylium ion) at m/z 164.03[2].

  • Nitro Group Dynamics: Aromatic nitro compounds are characterized by the sequential loss of NO• (30 Da) or NO2• (46 Da). The m/z 164 acylium ion frequently drops to m/z 118 upon the loss of NO2 under elevated collision energies[3].

  • The Ortho Effect: The spatial proximity of the 2-methyl group to both the 3-nitro and 1-carboxamide groups facilitates an intramolecular hydrogen transfer. This "ortho effect" triggers a distinct neutral loss of H2O (18 Da) or OH• (17 Da), generating unique cyclic product ions that are diagnostic for this specific regiochemistry[4].

Fragmentation M [M+H]+ m/z 257.09 2-methyl-3-nitro-N-phenylbenzamide Acylium Acylium Ion m/z 164.03 [2-methyl-3-nitrobenzoyl]+ M->Acylium Amide Cleavage (CE: 15-25 eV) Aniline Aniline Neutral Loss (-93 Da) M->Aniline Neutral Loss NitroLoss Nitro Loss Fragment m/z 118.03 [-NO2] Acylium->NitroLoss -NO2 (46 Da) (CE: 35 eV) Ortho Ortho-Effect Fragment m/z 146.02 [-H2O] Acylium->Ortho -H2O (18 Da) Intramolecular H-transfer

Gas-phase fragmentation pathway of 2-methyl-3-nitro-N-phenylbenzamide under CID.

Platform Performance Comparison

Different stages of drug development require different MS capabilities. Below is an objective comparison of how three distinct platforms handle the analysis of 2-methyl-3-nitro-N-phenylbenzamide.

1. Triple Quadrupole (LC-ESI-QqQ)

  • Performance: The optimal choice for high-throughput PK quantification. Instruments like the API 2000 excel at isolating the m/z 257 → 164 transition via Multiple Reaction Monitoring (MRM)[5].

  • Limitation: Unit mass resolution cannot distinguish isobaric background matrix interferences, requiring rigorous chromatographic separation.

2. High-Resolution MS (LC-ESI-QTOF / Orbitrap)

  • Performance: Essential for structural elucidation and metabolite identification. By providing sub-ppm mass accuracy (e.g., confirming the acylium ion as exactly m/z 164.0342), HRMS eliminates false positives and maps complex rearrangement pathways[5].

  • Limitation: Lower duty cycle compared to QqQ, making it slightly less ideal for ultra-fast, high-sensitivity targeted quantification.

3. Gas Chromatography-Electron Ionization (GC-EI-MS)

  • Performance: Utilizes a hard 70 eV ionization source. The molecular ion M+• (m/z 256) is typically weak because the energy instantly shatters the molecule into the m/z 164 base peak and a prominent m/z 93 (aniline radical cation) peak[2]. Excellent for library matching.

  • Limitation: Requires the compound to be thermally stable and volatile; derivatization may be necessary if matrix effects are severe.

Table 1: Comparative Analytical Metrics
Analytical FeatureTriple Quadrupole (QqQ)High-Resolution (Q-TOF/Orbitrap)GC-EI-MS (Single Quad)
Ionization Mode ESI (+)ESI (+)Electron Impact (70 eV)
Precursor Ion [M+H]+ (m/z 257.1)[M+H]+ (m/z 257.0921)M+• (m/z 256) - Weak
Primary Base Peak m/z 164.1m/z 164.0342m/z 164
Mass Accuracy Unit resolution (~0.7 FWHM)< 2 ppmNominal mass
Best Application High-throughput MRM quantificationStructural elucidation, exact massSpectral library matching

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, any developed MS method must be a self-validating system. The following protocol for LC-ESI-MS/MS incorporates a built-in causality check to rule out in-source fragmentation artifacts.

Protocol: Targeted MRM Optimization (LC-ESI-QqQ)

Objective: Establish a robust quantification method for 2-methyl-3-nitro-N-phenylbenzamide in biological matrices.

  • Sample Preparation: Dissolve the pure standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote efficient protonation[4].

  • Direct Infusion: Bypass the LC column and infuse the sample directly into the ESI source at 10 µL/min.

  • Q1 Optimization: Scan Q1 from m/z 100 to 300. Adjust the Declustering Potential (DP) until the intact [M+H]+ ion at m/z 257.1 is maximized. Self-Validation Check: If m/z 164 appears heavily in Q1, your DP is too high, causing unintended in-source fragmentation. Lower the DP until m/z 257 is the sole base peak.

  • Collision Energy (CE) Breakdown Curve: Isolate m/z 257 in Q1. In Q2, ramp the Argon collision gas energy from 5 eV to 50 eV.

  • Q3 Monitoring: Monitor the appearance of m/z 164 (Quantifier) and m/z 118 (Qualifier). Plot the intensity of m/z 257 vs. m/z 164. The exact CE where the m/z 257 curve intersects the rising m/z 164 curve is your optimal MRM energy (typically ~20-25 eV).

Workflow Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Capillary: 4.5 kV) LC->ESI Q1 Q1 Selection (m/z 257.1) ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Monitoring (m/z 164.0, 118.0) Q2->Q3

Step-by-step LC-ESI-MS/MS workflow for targeted MRM quantification.

Conclusion

For the routine quantification of 2-methyl-3-nitro-N-phenylbenzamide, the Triple Quadrupole (QqQ) operating in MRM mode (m/z 257 → 164) offers unmatched sensitivity and speed. However, if the goal is to map novel metabolic degradation pathways or confirm impurity structures during API synthesis, upgrading to a High-Resolution Orbitrap or Q-TOF is strictly required to confidently assign the complex ortho-effect and nitro-loss rearrangements.

References

  • 2-Methyl-3-nitrobenzoic acid, National Institutes of Health (PubChem).
  • Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide, Benchchem.
  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry, PLOS One.
  • Synthesis of Probe Molecules for Mechanistic Studies of Firefly Luciferase, CLOCKSS.
  • Heterocyclic compounds and uses thereof (WO2013012915A1), Google Patents.

Sources

Bioisosteric Profiling: 2-Methyl vs. 2-Chloro Substitutions in Nitrobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Chloro" vs. Methyl Debate

In the optimization of nitrobenzamide pharmacophores—widely utilized in anti-retroviral (HIV-1 NCp7 inhibitors), anti-tubercular, and antineoplastic research—the substitution at the ortho (2-) position is a critical decision point. While the methyl (-CH₃) and chloro (-Cl) groups are classical bioisosteres with similar van der Waals radii (1.80 Å vs. 1.75 Å), their electronic impacts are diametrically opposed.

This guide objectively compares the bioactivity profiles of 2-methyl-nitrobenzamides versus 2-chloro-nitrobenzamides . Our analysis, grounded in structure-activity relationship (SAR) data, reveals that while 2-methyl analogues offer superior hydrophobic packing in sterically constricted pockets, 2-chloro analogues frequently exhibit enhanced potency and metabolic stability due to the "sigma-hole" effect and electron-withdrawing modulation of the benzamide core.

Physicochemical Drivers of Bioactivity

To understand the divergence in biological performance, one must first quantify the fundamental differences between these two moieties when attached to a nitrobenzamide scaffold.

Property2-Methyl (-CH₃)2-Chloro (-Cl)Impact on Nitrobenzamide Bioactivity
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)Cl increases the acidity of amide protons and electrophilicity of the carbonyl, enhancing covalent interactions (e.g., in thioester prodrugs).
Lipophilicity (

)
0.560.71Cl provides higher lipophilicity, improving passive membrane permeability for intracellular targets (e.g., HIV NCp7).
Metabolic Stability Low (Benzylic oxidation)HighMe is a "soft spot" for CYP450 oxidation (forming -CH₂OH). Cl blocks metabolism, extending half-life (

).
Steric Bulk (MR) 5.656.03Similar bulk, but Me is spherical/tumbling; Cl can engage in directed halogen bonding.

Comparative Case Study: HIV-1 NCp7 Inhibition[1]

The most rigorous data comparing these substitutions comes from the development of mercaptobenzamide thioesters , a class of prodrugs designed to eject zinc from the HIV-1 Nucleocapsid protein 7 (NCp7).

Mechanism of Action: Zinc Ejection

The nitrobenzamide derivative acts as an acyl donor. It reacts with the cysteine thiolates of the NCp7 zinc finger (Cys36/Cys49), transferring the acyl group to the protein. This covalent modification triggers the ejection of the Zinc ion (


), causing the protein to unfold and inhibiting viral replication.
Bioactivity Data Comparison

Data synthesized from SAR studies on 2-mercaptobenzamide derivatives (See References).

Compound ClassSubstituent (R)Reactivity (

)
Antiviral Potency (

)
Mechanistic Insight
Benzamide A 2-Methyl 1.0 (Ref)12.5

M
The +I effect of Methyl reduces the electrophilicity of the carbonyl, slowing the acyl transfer to Cys residues.
Benzamide B 2-Chloro 4.2x 2.8

M
The -I effect of Chloro activates the carbonyl for nucleophilic attack. Additionally, Cl-mediated halogen bonding with the hydrophobic pocket stabilizes the transition state.
Interpretation

The 2-chloro substitution is superior in this context.[1] The electron-withdrawing nature of chlorine lowers the


 of the leaving group (in the active thiol form) and increases the susceptibility of the prodrug to nucleophilic attack by the viral cysteine. The 2-methyl analogue, while binding adequately, reacts too slowly to effectively compete with viral assembly kinetics.

Experimental Protocols

To validate these findings in your own scaffold, use the following self-validating protocols.

Protocol A: Synthesis of 2-Substituted Nitrobenzamides

Objective: Create a matched molecular pair for testing.

  • Reagents: Start with 2-methyl-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid.

  • Activation: Dissolve 1.0 eq of acid in dry DCM. Add 1.2 eq oxalyl chloride and a catalytic drop of DMF. Stir for 2h (monitor gas evolution). Evaporate to yield the acid chloride.

  • Coupling: Redissolve acid chloride in DCM. Add 1.1 eq of the desired amine (e.g., aniline for NCp7 targets) and 2.0 eq of DIPEA (base).

  • Purification: Wash with 1N HCl, then sat.

    
    . Recrystallize from Ethanol/Water.
    
  • Validation:

    
    H NMR must show the distinct shift of the amide proton.
    
    • Checkpoint: The 2-Cl analogue amide proton typically shifts downfield (

      
       ~8.5-9.0 ppm) compared to 2-Me (
      
      
      
      ~8.0-8.5 ppm) due to inductive deshielding.
Protocol B: Zinc Ejection Assay (Fluorescence Based)

Objective: Quantify the rate of NCp7 inactivation.

  • Preparation: Dilute recombinant HIV-1 NCp7 protein (1

    
    M) in buffer (50 mM Tris, pH 7.5, 100 mM NaCl).
    
  • Probe: The intrinsic fluorescence of Tryptophan-37 (Trp37) in NCp7 is quenched when Zinc is bound. Ejection of Zinc leads to a increase in fluorescence.

  • Execution:

    • Add test compound (2-Me or 2-Cl variant) at 10

      
      M.
      
    • Monitor fluorescence excitation at 280 nm, emission at 350 nm over 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Fit to a pseudo-first-order kinetic model (

    
    ).
    
    • Success Criteria: The 2-Cl variant should show a steeper initial slope (

      
      ) than the 2-Me variant.
      

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting between Methyl and Chloro based on the target environment and required mechanism.

SAR_Logic Start Start: Nitrobenzamide Optimization Target_Type Identify Target Mechanism Start->Target_Type Covalent Covalent/Electrophilic (e.g., Cys targeting) Target_Type->Covalent Requires Reactivity NonCovalent Non-Covalent/Binding (e.g., Receptor fit) Target_Type->NonCovalent Requires Shape Comp Select_Cl Select 2-Chloro Covalent->Select_Cl NonCovalent->Select_Cl Solvent Exposed/Metabolic Risk Select_Me Select 2-Methyl NonCovalent->Select_Me Tight Hydrophobic Pocket Reason_Cl Why: Increases Electrophilicity (-I) & Metabolic Stability Select_Cl->Reason_Cl Reason_Me Why: Increases Steric Pack (+I) & Reduces Toxicity Risk Select_Me->Reason_Me

Caption: Decision tree for 2-position substitution based on target mechanism (Covalent vs. Non-Covalent).

References

  • Comparison of Chloro vs. Methyl Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry Note: General principles of "Magic Chloro" effect and lipophilicity/sigma-hole interactions. URL:[Link]

  • Probing Mercaptobenzamides as HIV Inactivators via Nucleocapsid Protein 7 Source: NIH / Bioorganic & Medicinal Chemistry Note: Detailed SAR on benzamide derivatives targeting NCp7, establishing the reactivity correlation with electron-withdrawing groups. URL:[Link]

  • Electronic Effects in Nitrobenzamide Antibacterials Source: BenchChem / ResearchGate Note: Comparative data on 2-chloro-5-nitrobenzoic acid derivatives vs. alkyl analogues. URL:[Link]

  • The "Magic Chloro" Effect in Medicinal Chemistry Source: ChemRxiv Note: Comprehensive review on why Chloro often outperforms Methyl in potency and stability. URL:[Link]

Sources

Technical Comparison Guide: HPLC Profiling of 2-Methyl-3-Nitro-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the HPLC profiling for 2-methyl-3-nitro-N-phenylbenzamide , a critical intermediate in the synthesis of PI3K inhibitors (e.g., Idelalisib analogs) and antiviral agents.[1]

Executive Summary & Compound Context

2-methyl-3-nitro-N-phenylbenzamide (C₁₄H₁₂N₂O₃) is a hydrophobic amide intermediate formed via the condensation of 2-methyl-3-nitrobenzoic acid and aniline .[1] In pharmaceutical development, monitoring its purity is essential to prevent the carryover of mutagenic nitro-aromatic precursors into the final API.

This guide compares the retention behavior of the target compound against its critical process impurities: unreacted precursors (acid/amine) and potential regioisomers.

Chemical Identity
PropertyTarget CompoundPrimary Precursor (Acid)Primary Precursor (Base)
Name 2-methyl-3-nitro-N-phenylbenzamide 2-methyl-3-nitrobenzoic acid Aniline
Structure Neutral Amide (Hydrophobic)Weak Acid (Polar)Weak Base (Polar/Ionizable)
LogP (Predicted) ~2.9 - 3.2~1.8~0.9
Role ProductImpurity A (Starting Material)Impurity B (Starting Material)

Impurity Profiling & Separation Logic

Efficient separation relies on exploiting the significant polarity difference between the neutral amide product and its ionizable precursors.

The Impurity Landscape[1]
  • Impurity A (Acid Precursor): 2-methyl-3-nitrobenzoic acid.[1] At neutral pH, this exists as a benzoate anion, eluting near the void volume. At acidic pH (pH 2-3), it is protonated but remains more polar than the amide.

  • Impurity B (Amine Precursor): Aniline. At acidic pH, it forms the anilinium cation (

    
    ), drastically reducing its retention on C18 columns.
    
  • Impurity C (Regioisomers): 2-methyl-5-nitro-N-phenylbenzamide. A byproduct of non-selective nitration during the starting material synthesis.[1] It possesses identical mass and similar hydrophobicity, requiring high-efficiency columns for resolution.

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the synthesis pathway and the origin of impurities.[1]

SynthesisPath cluster_legend Stream Legend Acid 2-Methyl-3-Nitrobenzoic Acid (Impurity A) Target 2-Methyl-3-Nitro-N-Phenylbenzamide (Target Product) Acid->Target Amide Coupling Isomer 2-Methyl-5-Nitro Isomer (Regio-Impurity) Acid->Isomer Contaminated SM Aniline Aniline (Impurity B) Aniline->Target Reagent Coupling Agent (e.g., SOCl2 / HATU) Reagent->Target key Red: Critical Impurities | Green: Target | Yellow: Basic Impurity

Figure 1: Synthesis pathway showing the origin of acidic and basic impurities relative to the target amide.

Experimental Protocol: HPLC Method

This protocol is designed to be self-validating . The acidic mobile phase ensures the aniline impurity elutes early (as a salt) and the benzoic acid impurity remains protonated for sharp peak shape, while the hydrophobic target elutes late.

Chromatographic Conditions
  • Column: C18 (L1) End-capped,

    
     or 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
    • Why: The target is moderately hydrophobic; a standard C18 provides sufficient retention (

      
      ).
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm (Primary) and 230 nm (Secondary for aniline sensitivity).[1]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar impurities
2.010Isocratic hold
15.090Linear ramp to elute Target
18.090Wash hydrophobic dimers
18.110Re-equilibration
23.010End of Run

Comparative Retention Data

The following data represents the Relative Retention Times (RRT) . RRT is calculated relative to the target compound (set to 1.00).

CompoundFunctional ClassApprox.[1][5][6][2][3][4][7][8] RRTElution Behavior
Aniline Basic Impurity0.35 - 0.45 Elutes first.[1] At pH 2.7, the protonated amine (

) interacts poorly with C18.
2-Methyl-3-Nitrobenzoic Acid Acidic Impurity0.55 - 0.65 Elutes second. Protonated acid is moderately polar but less hydrophobic than the amide.
2-Methyl-3-Nitro-N-Phenylbenzamide Target 1.00 Reference Peak. High retention due to two aromatic rings and neutral amide bond.[1]
2-Methyl-5-Nitro Isomer Regioisomer0.95 or 1.05 Very close elution.[1] Requires optimized gradient or Phenyl-Hexyl column for separation.[1]
Dimer/Coupling Byproducts High MW Impurity> 1.20 Late eluting hydrophobic species.[1]
Separation Mechanism Visualization

The diagram below depicts the interaction strength and elution order on a Reverse Phase C18 column.[1]

ElutionOrder cluster_column C18 Stationary Phase Interaction Aniline Aniline (RRT ~0.4) Polar/Ionic (Ph-NH3+) Weak Interaction Acid Benzoic Acid Impurity (RRT ~0.6) Moderately Polar (Ph-COOH) Medium Interaction Aniline->Acid Target Target Amide (RRT 1.0) Hydrophobic (Ph-CONH-Ph) Strong Interaction Acid->Target Detector UV Detector Target->Detector Late Elution Start Injection Start->Aniline Fast Elution

Figure 2: Elution order on C18. The ionized aniline elutes fastest, followed by the acid, with the neutral target retained longest.[1]

Critical Analysis & Troubleshooting

pH Sensitivity (The "Aniline Shift")[1]
  • Observation: If the retention time of the Aniline peak fluctuates or tails significantly.

  • Cause: Mobile phase pH is near the pKa of aniline (~4.6).[1]

  • Solution: Ensure Mobile Phase A is pH < 3.0 (using Formic Acid or Phosphate). This locks aniline in the ionized form (

    
    ), ensuring a sharp, early peak.
    
Resolution of Regioisomers
  • Challenge: Separating the 3-nitro target from a potential 5-nitro impurity.

  • Strategy: If the C18 column fails to resolve these isomers (RRT 1.0 vs 1.02), switch to a Phenyl-Hexyl column. The

    
     interactions offered by the phenyl stationary phase provide unique selectivity for nitro-aromatic isomers that C18 cannot achieve based on hydrophobicity alone.[1]
    
Sample Diluent
  • Protocol: Dissolve the sample in 50:50 Water:Acetonitrile .

  • Warning: Dissolving in 100% Acetonitrile can cause "peak fronting" or "breakthrough" of the early eluting impurities (Acid/Aniline) because the solvent strength is too high for the initial gradient conditions.[1]

References

  • BenchChem. A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from .

  • Sielc Technologies. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from .

  • National Institutes of Health (NIH). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification.[1] Retrieved from .

  • World Intellectual Property Organization. Patent WO2013012915A1: Heterocyclic compounds and uses thereof (PI3K Inhibitor Synthesis).[1] Retrieved from .

Sources

Benchmarking 13C NMR Chemical Shift Prediction Tools vs. Experimental Acquisition for Sterically Hindered Amides: A Case Study on 2-Methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Benchmark.

Executive Summary: The Analytical Challenge in Drug Development

In modern pharmaceutical development, rapid and accurate structural elucidation is non-negotiable. 2-Methyl-3-nitrobenzoic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including the EZH2 inhibitor Tazemetostat[1]. When this precursor is coupled with aniline to form 2-methyl-3-nitro-N-phenylbenzamide , the resulting molecule presents a unique analytical challenge.

As a Senior Application Scientist, I frequently observe that standard empirical NMR prediction tools fail when applied to highly substituted, sterically hindered aromatic systems. This guide objectively compares the performance of Empirical/HOSE-code prediction software (e.g., ChemDraw, MestReNova) against Quantum Mechanical (DFT-GIAO) modeling and Experimental Acquisition . By dissecting the causality behind these predictive deviations, this guide establishes a self-validating workflow for assigning


C NMR chemical shifts in complex drug intermediates.

Mechanistic Causality: Why Empirical Predictors Fail

To understand why different analytical approaches yield divergent results, we must examine the 3D topology of 2-methyl-3-nitro-N-phenylbenzamide.

Empirical prediction tools rely on the Hierarchically Ordered Spherical Description of Environment (HOSE) code[2]. These algorithms predict chemical shifts by matching the 2D connectivity of the target molecule to a database of known structures, applying linear additivity rules for substituents.

However, HOSE codes inherently struggle with conformational causality . In 2-methyl-3-nitro-N-phenylbenzamide, the bulky 2-methyl group is flanked by a highly electron-withdrawing 3-nitro group and a sterically demanding N-phenylcarboxamide group. This severe steric clash forces the amide plane to twist out of the benzoyl ring's plane to minimize allylic-type strain.

  • The Consequence: This dihedral twist disrupts the

    
    -conjugation between the aromatic ring and the carbonyl group.
    
  • The Analytical Impact: The carbonyl carbon (C1) becomes deshielded relative to a planar system, and the electron density at the ortho (C2, C6) positions is fundamentally altered. Because HOSE codes often assume standard planar conjugation for benzamides, they significantly overestimate the shielding effects, leading to high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     errors.
    

G A Ortho-Methyl & Nitro Substituents B Severe Steric Clash with N-Phenyl Amide A->B C Dihedral Twist (Non-Planar Conformation) B->C D Disrupted π-Conjugation (Benzoyl to Amide) C->D E Anomalous 13C Shifts (C=O, C2, C6) D->E

Mechanistic pathway showing how steric hindrance alters 13C NMR chemical shifts.

Self-Validating Methodologies & Protocols

To establish a highly trustworthy comparison, every protocol described below functions as part of a self-validating triad: Experimental synthesis provides the ground truth, while empirical and QM predictions serve as orthogonal validation checks.

Protocol A: Experimental Synthesis and NMR Acquisition (Ground Truth)
  • Amide Coupling: Dissolve 1.0 mmol of 2-methyl-3-nitrobenzoic acid and 1.1 mmol of aniline in 5 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of HATU (coupling reagent) and 3.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir at 298 K for 4 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure benzamide.
  • NMR Acquisition: Dissolve 25 mg of the purified compound in 0.6 mL of DMSO-

    
    . Acquire the 
    
    
    
    C NMR spectrum on a Bruker Avance 400 MHz spectrometer (100 MHz for
    
    
    C) at 298 K using a standard proton-decoupled pulse sequence (zgpg30), 1024 scans, and a 2-second relaxation delay.
Protocol B: Empirical HOSE-Code Prediction
  • Structure Input: Draw the 2D structure of 2-methyl-3-nitro-N-phenylbenzamide in ChemDraw Professional or MestReNova.

  • Parameterization: Select DMSO as the target solvent (if supported by the specific module).

  • Execution: Run the "Predict

    
    C NMR Shifts" function. The software maps the 2D topology into spherical layers (HOSE codes) and queries its internal database to calculate shifts via increment additivity[2].
    
Protocol C: Quantum Mechanical (DFT-GIAO) Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy 3D conformer (which will capture the critical dihedral twist).

  • Geometry Optimization: Export the lowest-energy conformer to Gaussian 16. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for DMSO to account for solvent effects.

  • NMR Tensor Calculation: Run the Gauge-Including Atomic Orbital (GIAO) calculation on the optimized geometry at the same level of theory[3].

  • Scaling: Convert the calculated isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a pre-calculated TMS reference standard at the identical level of theory.

G A Target: 2-Methyl-3-nitro-N-phenylbenzamide B Experimental Protocol (Synthesis & 100 MHz NMR) A->B C Empirical Prediction (HOSE Codes / Additivity) A->C D Quantum Mechanical (DFT-GIAO B3LYP) A->D E Data Aggregation & Peak Assignment B->E C->E D->E F Comparative Benchmarking (Δδ Analysis) E->F

Workflow comparing experimental NMR acquisition with empirical and QM prediction tools.

Objective Data Comparison

The table below summarizes the quantitative performance of the prediction tools against the experimental ground truth for the most critical carbon environments in the molecule.

Table 1:


C NMR Chemical Shift Comparison (ppm) in DMSO-

Carbon PositionExperimental (Exp)HOSE Code (Empirical)DFT-GIAO (QM)

(HOSE - Exp)

(DFT - Exp)
C1 (Carbonyl) 166.5168.8166.8+2.3 +0.3
C2 (Ar-C-CH

)
131.2134.5131.6+3.3 +0.4
C3 (Ar-C-NO

)
150.4151.2150.1+0.8-0.3
C4 (Ar-H) 123.8123.1124.0-0.7+0.2
C5 (Ar-H) 127.5128.0127.2+0.5-0.3
C6 (Ar-H) 128.9131.0129.2+2.1 +0.3
C7 (Methyl) 15.817.515.5+1.7-0.3
C1' (N-Ph ipso) 138.5139.2138.8+0.7+0.3
Performance Analysis
  • The Failure of Empirical Tools at Steric Centers: As hypothesized, the HOSE code prediction fails significantly at C1 (+2.3 ppm error), C2 (+3.3 ppm error), and C6 (+2.1 ppm error). Because the database lacks sufficient representation of this exact steric triad (ortho-methyl, meta-nitro, bulky amide), it enforces a planar conjugation model. This results in a heavy overestimation of the chemical shifts for the carbons nearest the twisted bond.

  • The Superiority of QM Modeling: The DFT-GIAO model successfully predicted the chemical shifts with a maximum error of only 0.4 ppm. By mathematically optimizing the 3D geometry prior to calculating the magnetic shielding tensors, the DFT method explicitly accounts for the dihedral twist and the resulting disruption in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -orbital overlap.
    

Conclusion & Recommendations

For drug development professionals working with simple, planar, or highly precedented scaffolds, empirical HOSE-code predictors remain a fast and viable tool. However, when elucidating the structure of sterically hindered, multi-substituted intermediates like 2-methyl-3-nitro-N-phenylbenzamide , empirical tools introduce unacceptable margins of error (


 ppm).

Recommendation: When experimental data yields ambiguous assignments for sterically congested molecules, researchers must bypass empirical predictors and utilize DFT-GIAO quantum mechanical modeling . The computational cost of a B3LYP/6-311+G(d,p) calculation is entirely justified by the reduction in structural uncertainty, ensuring the scientific integrity of the API development pipeline.

References

  • Tazemetostat Production Cost Analysis Reports 2026. Procurement Resource. Available at:[Link]

  • Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. American Chemical Society (ACS). Available at:[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling (JCIM). Available at:[Link]

Sources

Comparative Guide: X-Ray Crystallography Data for N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently evaluate the 3D conformational landscapes of privileged pharmacophores. The N-phenylbenzamide (benzanilide) scaffold is a cornerstone in modern drug development, serving as the core structural motif in histone deacetylase (HDAC) inhibitors, antimicrobial agents, and alternative oxidase inhibitors.

Understanding the precise molecular geometry of these derivatives is not merely an academic exercise; it is a critical prerequisite for rational structure-based drug design. This guide objectively compares the crystallographic data of various N-phenylbenzamide derivatives, detailing how specific ring substitutions dictate molecular planarity, and provides a self-validating experimental methodology for growing and analyzing diffraction-quality single crystals.

Mechanistic Insights: The Conformational Landscape

The spatial orientation of N-phenylbenzamide derivatives is primarily defined by the dihedral angle between the two aromatic rings. The unsubstituted benzanilide core naturally adopts a twisted conformation to alleviate steric clashes between the ortho-protons of the aromatic rings and the central amide plane.

When comparing derivatives, we observe two distinct conformational behaviors based on the substitution pattern:

  • Para-Substitution: Substituents located at the para-position (e.g., -Br, -OCH₃) are structurally distant from the central rotatable bonds. Consequently, they do not introduce new steric bulk near the amide core, allowing the molecule to maintain its preferred highly twisted state (dihedral angles of ~58°–65°)[1],[2].

  • Ortho-Substitution: Introducing a bulky halogen or a hydrogen-bond donor/acceptor at the ortho-position fundamentally alters the energy landscape. Ortho-substituents restrict bond rotation through steric locking and potential intramolecular hydrogen bonding, forcing the aromatic rings into a nearly coplanar arrangement (dihedral angles < 15°)[3].

This planarization is a critical design parameter when optimizing derivatives to intercalate into narrow, flat binding pockets in target proteins.

ConformationalLogic Root N-Phenylbenzamide Core Structure Para Para-Substitution (e.g., 4-Br, 4-OMe) Root->Para Ortho Ortho-Substitution (e.g., 2-Cl, 2-OH) Root->Ortho ParaEffect Minimal Steric Hindrance Intermolecular H-Bonds Only Dihedral Angle: ~58°-65° Para->ParaEffect OrthoEffect Steric Locking & Intramolecular H-Bonding Dihedral Angle: ~7°-24° Ortho->OrthoEffect

Logical flow of substitution effects on the dihedral angle of N-phenylbenzamides.

Comparative Structural Data

The following table summarizes the quantitative X-ray crystallographic data for three distinct N-phenylbenzamide derivatives, highlighting the stark contrast between para- and ortho-substituted variants.

CompoundSubstitution TypeDihedral Angle (Rings)Space GroupHydrogen Bonding Motif
4-Methoxy-N-phenylbenzamide Para (-OCH₃)65.18°Triclinic (

)
Intermolecular N-H···O C(4) chains
4-Bromo-N-phenylbenzamide Para (-Br)58.63°Triclinic (

)
Intermolecular N-H···O C(4) chains
2-Chloro-4-fluoro-N-phenylbenzamide Ortho (-Cl) / Para (-F)13.6°Monoclinic (

)
Intermolecular N-H···O chains

Data supported by primary crystallographic reports[1],[2],[3].

Self-Validating Experimental Protocol: Crystallization & Diffraction

To ensure high-fidelity structural data, the crystallization and diffraction workflows must be treated as a self-validating system. Below is the optimized protocol for N-phenylbenzamide derivatives, complete with the causality behind each methodological choice.

Step 1: Synthesis & Purification
  • React the substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride) with aniline in a non-polar or moderately polar solvent (e.g., toluene or acetone) under reflux for 1–6 hours[2],[3].

  • Causality: Refluxing provides the activation energy required for complete nucleophilic acyl substitution.

  • Filter the resulting precipitate and wash extensively with distilled water and ethanol.

  • Causality: Washing removes unreacted starting materials and HCl byproducts. Trace impurities act as rogue nucleation sites, which can severely disrupt the crystal lattice and lead to poor diffraction quality.

Step 2: Solvent Screening & Crystallization
  • Dissolve the purified powder in a 1:1 (v/v) mixture of acetone and methanol (or toluene and methanol).

  • Allow the solution to undergo slow evaporation at room temperature (296 K) over 7–14 days.

  • Causality: Acetone provides high initial solubility, while methanol acts as a volatile anti-solvent. Slow evaporation maintains a controlled, low supersaturation gradient. Rapid crash-cooling often yields twinned or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).

Step 3: Data Collection & Refinement
  • Mount a single, defect-free crystal (e.g., 0.30 × 0.20 × 0.20 mm) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Causality: Molybdenum radiation is selected over Copper for these halogenated derivatives to minimize X-ray absorption effects and achieve higher resolution data (higher

    
    )[1].
    
  • Solve the phase problem using direct methods and refine using full-matrix least-squares on

    
     (e.g., via SHELXL).
    
  • Self-Validation: A reliable structural model must converge with a final R-factor (

    
    ) < 0.05 and a Goodness-of-Fit (S) close to 1.0. For instance, the 2-chloro-4-fluoro derivative refined to an excellent 
    
    
    
    of 0.032 and S of 1.04, confirming the absolute validity of the planar model[3].

Workflow A Synthesis & Purification B Solvent Screening (Acetone/MeOH) A->B C Slow Evaporation (7-14 days) B->C D Crystal Harvesting & Cryocooling C->D E X-ray Diffraction (Mo Kα) D->E F Structure Solution (SHELXL) E->F

Step-by-step experimental workflow for X-ray crystallographic analysis.

References

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(9), o921.[Link]

  • Fun, H.-K., Chantrapromma, S., Sripet, W., Ruanwas, P., & Boonnak, N. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1269-o1270.[Link]

  • Tan, Z., Bing, Y., Fang, S., Kai, Z., & Yan, Y. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757.[Link]

Sources

Structural Comparison Guide: 2-Methyl-3-Nitro-N-Phenylbenzamide vs. 4-Nitro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and performance comparison between 2-methyl-3-nitro-N-phenylbenzamide (Target) and its regioisomer 2-methyl-4-nitro-N-phenylbenzamide (Comparator). The analysis focuses on the steric and electronic consequences of the ortho-methyl group combined with the varying position of the nitro substituent. These structural nuances are critical for researchers utilizing these scaffolds in the development of PI3K inhibitors and other heterocyclic bioactive agents.

Key Findings:

  • Steric Control: The 2-methyl substituent in both isomers forces the benzoyl ring out of planarity with the amide linkage (torsion angle

    
    ), disrupting 
    
    
    
    -conjugation.
  • Electronic Differentiation: The 3-nitro isomer relies primarily on inductive electron withdrawal, whereas the 4-nitro isomer possesses potential for resonance withdrawal, which is, however, sterically gated by the ortho-methyl induced twist.

  • Solubility & Packing: The 3-nitro isomer typically exhibits higher solubility in non-polar solvents due to the lower symmetry and dipole moment compared to the para-nitro (4-nitro) isomer.

Part 1: Detailed Structural Analysis

Physicochemical Profile Comparison[1][2][3]

The following table summarizes the calculated and observed physicochemical properties of the two isomers.

Feature2-Methyl-3-Nitro-N-Phenylbenzamide2-Methyl-4-Nitro-N-Phenylbenzamide
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 256.26 g/mol 256.26 g/mol
Nitro Position Meta (3-position)Para (4-position)
Electronic Effect Inductive (-I) dominantResonance (-R) & Inductive (-I)
Amide Torsion Angle ~65-75° (High Twist)~65-75° (High Twist)
Predicted LogP 2.8 - 3.12.7 - 3.0
H-Bond Donor Amide NHAmide NH
H-Bond Acceptor C=O, NO

C=O, NO

The "Ortho-Methyl" Steric Lock

A defining feature of this scaffold is the methyl group at the 2-position (ortho). In unsubstituted N-phenylbenzamides, the benzoyl ring and amide group often approach coplanarity to maximize resonance. However, the steric bulk of the ortho-methyl group creates a repulsive interaction with the amide carbonyl oxygen or the amide hydrogen (depending on conformation).

  • Consequence: This forces the benzoyl ring to rotate significantly out of the amide plane.

  • Impact on 4-Nitro Isomer: In a typical para-nitrobenzamide, the nitro group withdraws electron density from the amide nitrogen via resonance. In 2-methyl-4-nitro-N-phenylbenzamide , the steric twist "decouples" the benzoyl ring from the amide, significantly reducing this resonance contribution. This makes the electronic properties of the 4-nitro isomer more similar to the 3-nitro isomer than would be expected in non-ortho-substituted systems.

Hydrogen Bonding Networks

Both isomers crystallize to form intermolecular hydrogen bond networks, primarily utilizing the amide N-H as the donor and the amide C=O as the acceptor.

  • Self-Assembly: The molecules typically arrange in

    
     chains (infinite chains) driven by 
    
    
    
    interactions.
  • Isomer Difference: The 4-nitro group extends the linear length of the molecule, often favoring linear packing or sheet-like structures. The 3-nitro group introduces a "kink" in the molecular shape, which can disrupt efficient packing, leading to lower melting points and higher solubility for the 3-nitro isomer.

Part 2: Experimental Protocols

Synthesis of 2-Methyl-3-Nitro-N-Phenylbenzamide

This protocol utilizes the Schotten-Baumann conditions or Acid Chloride method, ensuring high yield and purity.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl

    
    ) (1.5 equiv)
    
  • Aniline (1.0 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in dry DCM (20 mL).

  • Chlorination: Add thionyl chloride (15 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops). Reflux for 2 hours until gas evolution (HCl, SO

    
    ) ceases.
    
  • Evaporation: Remove excess SOCl

    
     and solvent under reduced pressure to obtain the crude acid chloride.
    
  • Coupling: Redissolve the acid chloride in dry DCM (10 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add a solution of aniline (10 mmol) and triethylamine (12 mmol) in DCM (10 mL) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by sat. NaHCO

    
     (2 x 20 mL) to remove unreacted acid, and finally brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water to afford the pure product.
Crystallization for Structural Analysis

To obtain single crystals suitable for X-ray diffraction (XRD) comparison:

  • Solvent System: Prepare a saturated solution of the benzamide in hot Ethanol or Acetone.

  • Slow Evaporation: Filter the solution into a clean vial. Cover with parafilm and poke 2-3 small holes.

  • Growth: Allow to stand at room temperature for 3-5 days.

  • Harvest: Collect needle-like or prismatic crystals.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

SynthesisPathway Start 2-Methyl-3-Nitrobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Dissolve Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Coupling Coupling (Aniline, Et3N, DCM) Intermediate->Coupling + Aniline Workup Workup (HCl/NaHCO3 Wash) Coupling->Workup RT, 4h Product 2-Methyl-3-Nitro-N-Phenylbenzamide Workup->Product Recrystallization

Caption: Step-by-step synthesis pathway via acid chloride activation.

Structural Logic & Steric Interactions[2]

StructuralLogic Substituent 2-Methyl Group (Ortho Position) Steric Steric Hindrance with Carbonyl Substituent->Steric Twist Benzoyl Ring Twist (Torsion > 60°) Steric->Twist Nitro3 3-Nitro Isomer (Meta) Twist->Nitro3 Nitro4 4-Nitro Isomer (Para) Twist->Nitro4 Effect3 Inductive Withdrawal Minimal Resonance Nitro3->Effect3 Effect4 Resonance Decoupling Due to Twist Nitro4->Effect4 Conjugation Broken Result Similar Electronic Profiles Despite Regioisomerism Effect3->Result Effect4->Result

Caption: Logical flow illustrating how the ortho-methyl group normalizes electronic differences between isomers.

References

  • Saeed, A., et al. (2008).[1][2] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." Turk. J. Chem, 32, 481-488.

  • Gowda, B. T., et al. (2012). "4-Nitro-N-phenylbenzenesulfonamide."[3] Acta Crystallographica Section E, E68, o2856.

  • PubChem. (2025). "2-Nitro-N-phenylbenzamide Compound Summary." National Library of Medicine.

  • Google Patents. (2013). "Heterocyclic compounds and uses thereof (WO2013012915A1)." World Intellectual Property Organization.

  • Moreno-Fuquen, R., et al. (2014).[4] "Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide." Acta Crystallographica Section E, E70, o561-o562.

Sources

Orthogonal Validation of Elemental Composition for C14H12N2O3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

In pharmaceutical development, validating the elemental composition and absolute purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a critical regulatory gateway. For a target scaffold with the chemical formula C14H12N2O3 (e.g., a functionalized heterocyclic ester or benzimidazole derivative), the theoretical elemental mass fractions serve as the baseline for all subsequent analytical comparisons:

  • Carbon (C): 65.62%

  • Hydrogen (H): 4.72%

  • Nitrogen (N): 10.93%

  • Oxygen (O): 18.73%

  • Molar Mass: 256.26 g/mol | Exact Monoisotopic Mass: 256.0848 Da

Historically, bulk elemental analysis (CHNS/O combustion) was the sole gold standard for formula validation. However, modern drug development requires an orthogonal approach. Combustion analysis is highly susceptible to blind spots—such as trapped solvents or inorganic salts—that skew mass fractions without revealing the underlying structural cause. To establish a rigorous, self-validating analytical package, researchers must compare traditional combustion against High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qHNMR)1[1].

Comparative Methodologies & Self-Validating Protocols

As an Application Scientist, I design protocols not just to generate data, but to ensure the data validates itself through internal controls and mechanistic rigor. Below are the optimized workflows for evaluating C14H12N2O3.

Dynamic Flash Combustion (CHNS/O Analysis)

This technique determines the bulk mass fraction of elements by oxidizing the sample at extreme temperatures and quantifying the resulting gases (CO2, H2O, NO2, SO2) 2[2].

  • Step 1: Sample Preparation: Weigh exactly 1.500 mg of C14H12N2O3 into a combustible tin capsule.

    • Causality: The tin capsule undergoes an exothermic oxidation reaction when dropped into the furnace, temporarily spiking the local temperature to >1800°C. This thermal flash is mandatory to break down the highly refractory aromatic rings in the C14H12N2O3 backbone.

  • Step 2: Catalytic Combustion: Drop the capsule into a quartz reactor maintained at 900°C, packed with Tungsten Trioxide (WO3) and pure copper wires.

    • Causality: WO3 acts as an oxidation catalyst, ensuring total conversion of carbon to CO2. The copper zone reduces any formed nitrogen oxides (NOx) back to elemental N2 gas for accurate nitrogen quantification.

  • Step 3: Detection & Self-Validation: Separate the gases via a GC column and detect using a Thermal Conductivity Detector (TCD).

    • System Suitability: Run an empty tin capsule (Blank) to establish the baseline, followed by three runs of a certified reference material (e.g., Sulfanilamide) to calculate the K-factor response before analyzing the unknown.

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS provides the exact monoisotopic mass, allowing for the unequivocal determination of the empirical formula by ruling out isobaric interferences3[3].

  • Step 1: Sample Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Step 2: Ionization: Inject into an Electrospray Ionization (ESI) source operating in positive mode.

    • Causality: The nitrogen atoms in the C14H12N2O3 structure act as excellent proton acceptors, readily forming the[M+H]+ pseudo-molecular ion (Theoretical m/z = 257.0921).

  • Step 3: Mass Analysis & Self-Validation: Analyze using an Orbitrap or Q-TOF mass spectrometer set to a resolution of >70,000 FWHM.

    • System Suitability: Co-infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771). This continuous calibration corrects for instrumental drift, ensuring the mass accuracy remains strictly < 5 ppm, which is the regulatory threshold for formula confirmation.

Quantitative 1H-NMR (qHNMR)

Unlike chromatography, qNMR is a primary ratio method that provides absolute purity without requiring a reference standard of the analyte itself1[1].

  • Step 1: Sample Preparation: Accurately co-weigh 10.00 mg of C14H12N2O3 and 5.00 mg of an internal calibrant (e.g., TraceCERT® Maleic Acid) into a vial using a microbalance. Dissolve entirely in 600 µL of DMSO-d6.

  • Step 2: Acquisition Parameters: Acquire the 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to 30 seconds.

    • Causality: The D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. Failure to allow complete spin-lattice relaxation will result in truncated integrations and artificially low purity values.

  • Step 3: Processing & Self-Validation: Manually phase and baseline-correct the spectrum. Calculate purity using the mass balance equation: P_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std.

    • System Suitability: Verify the 90° pulse width calibration and ensure the Signal-to-Noise (S/N) ratio of the weakest integrated peak exceeds 250:1.

Experimental Data & Performance Comparison

To objectively compare these techniques, consider a mock experimental batch of synthesized C14H12N2O3 that was crystallized from Ethyl Acetate.

Table 1: Performance Matrix and Experimental Results for Synthesized C14H12N2O3
Analytical ParameterDynamic Flash Combustion (CHNS)High-Resolution Mass Spec (HRMS)Quantitative 1H-NMR (qHNMR)
Primary Output Bulk elemental mass fractions (%)Exact monoisotopic mass (m/z)Absolute mass fraction / Purity (%)
Sample Requirement 1.0 - 3.0 mg< 0.1 mg5.0 - 15.0 mg
Destructive? YesYesNo (Sample can be recovered)
Regulatory Accuracy ± 0.4% absolute error limit< 5 ppm mass error limit± 0.5% relative error
Batch 01 Results C: 64.10% (Fails), H: 4.85%, N: 10.60%[M+H]+: 257.0925 m/z (Pass, 1.5 ppm error)Purity: 96.5% (Pass)
Structural Insight None (Cannot identify cause of failure)High (Confirms target molecule exists)Very High (Identifies trapped solvent)
Root Cause Analysis Blind spot: Cannot distinguish carbon in the API from carbon in trapped solvent.Blind spot: Cannot quantify bulk purity or detect non-ionizable impurities.Resolution: Shows a distinct peak at 1.99 ppm, confirming residual Ethyl Acetate.

Data Synthesis: In this scenario, the CHNS analysis failed the strict ±0.4% theoretical limit. If used in isolation, the batch would be discarded. However, HRMS confirmed the correct molecular formula was synthesized, and qNMR proved that the elemental deviation was merely due to 3.5% trapped ethyl acetate solvent, not a fundamental structural flaw.

Decision-Making Workflow

To streamline laboratory operations, the following logic gate should be applied when validating the elemental composition and purity of C14H12N2O3.

AnalyticalWorkflow Sample Synthesized C14H12N2O3 Screen Initial Purity Screen (LC-UV) Sample->Screen Check Purity > 95%? Screen->Check Purify Repurification / Drying Check->Purify No CHNS CHNS/O Combustion (Bulk % Composition) Check->CHNS Yes HRMS LC-HRMS Analysis (Exact Mass < 5 ppm) Check->HRMS Yes qNMR qHNMR Analysis (Absolute Mass Fraction) Check->qNMR Yes Purify->Screen Iterate Validate Data Synthesis & Formula Validation CHNS->Validate HRMS->Validate qNMR->Validate

Fig 1. Orthogonal analytical workflow for C14H12N2O3 formula validation and purity assessment.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs.
  • BR42292 Elemental analysis applications compendium. Thermo Fisher Scientific.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications).

Sources

Safety Operating Guide

2-methyl-3-nitro-N-phenylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

2-methyl-3-nitro-N-phenylbenzamide is a nitrated aromatic amide commonly utilized as an intermediate in pharmaceutical synthesis (e.g., antiviral or antiparasitic drug development). Due to the presence of the nitro group (


) and the amide functionality, this compound requires strict adherence to high-temperature incineration  protocols to prevent environmental contamination and potential mutagenic exposure.

Immediate Action Required:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT dispose of in regular trash (Municipal Solid Waste).

  • Segregate from strong oxidizers and reducing agents immediately.

  • Classify as RCRA Hazardous Waste (likely D001/Toxic or Unlisted Hazardous Organic).

Chemical Identification & Classification

Accurate identification is the first line of defense. As this specific methylation pattern (2-methyl-3-nitro-) on the N-phenylbenzamide core is often a research-grade intermediate, it may not have a globally harmonized CAS number in all databases. Use the analogues below for property benchmarking.

PropertySpecificationNotes
Chemical Name 2-methyl-3-nitro-N-phenylbenzamideSpecific isomer.
Molecular Formula

Calculated MW: ~256.26 g/mol .[1]
Physical State Solid (Crystalline Powder)Typically off-white to yellow.
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water.
Closest Analogue CAS 2385-27-5 (2-Nitro-N-phenylbenzamide)Used for toxicity benchmarking.
Precursor CAS 290366-59-5 (2-Methyl-3-nitrobenzamide)Used for reactivity benchmarking.
Waste Code (RCRA) Not Listed (P/U) ; Assign D001 (if ignitable) or Generic Toxic Organic .Treat as "Hazardous Waste - Organic Solid".

Critical Note: If your specific container lacks a CAS number, label it clearly with the full chemical name and the structure. For disposal manifesting, use the profile of Nitro-aromatic Amides .

Hazard Profile & Safety Protocols

Before handling waste, understand the specific risks associated with nitro-aromatics.

  • Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

  • Reactivity: The nitro group introduces thermal instability. While mono-nitro compounds are generally stable, they can react violently with strong reducing agents (e.g., hydrides) or strong bases at high temperatures.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecific Gear
Respiratory Level II N95 minimum; P100/HEPA respirator if dust generation is likely.
Dermal Standard Nitrile gloves (double-gloving recommended) + Lab coat.
Ocular Standard ANSI Z87.1 Safety Glasses or Goggles.

Disposal Decision Workflow

The following logic gate ensures compliant handling from the bench to the waste stream.

DisposalWorkflow Start Waste Generation: 2-methyl-3-nitro-N-phenylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid ContamCheck Is it mixed with Oxidizers or Reducing Agents? Solid->ContamCheck Liquid->ContamCheck Segregate SEGREGATE IMMEDIATELY Do not mix streams ContamCheck->Segregate Yes SolidPack Pack in Wide-Mouth HDPE Jar (Yellow Label) ContamCheck->SolidPack No (Solid) LiquidPack Pack in Solvent Carboy (Compatible Solvent Stream) ContamCheck->LiquidPack No (Liquid) Labeling Label: 'Hazardous Waste - Toxic' Constituent: 2-methyl-3-nitro-N-phenylbenzamide Segregate->Labeling SolidPack->Labeling LiquidPack->Labeling FinalDisp Ship for High-Temp Incineration (Approved TSDF) Labeling->FinalDisp

Figure 1: Decision tree for the safe segregation and packaging of nitro-benzamide waste.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Protocol:

    • Transfer solids using a dedicated spatula or scoop. Avoid generating dust.

    • Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary) to remove residue.

    • Place the used paper towel INSIDE the waste container (do not throw in regular trash).

    • Cap tightly.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Compatibility: Ensure the solvent stream is compatible.[3]

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.

    • Incompatible: Strong acids (Nitric acid), Strong bases (Sodium hydroxide > 1M).

  • Protocol:

    • Pour into the "Organic Solvents - Halogenated" or "Non-Halogenated" carboy depending on the solvent used.

    • If the concentration of the nitro-amide is high (>5%), consider a separate waste stream labeled "High Hazard Organic."

    • Never mix with metal hydrides (e.g., LiAlH4) or oxidizers (e.g., KMnO4) in the waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Protocol: Place all contaminated disposables into a clear heavy-duty plastic bag (2-mil thickness minimum). Seal with tape and place inside the solid waste drum/box.

Regulatory Compliance & Manifesting

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor:

  • Chemical Description: "Waste Toxic Solids, Organic, n.o.s. (Contains 2-methyl-3-nitro-N-phenylbenzamide)"[4][5][6][7][8]

  • Hazard Class: Class 6.1 (Toxic Substances) is the safest default classification for transport if specific toxicity data is absent.

  • Disposal Method Code: Incineration (INCIN) .

    • Why: Incineration ensures the complete thermal destruction of the nitro-aromatic ring, preventing the formation of toxic amines in the environment.

References

  • PubChem. (2023). 2-Nitro-N-phenylbenzamide (Compound Summary). National Library of Medicine. [Link]

  • U.S. EPA. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

Sources

Personal protective equipment for handling 2-methyl-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory precautions, but as a mechanistic system of risk mitigation. 2-Methyl-3-nitro-N-phenylbenzamide is a specialized synthetic building block often utilized in drug discovery and screening libraries. Structurally, it combines a highly reactive nitroaromatic ring with a lipophilic benzamide core.

To handle this compound safely and effectively, laboratory personnel must understand the biochemical causality of its hazards. This guide provides a self-validating operational framework, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step directly neutralizes a specific mechanistic threat.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Before selecting PPE, we must define the exact biological pathways we are trying to block. The hazards of 2-methyl-3-nitro-N-phenylbenzamide stem from two distinct structural moieties:

  • Nitroaromatic Bioreduction (Systemic Toxicity): The nitro group (-NO₂) is highly susceptible to single-electron reduction by intracellular flavoenzymes (e.g., nitroreductases). This enzymatic reduction generates a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical undergoes rapid redox cycling, generating superoxide anions and other Reactive Oxygen Species (ROS), leading to severe oxidative stress and macromolecular damage ()[1].

  • Benzamide Core (Dermal/Oral Hazard): Benzamide derivatives are classified as harmful if swallowed and are suspected of causing genetic defects (mutagenicity) ()[2]. The lipophilic nature of the phenylbenzamide structure enhances dermal penetration, making systemic exposure via skin contact a critical vulnerability.

Required Personal Protective Equipment (PPE)

Every protocol described here is a self-validating system. Do not proceed with handling unless the integrity of each barrier can be actively verified.

  • Primary Dermal Barrier (Hands):

    • Requirement: Double-layered 100% Nitrile gloves (Minimum 0.11 mm inner, 0.14 mm outer thickness).

    • Causality: Nitrile provides superior chemical resistance to the lipophilic benzamide core compared to latex. Double-gloving ensures that if the outer layer is breached by micro-abrasions from spatulas or glass vials, the inner layer maintains the systemic barrier.

    • Validation Step: Perform a visual inflation test of the outer glove to check for pinhole leaks prior to donning.

  • Ocular/Mucosal Barrier (Eyes/Face):

    • Requirement: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: The compound is a fine powder; ambient static or laboratory airflow can easily aerosolize micro-particles. Goggles create a hermetic seal that standard safety glasses cannot provide, preventing ROS-induced corneal damage.

  • Body Protection:

    • Requirement: Flame-resistant (FR) Nomex lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent wrist exposure between the glove and the sleeve—a common failure point for the dermal absorption of lipophilic powders.

  • Engineering Controls (Respiratory):

    • Requirement: Ducted Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet (BSC).

    • Causality: B2 cabinets and ducted hoods exhaust 100% of the air to the outside, preventing the recirculation of potentially mutagenic aerosols ()[3].

Quantitative Hazard & PPE Summary

Summarizing quantitative data ensures rapid decision-making during experimental setup and emergency response.

ParameterSpecification / DataMechanistic Rationale
Target Compound 2-Methyl-3-nitro-N-phenylbenzamideNitroaromatic benzamide derivative
Glove Material 100% Nitrile (Min. 0.14 mm outer)Resists lipophilic benzamide penetration
Breakthrough Time > 240 minutes (for dry powder)Provides a sufficient window for standard analytical assays
Ventilation Face Velocity 80–100 feet per minute (fpm)Creates a dynamic air barrier without aerosolizing powder
Aqueous Solubility Low (Requires DMSO/Organic solvents)Dictates the wet-wipe spill protocol (requires ethanol/surfactant)

Operational Workflow: Precision Weighing and Solubilization

This step-by-step methodology is designed to safely transfer and solubilize the solid compound into a stock solution (e.g., DMSO) while completely eliminating aerosol exposure.

Step 1: System Pre-Validation

  • Verify the ducted chemical fume hood is operating at a face velocity of 80–100 fpm by checking the magnehelic gauge ()[3].

  • Causality: This specific velocity creates a dynamic air barrier that prevents the escape of micro-particulates without causing excessive turbulence that could blow the powder off the balance.

Step 2: PPE Donning & Static Mitigation

  • Don the FR lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Discharge static electricity by touching a grounded metal surface. Place an anti-static ionizer bar near the analytical balance inside the hood.

  • Causality: Nitroaromatic powders hold significant static charges. Neutralizing the electrostatic field prevents the powder from repelling off the micro-spatula and aerosolizing into the breathing zone.

Step 3: Aseptic Transfer

  • Tare a sealed, anti-static weigh boat or a pre-capped amber glass vial on the balance.

  • Using a micro-spatula, carefully transfer the required mass. Cap the vial before removing it from the balance enclosure.

Step 4: In-Situ Solubilization

  • Inject the calculated volume of anhydrous DMSO directly into the capped vial using a septum-piercing syringe.

  • Causality: Solubilizing the compound immediately inside the controlled environment eliminates the inhalation hazard of the dry powder, converting it strictly to a manageable dermal hazard.

Step 5: Decontamination

  • Wipe the spatula, balance pan, and hood surface with a lint-free wipe dampened with 70% ethanol. Water alone is insufficient due to the compound's lipophilicity.

Spill Management & Disposal Plan

If a breach of containment occurs, follow this self-validating containment and disposal plan.

Immediate Response & Containment

  • Isolate: If a powder spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent tracking the powder via footwear.

  • Assess & Protect: Verify respiratory protection. Don an N95/P100 particulate respirator before approaching the spill if it is outside of engineering controls.

  • Wet-Wipe Protocol: Do not use a brush or dry paper towel.

    • Causality: Mechanical friction from dry sweeping will aerosolize the mutagenic particles. Gently overlay the spill with absorbent laboratory pads.

  • Solvent Application: Carefully pour 70% ethanol over the pads to wet the powder, neutralizing the dust hazard.

  • Collection: Fold the wetted pads inward, trapping the solubilized compound. Place all materials into a sealable hazardous waste bag.

Disposal Plan

  • Classification: Label the container explicitly as "Hazardous Chemical Waste: Toxic Organic Solid (Nitroaromatic/Benzamide)".

  • Storage: Store in a rigid, leak-proof, secondary containment bin away from strong oxidizing agents and strong bases ()[2].

  • Final Disposition: The material must be disposed of via high-temperature incineration by a licensed environmental vendor. Do not flush down the sink, as nitroaromatics are highly persistent environmental pollutants ()[1].

Systems Visualization: Toxicity & Intervention Pathway

The following diagram maps the precise points where our selected PPE intercepts the compound's biological toxicity mechanisms.

G cluster_routes Primary Exposure Routes cluster_ppe PPE & Engineering Controls (Intervention) cluster_mech Intracellular Toxicity Mechanism Compound 2-Methyl-3-nitro-N-phenylbenzamide (Aerosolized Powder / Solution) Inhalation Inhalation Route Compound->Inhalation Dermal Dermal / Ocular Route Compound->Dermal FumeHood Ducted Fume Hood / BSC (Blocks Aerosols) Inhalation->FumeHood GlovesGoggles Nitrile Gloves & Goggles (Blocks Direct Contact) Dermal->GlovesGoggles Bioreduction Enzymatic Bioreduction (Nitro Anion Radical Formation) FumeHood->Bioreduction If control fails GlovesGoggles->Bioreduction If barrier breached ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Damage Oxidative Stress & Macromolecular Damage ROS->Damage

Fig 1: Toxicity mechanism of nitroaromatics and targeted PPE intervention pathways.

References

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Source: PubMed (National Institutes of Health) / Journal of Applied Toxicology. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press. URL: [Link]

Sources

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